Product packaging for Epetraborole(Cat. No.:CAS No. 1093643-37-8)

Epetraborole

货号: B1504100
CAS 编号: 1093643-37-8
分子量: 237.06 g/mol
InChI 键: FXQIIDINBDJDKL-SNVBAGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Epetraborole has been used in trials studying the treatment of Infections, Bacterial, Infections, Intestinal, Infections, Urinary Tract, and Community-acquired Infection.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16BNO4 B1504100 Epetraborole CAS No. 1093643-37-8

属性

IUPAC Name

3-[[(3S)-3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10/h1,3-4,10,14-15H,2,5-7,13H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQIIDINBDJDKL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(C2=C(C=CC=C2OCCCO)[C@H](O1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148913
Record name GSK-2251052
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093643-37-8
Record name Epetraborole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093643378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epetraborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11744
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-2251052
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPETRABOROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MC93Z2DF9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Epetraborole: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epetraborole (formerly GSK2251052) is a novel, boron-containing antimicrobial agent belonging to the aminomethyl benzoxaborole class. It represents a significant advancement in the fight against multidrug-resistant bacteria due to its unique mechanism of action, which targets a highly conserved bacterial enzyme essential for protein synthesis. This technical guide provides an in-depth overview of the discovery, a detailed synthesis pathway, mechanism of action, and key experimental data related to this compound.

Discovery and Development

This compound was discovered through efforts to optimize the benzoxaborole scaffold for antibacterial activity.[1] The addition of a 3-aminomethyl group to the core structure enhanced interactions with the target enzyme, while a 7-O-propanol substituent provided a novel interaction with the tRNA molecule.[1] This rational design approach led to a clinical candidate with potent activity against a broad spectrum of Gram-negative bacteria.[1] this compound has been investigated in clinical trials for complicated urinary tract infections and, more recently, for nontuberculous mycobacterial (NTM) lung disease, including infections caused by Mycobacterium avium complex (MAC).[2][3][4]

Synthesis Pathway

The chemical synthesis of this compound involves a multi-step process, starting from commercially available precursors. The following is a detailed description of the synthesis of the hydrochloride salt of this compound.

Step 1: Synthesis of 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde (Compound C)

A mixture of 2-bromo-4-fluoro-benzaldehyde, sodium carbonate, and 2-benzyloxy propanol in anhydrous dimethyl sulfoxide (DMSO) is heated.[5] After cooling and extraction with ethyl acetate, the resulting residue is purified by flash chromatography to yield 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde.[5]

Step 2: Borylation to form Compound D

Compound C is dissolved in dry dimethylformamide (DMF) with potassium acetate and bis(pinacolato)diboron.[5] The mixture is degassed, and a palladium catalyst (PdCl2(dppf)·DCM) is added.[5] The reaction is heated, and after completion, the product is filtered and the solvent is evaporated.[5]

Step 3: Nitromethane Addition

Compound D is dissolved in tetrahydrofuran (THF) and added to an ice-cold solution of sodium hydroxide.[5] Nitromethane is then added dropwise, and the reaction is stirred overnight.[5] After acidification and extraction, the crude product is purified by flash chromatography.[5]

Step 4: Final Product Formation

The intermediate from the previous step is further processed to yield the final this compound compound. The specifics of the final deprotection and salt formation steps are proprietary but generally involve standard organic chemistry techniques.

A generalized workflow for the synthesis is depicted below:

G cluster_synthesis This compound Synthesis Pathway start 2-bromo-4-fluoro-benzaldehyde step1 Synthesis of 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde start->step1 Na2CO3, 2-benzyloxy propanol, DMSO step2 Borylation with bis(pinacolato)diboron step1->step2 KOAc, PdCl2(dppf).DCM, DMF step3 Nitromethane addition step2->step3 NaOH, Nitromethane, THF step4 Further processing and purification step3->step4 end This compound step4->end

Caption: High-level overview of the this compound synthesis pathway.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

This compound exerts its antibacterial effect by inhibiting bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNALeu) during protein synthesis.[6] This inhibition occurs through a unique mechanism known as the oxaborole tRNA-trapping (OBORT) mechanism.

The boron atom in the benzoxaborole core of this compound forms a covalent adduct with the cis-diol of the terminal adenosine (A76) of tRNALeu. This this compound-tRNALeu adduct then binds to the editing site of the LeuRS enzyme, effectively trapping the tRNA in a non-productive state. This prevents the catalytic cycle of the enzyme from proceeding, leading to a depletion of charged leucyl-tRNALeu and subsequent cessation of protein synthesis, ultimately resulting in bacterial cell death.

G cluster_moa This compound Mechanism of Action This compound This compound Adduct This compound-tRNALeu Adduct This compound->Adduct tRNA_Leu tRNALeu tRNA_Leu->Adduct LeuRS Leucyl-tRNA Synthetase (LeuRS) Adduct->LeuRS Binds to editing site Inhibition Inhibition of Protein Synthesis LeuRS->Inhibition G cluster_mic MIC Determination Workflow prep Bacterial Culture Preparation inoculation Inoculation of Microtiter Plate prep->inoculation dilution This compound Serial Dilution dilution->inoculation incubation Incubation inoculation->incubation reading Visual Reading of MIC incubation->reading

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Epetraborole

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental protocols for this compound (formerly GSK2251052, AN3365), a novel boron-containing antimicrobial agent. This compound is a potent inhibitor of bacterial leucyl-tRNA synthetase and is under development for the treatment of serious infections, including those caused by nontuberculous mycobacteria (NTM) and Gram-negative bacteria.[1][2][3][4]

Core Physicochemical Properties

This compound is a small molecule, aminomethyl benzoxaborole antibiotic.[2][5] Its key physicochemical characteristics are summarized in the table below, providing essential data for formulation, experimental design, and computational modeling.

PropertyValueSource(s)
Chemical Structure 3-[[(3S)-3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol[6]
Molecular Formula C₁₁H₁₆BNO₄[6][7]
Molecular Weight 237.06 g/mol [6][7][8]
Molecular Weight (HCl Salt) 273.52 g/mol [9][10]
CAS Number 1093643-37-8[6][8]
pKa (Strongest Acidic) 7.92[11]
pKa (Strongest Basic) 9.28[11]
Polar Surface Area 84.94 Ų[11][12]
LogD -0.23[5]
Hydrogen Bond Acceptors 5[11][12]
Hydrogen Bond Donors 3[11][12]
Rotatable Bonds 5[11][12]
Aqueous Solubility (H₂O) ≥ 28 mg/mL (102.37 mM)[9][10]
DMSO Solubility 200 mg/mL (731.21 mM); requires ultrasonic agitation[10]

Mechanism of Action: Leucyl-tRNA Synthetase Inhibition

This compound exerts its antibacterial effect by inhibiting bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme required for protein synthesis.[5][13][14] The mechanism, known as the oxaborole tRNA-trapping (OBORT) mechanism, involves a multi-step process.[15]

  • This compound enters the bacterial cell.

  • The boron atom in this compound's structure forms a covalent adduct with the 2' and 3'-hydroxyl groups (cis-diols) of the terminal adenosine on an uncharged leucyl-tRNA (tRNALeu).[5][16]

  • This this compound-tRNALeu adduct then binds with high affinity to the editing domain of the LeuRS enzyme.[15][16]

  • By trapping the tRNALeu in the editing site, this compound prevents the enzyme from performing its primary function: attaching leucine to its cognate tRNA at the aminoacylation site.[5][16]

  • The resulting depletion of charged leucyl-tRNA halts bacterial protein synthesis, leading to bacteriostasis and cell death.[13][16]

G cluster_cell Bacterial Cell EBO This compound Adduct This compound-tRNA(Leu) Adduct EBO->Adduct Forms Adduct With tRNA Uncharged tRNA(Leu) tRNA->Adduct LeuRS Leucyl-tRNA Synthetase (LeuRS) (Editing & Aminoacylation Sites) Charged_tRNA Charged Leucyl-tRNA(Leu) LeuRS->Charged_tRNA Aminoacylation (Process Blocked) Adduct->LeuRS Inhibition Inhibition Ribosome Ribosome Charged_tRNA->Ribosome Required for Elongation Protein Protein Synthesis Ribosome->Protein Inhibition->Charged_tRNA G A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Standardized Bacterial Suspension A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate Plate (e.g., 37°C for 7-14 days) C->D E Read Plates Visually for Growth D->E F Determine MIC: Lowest concentration with no visible growth E->F G A Infect C57BL/6 Mice via Pulmonary Aerosol (e.g., MAC) B Allow Infection to Establish (Chronic Phase, e.g., 28 days) A->B C Initiate Daily Oral Dosing (this compound vs. Vehicle Control) B->C D Continue Treatment (e.g., 56 days) C->D E Euthanize Mice and Harvest Lungs D->E F Homogenize Lungs, Serially Dilute, and Plate on Agar E->F G Incubate Plates and Count CFU F->G H Calculate Log10 CFU Reduction vs. Control Group G->H

References

Structural Analysis of Epetraborole Binding to Leucyl-tRNA Synthetase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epetraborole is a novel boron-based antimicrobial agent that targets leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis. This technical guide provides an in-depth analysis of the structural and thermodynamic basis of this compound's interaction with LeuRS. By leveraging crystallographic and calorimetric data, we elucidate the mechanism of inhibition and provide detailed experimental protocols for the characterization of this interaction. This document is intended to serve as a comprehensive resource for researchers in infectious diseases and drug development.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. This compound (formerly GSK2251052 and AN3365) is a promising candidate from the benzoxaborole class of compounds with potent activity against a range of Gram-negative and some Gram-positive bacteria.[1] Its primary target is leucyl-tRNA synthetase (LeuRS), a crucial enzyme responsible for attaching leucine to its cognate tRNA (tRNALeu) during protein synthesis.[2][3] Inhibition of LeuRS leads to the cessation of protein synthesis and ultimately bacterial cell death.

This guide delves into the structural details of the this compound-LeuRS interaction, providing a comprehensive overview of the binding thermodynamics and the key molecular interactions that drive this inhibition.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the editing domain of LeuRS.[4][5] The catalytic cycle of LeuRS involves two main steps: the aminoacylation of tRNALeu at the synthetic site and a proofreading or editing step at a distinct editing site to remove mischarged amino acids. This compound exploits the editing mechanism by forming a stable adduct with tRNALeu within the editing site. Specifically, the boron atom of this compound forms a covalent bond with the cis-diol of the terminal adenosine of tRNALeu, creating a stable tRNALeu-epetraborole adduct that becomes trapped in the editing site.[4] This trapping prevents the catalytic turnover of the enzyme, leading to a halt in protein synthesis.

Quantitative Data on this compound-LeuRS Binding

The binding of this compound to the editing domain of LeuRS has been characterized using biophysical techniques, primarily Isothermal Titration Calorimetry (ITC). The thermodynamic parameters provide a quantitative measure of the binding affinity and the forces driving the interaction.

Thermodynamic Parameters of this compound Binding to LeuRS Editing Domain

ITC experiments have been conducted to determine the binding thermodynamics of this compound to the editing domain of LeuRS from Mycobacterium abscessus and Mycobacterium tuberculosis. The results are summarized in the table below.

OrganismDissociation Constant (Kd) (µM)Gibbs Free Energy (ΔG) (kcal/mol)Enthalpy (ΔH) (kcal/mol)Entropy (-TΔS) (kcal/mol)
M. abscessus0.23-9.0-3.5-5.5
M. tuberculosis1.7-7.9-4.6-3.3

Data sourced from Sullivan JR, et al. PLoS Pathog. 2021.[6]

In Vitro Antibacterial Activity of this compound

The in vitro efficacy of this compound has been evaluated against a variety of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key measure of its antibacterial potency.

Bacterial SpeciesStrain(s)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Mycobacterium abscessusClinical Isolates0.03 - 0.250.060.12
Escherichia coliATCC 259220.5 - 4--
Pseudomonas aeruginosaATCC 278530.5 - 4--
Staphylococcus aureusATCC 29213---

Data compiled from multiple sources.[7][8][9]

Structural Analysis of the this compound-LeuRS Complex

The three-dimensional structure of the M. abscessus LeuRS editing domain in complex with an this compound-adenosine monophosphate (AMP) adduct has been determined by X-ray crystallography (PDB ID: 7N12).[10][11] This structure provides critical insights into the molecular basis of this compound's inhibitory activity.

The crystal structure reveals that the this compound-AMP adduct binds within the editing active site of LeuRS. The aminomethyl group of this compound forms key hydrogen bonds with the protein, while the boron atom is covalently linked to the ribose of AMP, mimicking the terminal adenosine of tRNALeu.[7] This structural arrangement effectively locks the inhibitor in the active site, preventing the binding and hydrolysis of misacylated tRNALeu.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the this compound-LeuRS interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for quantifying the thermodynamic parameters of binding interactions.

Objective: To determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of this compound binding to the LeuRS editing domain.

Materials:

  • Purified LeuRS editing domain protein

  • This compound solution of known concentration

  • ITC instrument (e.g., MicroCal ITC200)

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol)

  • Hamilton syringe

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the purified LeuRS protein against the ITC buffer to ensure buffer matching.

    • Dissolve this compound in the final dialysis buffer to the desired concentration.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.

    • Accurately determine the concentrations of both the protein and this compound solutions.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the reference power (e.g., 5 µcal/sec).

  • Titration:

    • Load the LeuRS protein solution (e.g., 20-50 µM) into the sample cell.

    • Load the this compound solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of larger injections (e.g., 2 µL) with sufficient spacing between injections to allow for a return to baseline (e.g., 180 seconds).[12]

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, ΔH, and n.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Purify & Dialyze LeuRS Degas Degas Samples Protein_Prep->Degas Ligand_Prep Prepare this compound in matched buffer Ligand_Prep->Degas Load_ITC Load Protein into Cell & Ligand into Syringe Degas->Load_ITC Titration Perform Titration Load_ITC->Titration Integration Integrate Heat Peaks Titration->Integration Fitting Fit Data to Binding Model Integration->Fitting Thermo_Params Determine Kd, ΔH, ΔG, ΔS Fitting->Thermo_Params

Figure 1: Experimental workflow for Isothermal Titration Calorimetry.

X-ray Crystallography

X-ray crystallography is used to determine the three-dimensional structure of the this compound-LeuRS complex at atomic resolution.

Objective: To obtain a high-resolution crystal structure of the LeuRS editing domain in complex with this compound.

Materials:

  • Purified LeuRS editing domain protein (e.g., M. abscessus LeuRS303-498)

  • This compound

  • Adenosine monophosphate (AMP)

  • Crystallization plates (e.g., 96-well sitting-drop plates)

  • Crystallization reservoir solution (100 mM HEPES pH 7.5, 2% PEG400, 2.1 M ammonium sulfate, 10 mM AMP, 1 mM this compound, 15% glycerol)[11]

  • Cryoprotectant (if not included in the reservoir solution)

  • X-ray source (synchrotron or in-house) and detector

Protocol:

  • Protein Expression and Purification:

    • Overexpress the LeuRS editing domain construct in a suitable expression system (e.g., E. coli).

    • Purify the protein to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Crystallization:

    • Concentrate the purified protein to a suitable concentration (e.g., 10-20 mg/mL).

    • Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.

    • Mix the protein solution with the reservoir solution in a 1:1 ratio.

    • Incubate the crystallization plates at a constant temperature (e.g., 20°C).

    • Monitor the drops for crystal growth over several days to weeks.

  • Crystal Harvesting and Cryo-cooling:

    • Carefully remove a single crystal from the drop using a cryo-loop.

    • If the crystallization condition does not contain a cryoprotectant, briefly soak the crystal in a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection and Processing:

    • Mount the cryo-cooled crystal on the X-ray beamline.

    • Collect a complete diffraction dataset.

    • Process the diffraction data (indexing, integration, and scaling) using appropriate software (e.g., HKL2000, XDS).

  • Structure Solution and Refinement:

    • Solve the phase problem using molecular replacement with a known structure of a homologous protein as a search model.

    • Build the initial model of the protein-ligand complex into the electron density map.

    • Refine the model against the diffraction data using refinement software (e.g., PHENIX, REFMAC5).

    • Validate the final structure using tools like MolProbity.

XRay_Workflow cluster_protein Protein Production cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Expression Expression of LeuRS domain Purification Purification Expression->Purification Setup Set up Crystallization (Vapor Diffusion) Purification->Setup Growth Crystal Growth Setup->Growth Harvest Crystal Harvesting & Cryo-cooling Growth->Harvest Collect X-ray Diffraction Data Collection Harvest->Collect Process Data Processing Collect->Process Solve Structure Solution (Molecular Replacement) Process->Solve Refine Model Building & Refinement Solve->Refine Validate Structure Validation Refine->Validate

Figure 2: Workflow for X-ray crystallography of the LeuRS-epetraborole complex.

Signaling Pathways and Logical Relationships

The inhibition of LeuRS by this compound has a direct impact on the central dogma of molecular biology, specifically targeting protein synthesis.

Inhibition_Pathway This compound This compound LeuRS Leucyl-tRNA Synthetase (LeuRS) This compound->LeuRS Inhibits Editing Site Leucyl_tRNA_Leu Leucyl-tRNA LeuRS->Leucyl_tRNA_Leu Catalyzes formation of tRNA_Leu tRNA tRNA_Leu->LeuRS Protein_Synthesis Protein Synthesis Leucyl_tRNA_Leu->Protein_Synthesis Essential for Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Cessation leads to

Figure 3: Inhibition of protein synthesis by this compound.

Conclusion

The structural and thermodynamic analysis of this compound's interaction with leucyl-tRNA synthetase provides a clear understanding of its mechanism of action. The formation of a stable adduct with tRNALeu in the editing site of LeuRS is a novel inhibitory mechanism that can be exploited for the development of new antibacterial agents. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers working on the development of next-generation antibiotics targeting aminoacyl-tRNA synthetases. Further investigation into the binding kinetics and the structural basis of resistance will be crucial for the successful clinical application of this compound and other benzoxaboroles.

References

An In-depth Technical Guide to the Early-Stage In Vitro Evaluation of Epetraborole's Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epetraborole (EBO) is an investigational, orally bioavailable, boron-containing antimicrobial agent belonging to the benzoxaborole class.[1][2][3] It is being developed for the treatment of serious infections, including those caused by nontuberculous mycobacteria (NTM) and Gram-negative bacteria.[4][5] this compound's novel mechanism of action involves the inhibition of a crucial enzyme in bacterial protein synthesis, leucyl-tRNA synthetase (LeuRS).[1][4][6] This document provides a comprehensive technical overview of the methodologies and findings from early-stage in vitro evaluations of this compound's antimicrobial activity.

Mechanism of Action: Leucyl-tRNA Synthetase Inhibition

This compound exerts its antibacterial effect by targeting and inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme that catalyzes the attachment of leucine to its corresponding transfer RNA (tRNALeu), a critical step in protein synthesis.[4][7]

The inhibition occurs through a unique mechanism known as the oxaborole tRNA-trapping (OBORT) mechanism.[8] The boron atom in the this compound structure forms a stable adduct with the terminal adenosine of uncharged tRNALeu. This this compound-tRNALeu adduct then binds to the editing domain of the LeuRS enzyme.[7][8] This trapping of tRNALeu in the editing site effectively blocks the enzyme's function, preventing the synthesis of leucyl-tRNALeu and ultimately halting protein synthesis, which leads to bacterial cell death.[7][8]

EBO This compound (EBO) Adduct EBO-tRNA-Leu Adduct EBO->Adduct tRNA Uncharged tRNA-Leu tRNA->Adduct LeuRS Leucyl-tRNA Synthetase (LeuRS) Editing Domain Adduct->LeuRS Binds to Inhibition Inhibition of LeuRS LeuRS->Inhibition Results in ProteinSynthesis Protein Synthesis Blocked Inhibition->ProteinSynthesis

Caption: this compound's Mechanism of Action via LeuRS Inhibition.

Quantitative In Vitro Activity

This compound has demonstrated potent in vitro activity against a range of clinically important mycobacteria and Gram-negative pathogens.

Activity against Mycobacterium abscessus

This compound shows consistent and potent activity against M. abscessus, including its various subspecies and drug-resistant phenotypes.[2][5]

Table 1: this compound MIC Distribution for M. abscessus Clinical Isolates

Organism/Subspecies No. of Isolates MIC Range (mg/L) MIC50 (mg/L) MIC90 (mg/L) Reference
M. abscessus (Overall) 147 0.03 - 0.25 0.06 0.12 [2][5]
M. abscessus subsp. abscessus 101 0.03 - 0.25 0.06 0.12 [2][5]
M. abscessus subsp. bolletii 6 0.06 - 0.12 0.06 0.12 [2][5]
M. abscessus subsp. massiliense 40 0.03 - 0.12 0.06 0.12 [2][5]
M. abscessus (Amikacin-Resistant) 18 0.03 - 0.25 0.06 0.12 [5]
M. abscessus (Clarithromycin-Resistant) 95 0.03 - 0.25 0.06 0.12 [5]

| M. abscessus (Overall) | 59 | N/A | 0.25 | 0.5 |[9] |

Activity against Mycobacterium avium Complex (MAC)

This compound is also active against MAC isolates, including those resistant to standard-of-care agents like clarithromycin.[1]

Table 2: this compound MIC Distribution for MAC Clinical Isolates

Organism/Subspecies No. of Isolates MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL) Reference
MAC (Japanese Isolates) 110 0.25 - 16 2 4 [1]
M. avium 17 N/A 2 (mg/L) 16 (mg/L) [9]
M. intracellulare 26 N/A 4 (mg/L) 8 (mg/L) [9]

| Clarithromycin-Resistant MAC | 4 | 0.25 - 2 | N/A | N/A |[1] |

Activity against Other Mycobacteria and Gram-Negative Bacteria

Table 3: this compound MIC Distribution for Other Pathogens

Organism No. of Isolates MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL) Reference
Burkholderia pseudomallei 16 0.25 - 4 N/A N/A [10]
M. kansasii 20 N/A 16 (mg/L) 16 (mg/L) [9]

| M. tuberculosis | 21 | N/A | 2 (mg/L) | 8 (mg/L) |[9] |

Drug Combination and Resistance Frequency

In vitro combination studies, often performed using a checkerboard assay format, show that this compound's activity is not antagonized by key standard-of-care drugs used for NTM treatment.[3][11] Interactions are largely indifferent, with some synergy or additive effects observed with ethambutol against MAC strains.[3][11]

The spontaneous frequency of resistance to this compound in M. abscessus has been calculated to be approximately 5.4 x 10-8 per CFU.[8] For M. avium, the resistance frequency ranged from 1.58 x 10-7 to 8.48 x 10-9 when selected on agar with 2x to 8x the MIC.[3][11] Importantly, combining this compound with other antimicrobials can significantly lower the frequency of resistance development by over 700-fold.[3][11] Resistance that does emerge is typically associated with missense mutations in the editing domain of the leuS gene, confirming its on-target activity.[8]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate in vitro evaluation of a novel antimicrobial agent.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the standard method for determining the MIC of this compound against mycobacteria, performed according to the Clinical and Laboratory Standards Institute (CLSI) M24-A3 guidelines.[1][2]

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Drug Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Middlebrook 7H9 broth supplemented with OADC.[10][12]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for the appropriate duration (e.g., 3-5 days for rapidly growing mycobacteria, longer for slow growers).[10][13]

  • Result Interpretation: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacteria (Final ~5x10^5 CFU/mL) prep_inoculum->inoculate prep_plate Prepare 96-Well Plate (Serial Dilutions of EBO) prep_plate->inoculate incubate Incubate Plate (e.g., 37°C for 3-5 days) inoculate->incubate read Read Results incubate->read end Determine MIC Value read->end

Caption: Workflow for Broth Microdilution MIC Determination.
Time-Kill Assay

This assay determines the bactericidal or bacteriostatic nature of this compound over time.

Protocol:

  • Culture Preparation: Prepare an early exponential phase mycobacterial culture (e.g., 107 CFU/mL) in a suitable broth.[14]

  • Drug Exposure: Add this compound at various concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 5x MIC), to separate culture flasks.[14] Include a drug-free growth control.

  • Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72, 96, 120 hours), withdraw an aliquot from each flask.

  • CFU Counting: Perform serial ten-fold dilutions of each sample in sterile saline or PBS and plate onto appropriate agar (e.g., Middlebrook 7H11).

  • Incubation and Analysis: Incubate the plates until colonies are visible. Count the colonies to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time to generate killing curves.

Intracellular Activity Assay

This protocol assesses the ability of this compound to kill mycobacteria residing within host cells, such as macrophages.

Protocol:

  • Cell Culture: Seed and differentiate macrophage-like cells (e.g., murine bone marrow-derived macrophages (mBMDMs) or THP-1 cells) in 96-well plates.[10][14]

  • Infection: Infect the macrophage monolayer with a suspension of mycobacteria at a defined multiplicity of infection (MOI), typically 1:1.[14]

  • Removal of Extracellular Bacteria: After an initial incubation period (e.g., 3 hours), wash the cells with PBS and treat with a high concentration of an aminoglycoside like amikacin (e.g., 250 µg/mL) for a short duration (e.g., 1 hour) to kill any remaining extracellular bacteria.[14]

  • Drug Treatment: Wash the cells again and add fresh culture medium containing various concentrations of this compound.

  • Lysis and Plating: At desired time points, lyse the macrophages using a gentle detergent (e.g., Triton X-100) to release the intracellular bacteria.

  • CFU Enumeration: Serially dilute the lysate and plate on agar to determine the intracellular bacterial load (CFU/mL).

Spontaneous Resistance Frequency Determination

This experiment quantifies the rate at which resistant mutants arise in a bacterial population upon exposure to the drug.

Protocol:

  • Inoculum Preparation: Grow a large volume of bacterial culture to a high density (e.g., >109 CFU/mL).

  • Plating: Plate a known quantity of the high-density culture onto agar plates containing this compound at concentrations that are multiples of the MIC (e.g., 2x, 4x, 8x MIC).[3] Simultaneously, plate serial dilutions of the culture onto drug-free agar to determine the total viable count (CFU/mL) of the original inoculum.

  • Incubation: Incubate all plates until colonies appear.

  • Confirmation and Calculation: Count the number of colonies that grow on the drug-containing plates. The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells in the initial inoculum.[8] Confirmed resistance by re-streaking colonies on drug-containing agar.[8]

Conclusion

The early-stage in vitro evaluation of this compound consistently demonstrates its potent antimicrobial activity against key pathogenic mycobacteria, including multi-drug resistant strains of M. abscessus and M. avium complex. Its novel mechanism of action, targeting LeuRS, results in a low frequency of resistance and a lack of cross-resistance with existing antimicrobials.[5][11] The detailed experimental protocols outlined provide a robust framework for the continued investigation and characterization of this promising therapeutic candidate. These data strongly support the ongoing clinical development of this compound for the treatment of challenging NTM lung diseases.[2][5]

References

Epetraborole spectrum of activity against Gram-negative bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Spectrum of Activity of Epetraborole Against Gram-negative Bacteria

Introduction

This compound (EBO) is a novel, boron-containing small molecule antibiotic with a unique mechanism of action.[1][2] It is an inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme required for protein synthesis.[1][3][4][5] By targeting LeuRS, this compound effectively halts the process of attaching leucine to its corresponding transfer RNA (tRNA), thereby blocking the production of proteins and inhibiting bacterial growth.[2][4][5] This distinct mechanism provides a promising avenue for treating infections caused by various bacterial pathogens, including a range of Gram-negative bacteria.[3][4] Initially developed for complicated urinary tract and intra-abdominal infections, its development for these indications was halted due to the emergence of resistance in a Phase II trial.[3][6][7] However, this compound continues to be evaluated for other challenging infections, such as those caused by nontuberculous mycobacteria (NTM) and Burkholderia pseudomallei, the causative agent of melioidosis.[1][3][5] This guide provides a detailed overview of its in vitro activity against key Gram-negative bacteria, the experimental protocols used for its evaluation, and a visualization of its mechanism of action.

In Vitro Spectrum of Activity

This compound has demonstrated potent in vitro activity against a variety of clinically significant Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: this compound MIC Values for Quality Control and Specific Strains
Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliATCC 259220.5 - 4[8]
Pseudomonas aeruginosaATCC 278530.5 - 4[8]
Pseudomonas aeruginosaATCC 278532[3][5]
Burkholderia pseudomallei1026b1[9]
Table 2: this compound MIC₅₀ and MIC₉₀ Values for Key Gram-negative Pathogens

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Bacterial SpeciesIsolate TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Pseudomonas aeruginosaWild-type & Carbapenem-resistant28[2]
Klebsiella pneumoniaeNot Specified12[2]
Acinetobacter baumanniiNot Specified28[2]
Acinetobacter baumanniiMultidrug-resistant816[2]
Stenotrophomonas maltophiliaNot Specified24[2]
Burkholderia cepaciaNot Specified832[2]
Burkholderia pseudomalleiDiverse Clinical Panel1 (mode)4 (range)[3]

Experimental Protocols

The in vitro activity of this compound is typically determined using standardized antimicrobial susceptibility testing methods, primarily broth microdilution, in accordance with guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][5][10][11][12]

Broth Microdilution Method
  • Media Preparation : Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium used for susceptibility testing of non-fastidious, rapidly growing aerobic bacteria.[3][5]

  • Inoculum Preparation :

    • Bacterial isolates are grown on an appropriate agar medium to obtain fresh, pure colonies.

    • A suspension of the bacterial growth is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[5]

  • Drug Dilution : this compound is serially diluted in the microtiter plate to cover a range of concentrations, typically from 0.03 to 64 µg/mL.[3][5]

  • Incubation : The inoculated plates are incubated at 37°C for 18-24 hours under ambient air conditions.[3][5]

  • MIC Determination : Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth. Quality control strains, such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853, are included in each run to ensure the accuracy and reproducibility of the results.[5][9]

Visualizations

Mechanism of Action

This compound's mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS) through a unique oxaborole tRNA-trapping (OBORT) mechanism.[4][13] The boron atom in this compound forms a stable adduct with the terminal adenosine of uncharged tRNALeu, and this complex then binds to the editing site of the LeuRS enzyme, effectively trapping it and preventing the synthesis of leucyl-tRNALeu, which is essential for protein synthesis.[4][5][13]

G cluster_0 Bacterial Cell cluster_1 Normal Protein Synthesis Pathway This compound This compound Inhibition Inhibition This compound->Inhibition tRNA_Leu Uncharged tRNA-Leu LeuRS Leucyl-tRNA Synthetase (LeuRS) tRNA_Leu->LeuRS tRNA_Leu->Inhibition Protein_Synth Protein Synthesis LeuRS->Protein_Synth  Leucyl-tRNA-Leu LeuRS->Inhibition Leucine Leucine Leucine->LeuRS ATP ATP ATP->LeuRS Inhibition->Protein_Synth Blocks Pathway caption Mechanism of this compound Action

Caption: Mechanism of this compound Action

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method used to determine the MIC of this compound.

start Start prep_colonies 1. Prepare Pure Bacterial Culture start->prep_colonies prep_inoculum 2. Create 0.5 McFarland Standard Suspension prep_colonies->prep_inoculum dilute_inoculum 3. Dilute to Final Inoculum Concentration prep_inoculum->dilute_inoculum inoculate 5. Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate prep_plate 4. Prepare Serial Dilutions of this compound in Microtiter Plate prep_plate->inoculate incubate 6. Incubate at 37°C for 18-24 hours inoculate->incubate read_mic 7. Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Broth Microdilution Workflow

References

Epetraborole: An In-Depth Technical Guide on Initial Screening Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening of epetraborole, a novel boron-containing antibiotic, against a range of clinically relevant bacterial isolates. This compound is an inhibitor of the bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2][3] Its unique mechanism of action makes it a promising candidate for the treatment of infections caused by multidrug-resistant organisms.[4][5]

Mechanism of Action

This compound targets and inhibits the leucyl-tRNA synthetase (LeuRS), a crucial enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA) during protein synthesis.[5][6][7] By binding to the editing site of the LeuRS enzyme, this compound effectively blocks the synthesis of leucyl-tRNALeu, leading to a cessation of protein production and subsequent bacterial cell death.[5][6] This novel mechanism of action reduces the likelihood of cross-resistance with existing antibiotic classes.[4]

cluster_0 Bacterial Cell This compound This compound LeuRS Leucyl-tRNA Synthetase (LeuRS) This compound->LeuRS Inhibits ProteinSynthesis Protein Synthesis LeuRS->ProteinSynthesis Catalyzes Leucyl-tRNA(Leu) formation tRNALeu tRNA(Leu) tRNALeu->LeuRS Leucine Leucine Leucine->LeuRS CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Inhibition leads to

Figure 1: Mechanism of action of this compound.

Antimicrobial Activity: In Vitro Data

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against various clinical isolates. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Mycobacterium avium Complex (MAC)

This compound has demonstrated potent activity against clinical isolates of Mycobacterium avium complex (MAC), a group of nontuberculous mycobacteria that can cause severe lung disease.[1][8]

OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
M. avium complex1100.25 - 1624[1]
M. avium complex510.25 - 828[9]

Table 1: this compound Activity against Mycobacterium avium Complex Clinical Isolates.

Notably, this compound maintained its activity against clarithromycin-resistant MAC isolates, with MIC values ranging from 0.25 to 2 µg/mL for four such isolates.[1][8]

Mycobacterium abscessus

Mycobacterium abscessus is a rapidly growing, multidrug-resistant nontuberculous mycobacterium. This compound has shown promising in vitro activity against a large collection of international clinical isolates of M. abscessus.[10][11]

OrganismNo. of IsolatesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference
M. abscessus1470.03 - 0.250.060.12[10]

Table 2: this compound Activity against Mycobacterium abscessus Clinical Isolates.

The activity of this compound was consistent across different subspecies and resistance phenotypes of M. abscessus.[10][11]

Gram-Negative Bacilli

This compound has also been evaluated against a panel of Gram-negative bacteria, including clinically important pathogens.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
Pseudomonas aeruginosa28[12]
Klebsiella pneumoniae12[12]
Acinetobacter baumannii28[12]
Stenotrophomonas maltophilia24[12]

Table 3: this compound Activity against Gram-Negative Clinical Isolates.

Furthermore, this compound exhibited inhibitory activity against Burkholderia pseudomallei, the causative agent of melioidosis, with MICs ranging from 0.25 to 4 µg/mL across 13 clinical and three reference strains.[13] For one strain of B. pseudomallei, the MIC was 1 µg/mL at a standard inoculum of 5 × 10⁵ CFU/mL.[4]

Experimental Protocols

The determination of this compound's in vitro activity against clinical isolates predominantly follows standardized antimicrobial susceptibility testing methods.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. The general workflow is as follows:

start Start: Prepare Bacterial Inoculum prep_plates Prepare Microtiter Plates with Serial Dilutions of this compound start->prep_plates inoculate Inoculate Plates with Standardized Bacterial Suspension prep_plates->inoculate incubate Incubate Plates under Appropriate Conditions (e.g., 37°C for 18-24 hours) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End: Determine Susceptibility read_mic->end

Figure 2: General workflow for broth microdilution MIC testing.

Detailed Methodology:

  • Isolate Preparation: Clinical isolates are cultured on appropriate agar media to obtain pure colonies. A suspension of the bacteria is prepared in a suitable broth and adjusted to a standardized turbidity, typically a 0.5 McFarland standard.[13]

  • Drug Dilution: this compound is serially diluted in a liquid growth medium, such as cation-adjusted Mueller-Hinton broth (CAMHB), in microtiter plates.[8][13] For mycobacteria, Middlebrook 7H9 broth supplemented with 5% oleic acid-albumin-dextrose-catalase (OADC) may be used.[2][8]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[13]

  • Incubation: The plates are incubated at a temperature and duration appropriate for the specific organism being tested. For many bacteria, this is 35-37°C for 16-20 hours.[13] For slower-growing organisms like Mycobacterium avium complex, incubation can extend from 7 to 14 days.[8]

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.[11]

This standardized methodology, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensures the reproducibility and comparability of results across different studies.[1][8][13]

Conclusion

The initial screening of this compound against a diverse range of clinical isolates demonstrates its potent in vitro activity, particularly against challenging pathogens like Mycobacterium avium complex, Mycobacterium abscessus, and various Gram-negative bacteria. Its novel mechanism of action, targeting leucyl-tRNA synthetase, makes it a valuable candidate for further development in the fight against antimicrobial resistance. The data presented in this guide underscore the potential of this compound as a new therapeutic option for difficult-to-treat bacterial infections. Further clinical evaluation is warranted to establish its safety and efficacy in patients.[10]

References

The Novelty of Epetraborole: A Benzoxaborole Antibiotic Redefining Leucyl-tRNA Synthetase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Epetraborole (formerly GSK2251052, AN3365) is a first-in-class, boron-based antibiotic belonging to the benzoxaborole chemical class.[1] Its novelty lies in a distinct mechanism of action: the inhibition of bacterial leucyl-tRNA synthetase (LeuRS) through a unique oxaborole tRNA-trapping (OBORT) mechanism.[1][2] This mechanism circumvents existing resistance pathways that affect other antibiotic classes, positioning this compound as a critical tool against difficult-to-treat pathogens.[3] Initially developed for Gram-negative infections, its journey has pivoted towards addressing high unmet needs in nontuberculous mycobacterial (NTM) lung disease and melioidosis.[1][4] This guide provides a comprehensive technical overview of this compound, detailing its mechanism, spectrum of activity, preclinical and clinical data, and the experimental methodologies used in its evaluation.

The Benzoxaborole Core and Novel Mechanism of Action

Benzoxaboroles are a versatile class of boron-heterocyclic compounds gaining significant interest in medicinal chemistry for their unique biological activities.[5] The key to their function is the boron atom, which acts as a Lewis acid capable of forming stable, reversible covalent bonds with diol-containing biological molecules.[6]

This compound leverages this chemistry to target LeuRS, an essential enzyme responsible for attaching leucine to its corresponding transfer RNA (tRNALeu), a critical step in protein synthesis.[7][8]

The Oxaborole tRNA-Trapping (OBORT) Mechanism: this compound's inhibitory action is not a simple competitive binding at the active site. Instead, it operates via the sophisticated OBORT mechanism:[2][5][9]

  • This compound enters the editing site of the LeuRS enzyme, a domain responsible for proofreading and hydrolyzing incorrectly charged tRNAs.[8][10]

  • Inside the editing site, the boron atom of this compound forms a stable covalent adduct with the 2'- and 3'-hydroxyl groups (a cis-diol) of the terminal adenosine (A76) of an uncharged tRNALeu molecule.[8][10]

  • This this compound-tRNALeu adduct becomes trapped within the editing site, effectively locking the enzyme in an inactive state.[2]

  • The sequestration of LeuRS prevents the leucylation of tRNA, halting protein synthesis and leading to bacterial cell death.[8]

This unique trapping mechanism is distinct from all other classes of protein synthesis inhibitors, providing a powerful tool against bacteria that have developed resistance to conventional antibiotics.

G Aminoacylation_Site Aminoacylation Site Protein_Synthesis Protein Synthesis Aminoacylation_Site->Protein_Synthesis Supplies Leucyl-tRNA Editing_Site Editing Site (Proofreading) Adduct [this compound-tRNA-Leu] Adduct Editing_Site->Adduct tRNA Uncharged tRNA-Leu tRNA->Aminoacylation_Site Binds for leucine attachment tRNA->Editing_Site Enters This compound This compound This compound->Editing_Site Enters Adduct->Editing_Site Trapped in Editing Site Adduct->Protein_Synthesis Blocks Supply Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

Figure 1: Mechanism of Action of this compound.

Spectrum of Activity and Quantitative Data

This compound has demonstrated a broad spectrum of activity against several clinically significant pathogens, particularly nontuberculous mycobacteria and certain Gram-negative bacteria.[7]

In Vitro Susceptibility

Minimum Inhibitory Concentration (MIC) values are a key measure of an antibiotic's in vitro potency. This compound has shown potent activity against a wide range of clinical isolates.

PathogenIsolate TypeNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Citation(s)
Mycobacterium abscessusClinical (International)1470.060.120.03 - 0.25[11]
M. abscessusClinical & ATCC 199779--0.031 - >2.0[12]
Mycobacterium avium Complex (MAC)Clinical51140.25 - 8[13]
Burkholderia pseudomalleiClinical & Reference16--0.25 - 4[8][14]
Acinetobacter baumannii (MDR)Clinical-8--[3]
Escherichia coliATCC 25922---0.5 - 4[3]
Pseudomonas aeruginosaATCC 27853---0.5 - 4[3]
M. tuberculosis (XDR)Clinical1--0.5[15]
M. tuberculosisClinical (Susceptible & MDR)482320.25 - 64[15]
Table 1: In Vitro Activity of this compound Against Various Bacterial Pathogens.

Notably, this compound's activity is maintained against isolates resistant to other standard-of-care antibiotics like clarithromycin and amikacin, indicating a lack of cross-resistance.[13]

In Vivo Efficacy

Preclinical animal models are crucial for evaluating the therapeutic potential of an antibiotic. This compound has demonstrated significant efficacy in reducing bacterial burden in various infection models.

Infection ModelPathogen / StrainHostTreatment RegimenEfficacy OutcomeCitation(s)
Chronic Lung InfectionM. avium 2285RC57BL/6 Mice1-500 mg/kg PO QD for 56 daysAll doses significantly better than clarithromycin (250 mg/kg)[16]
Chronic Lung InfectionM. avium Complex (4 strains)C57BL/6 Mice200 mg/kg PO QD + SOC4.6 - 5.6 log10 CFU reduction (superior to SOC alone)[12]
Lung InfectionM. abscessus ATCC 19977C3HeB/FeJ Mice25-50 mg/kg PO QD for 4 weeks1.1 log10 CFU reduction in lungs[9][12]
Lung InfectionM. abscessus M9501C3HeB/FeJ Mice100 mg/kg PO QD for 4 weeks2.7 log10 CFU reduction in lungs (comparable to imipenem)[9][17]
Lung InfectionM. abscessus ATCC 19977NOD.SCID Mice10 mg/kg PO QD + NorvalineImproved efficacy compared to this compound alone[8]
Acute Pulmonary InfectionB. pseudomalleiBALB/c Mice(Dose not specified)Equivalent efficacy to ceftazidime; Synergistic when combined[8][14]
Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models.

Resistance and Mitigation Strategies

The emergence of resistance is a critical consideration for any new antibiotic. For this compound, resistance is primarily associated with missense mutations in the editing domain of the leuS gene, which encodes LeuRS.[5][18]

  • Clinical Experience: Rapid emergence of resistance was observed during a Phase II trial for complicated urinary tract infections, leading to its discontinuation for that indication.[2][9]

  • In Vitro Frequency: In M. abscessus, the spontaneous resistance frequency is relatively low (approx. 2 x 10-9), which is lower than observed in some Gram-negative bacteria.[8][18]

  • Mitigation Strategy: A novel strategy to combat resistance involves co-administration with the non-proteinogenic amino acid norvaline. This compound-resistant mutants with a compromised LeuRS editing domain cannot distinguish leucine from norvaline. This leads to the misincorporation of norvaline into proteins, resulting in toxicity and cell death.[8] Combination therapy with norvaline has been shown to limit the emergence of this compound resistance and improve in vivo efficacy in M. abscessus models.[8][19]

G cluster_WT Wild-Type Bacterium cluster_Resistant This compound-Resistant Mutant LeuRS_WT Functional LeuRS (with Editing Domain) Norvaline_WT Norvaline LeuRS_WT->Norvaline_WT Proofread & Rejected Protein_WT Correct Protein Synthesis LeuRS_WT->Protein_WT LeuRS_Mutant Mutated LeuRS (Defective Editing) Norvaline_WT->LeuRS_WT Incorrectly charged Leucine_WT Leucine Leucine_WT->LeuRS_WT Correctly charged Misfolded_Protein Misfolded / Non-functional Proteins LeuRS_Mutant->Misfolded_Protein Leads to Norvaline_Res Norvaline Norvaline_Res->LeuRS_Mutant Mistakenly Charged (Not Rejected) Leucine_Res Leucine Leucine_Res->LeuRS_Mutant Charged Toxicity Cellular Toxicity & Death Misfolded_Protein->Toxicity This compound This compound Pressure This compound->LeuRS_WT Selects for mutations

Figure 2: Norvaline Synergy to Mitigate this compound Resistance.

Clinical Development Pathway

This compound's clinical development has been a story of strategic redirection based on emerging data.

  • Initial Indication (Gram-Negative Infections): Developed by GlaxoSmithKline for complicated urinary tract and intra-abdominal infections.[1]

  • Setback: A Phase II trial was discontinued due to the rapid emergence of on-treatment bacterial resistance.[1][9]

  • Pivot to NTM (AN2 Therapeutics): AN2 Therapeutics acquired the asset and initiated the EBO-301 trial, a pivotal Phase 2/3 study for treatment-refractory Mycobacterium avium complex (MAC) lung disease.[1][20]

  • Second Setback: In 2024, the EBO-301 trial was terminated. While the drug was well-tolerated, it failed to meet the key microbiological endpoint of sputum culture conversion, indicating insufficient efficacy in this severely ill patient population.[1][21]

  • Future Direction (Melioidosis): The company now plans to initiate a Phase 2 study of this compound for melioidosis, a severe tropical disease caused by Burkholderia pseudomallei, and explore other programs from its boron chemistry platform.[18]

G Start Discovery & Preclinical Phase1 Phase 1 (Safety/PK) Start->Phase1 Phase2_UTI Phase 2: Complicated Urinary Tract Infections Phase1->Phase2_UTI Stop_UTI Discontinued: Rapid Resistance Emergence Phase2_UTI->Stop_UTI Phase2_3_MAC Phase 2/3: Refractory MAC Lung Disease (EBO-301 Trial) Stop_UTI->Phase2_3_MAC Repurposed Stop_MAC Terminated: Insufficient Efficacy (Microbiological Endpoint) Phase2_3_MAC->Stop_MAC Future_Melioidosis Future Direction: Phase 2 for Melioidosis Stop_MAC->Future_Melioidosis Strategic Pivot Future_Platform Accelerate Boron Chemistry Platform Stop_MAC->Future_Platform Strategic Pivot

Figure 3: Clinical Development and Strategic Pivots of this compound.

Detailed Experimental Protocols

The following are synthesized protocols for key experiments used in the evaluation of this compound, based on published methodologies.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the standard broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI).[12]

  • Materials: 96-well microtiter plates, Cation-Adjusted Mueller-Hinton Broth (CAMHB), bacterial isolates, this compound stock solution (e.g., 1 mg/mL in sterile deionized water), incubator. For mycobacteria, Middlebrook 7H9 broth with supplements like 5% OADC may be used.[12][13]

  • Procedure:

    • Dispense broth into all wells of a 96-well plate.

    • Create a two-fold serial dilution of this compound across the plate to achieve a final concentration range (e.g., 0.0039 µg/mL to 2 µg/mL).[12]

    • Prepare a bacterial inoculum from a culture grown to the exponential phase, adjusting its density to a 0.5 McFarland standard.

    • Dilute the standardized inoculum and add it to each well to achieve a final concentration of approximately 5 x 105 CFU/mL (or 105 CFU per well for mycobacteria).[12]

    • Include a growth control (no drug) and a sterility control (no bacteria) on each plate.

    • Incubate the plates at 35-37°C. Incubation time is typically 18-24 hours for most bacteria, but is extended to 3-5 days for M. abscessus.[11]

    • The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of bacterial growth.

Protocol: Checkerboard Synergy Assay

This assay is used to assess the interaction (synergy, indifference, or antagonism) between two antibiotics.[19][20]

  • Materials: 96-well microtiter plates, appropriate broth, bacterial inoculum, stock solutions of this compound and a second test antibiotic.

  • Procedure:

    • In a 96-well plate, prepare serial dilutions of this compound along the y-axis (rows).

    • Prepare serial dilutions of the second antibiotic along the x-axis (columns).

    • The result is a matrix where each well contains a unique concentration combination of the two drugs.

    • Inoculate the plate with the target bacterium as described in the MIC protocol.

    • Incubate the plate and read for growth inhibition.

    • The Fractional Inhibitory Concentration (FIC) Index is calculated for each well showing no growth:

      • FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index (FICI) = FICA + FICB

    • Interpretation: Synergy (FICI ≤ 0.5), Indifference (0.5 < FICI ≤ 4.0), Antagonism (FICI > 4.0).[19]

Protocol: Chronic Mouse Lung Infection Model for NTM

This model is used to evaluate in vivo efficacy against pathogens like M. avium complex.[16]

  • Animal Model: C57BL/6 mice are commonly used.

  • Procedure:

    • Infection: Mice are infected via pulmonary aerosol with a high inoculum (e.g., 1 x 1011 CFU) of the MAC strain. This establishes a chronic infection.[16]

    • Acclimatization: The infection is allowed to establish for a period, typically 28 days post-infection.

    • Treatment: Treatment is administered orally (PO) via gavage, once daily (QD). Dosing regimens for this compound have ranged from 1 mg/kg to 500 mg/kg.[16] Control groups may include a vehicle control and a standard-of-care comparator (e.g., clarithromycin).

    • Duration: Treatment is typically administered for an extended period, such as 56 days (8 weeks).[16]

    • Endpoint Evaluation: At the end of the treatment period (e.g., day 84 post-infection), mice are euthanized. The lungs are aseptically harvested, homogenized, and serial dilutions are plated on appropriate agar (e.g., Middlebrook 7H11).

    • Quantification: After incubation, colony-forming units (CFU) are counted. Efficacy is measured by the log10 reduction in lung CFU compared to the vehicle control group or the bacterial burden at the start of treatment.

Protocol: Zebrafish Embryo Model for M. abscessus

This model allows for rapid, high-throughput in vivo screening and visualization of infection dynamics.[1][10]

  • Animal Model: Zebrafish (Danio rerio) embryos, prized for their optical transparency.

  • Procedure:

    • Infection: At ~30 hours post-fertilization, embryos are micro-injected in the caudal vein with a suspension of fluorescently labeled M. abscessus (e.g., ~300 CFU).[1]

    • Treatment: At 1-day post-infection, infected embryos are transferred to 96-well plates. This compound is added directly to the water in the wells. The drug-containing water is renewed daily for up to 5 days.

    • Endpoint Evaluation:

      • Survival: Embryo survival is monitored daily and plotted on a survival curve.

      • Bacterial Burden: The fluorescent bacterial load and the formation of abscesses can be quantitatively measured using fluorescence microscopy.[1]

      • Index of Protection: A quantitative measure of drug efficacy can be calculated based on these fluorescence measurements.[1]

Conclusion

This compound represents a significant innovation in the field of antibiotics due to its novel benzoxaborole structure and its unique tRNA-trapping mechanism of action against LeuRS. This provides a clear advantage against pathogens that have developed resistance to other drug classes. While its clinical development has faced significant hurdles, particularly with resistance emergence in Gram-negative bacteria and insufficient efficacy in treatment-refractory MAC lung disease, the compound's potent in vitro and in vivo activity against pathogens of high unmet need, such as M. abscessus and B. pseudomallei, ensures its continued relevance. The strategic exploration of this compound for melioidosis and the insights gained from its development journey will continue to inform the broader field of anti-infective research and the promising future of boron-based chemistry in medicine.

References

Methodological & Application

Epetraborole In Vitro Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epetraborole is a novel boron-containing antimicrobial agent that inhibits bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2][3][4] This unique mechanism of action makes it a promising candidate for the treatment of infections caused by various pathogens, including multidrug-resistant Gram-negative bacteria and nontuberculous mycobacteria (NTM).[3][5] These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound, primarily focusing on the broth microdilution method as guided by the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action

This compound targets and inhibits leucyl-tRNA synthetase (LeuRS).[1][2] This enzyme is crucial for the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By inhibiting LeuRS, this compound effectively halts protein production, leading to the cessation of bacterial growth and replication.[1]

cluster_0 Bacterial Cell This compound This compound LeuRS Leucyl-tRNA Synthetase (LeuRS) This compound->LeuRS Inhibits Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis Catalyzes Leucyl-tRNA formation tRNALeu tRNA-Leu tRNALeu->LeuRS Leucine Leucine Leucine->LeuRS Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of this compound.

In Vitro Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against various bacterial species as reported in recent studies.

Table 1: this compound MIC Distribution for Mycobacterium abscessus

Number of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
1470.03 - 0.250.060.12[6][7][8]

Table 2: this compound MIC Distribution for Mycobacterium avium Complex (MAC)

Number of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
1100.25 - 1624[9]
51Not Specified28[10]

Table 3: this compound MIC Distribution for Burkholderia pseudomallei

Number of IsolatesMIC Range (µg/mL)Modal MIC (µg/mL)Reference
13 clinical, 3 reference0.25 - 41[1][11]

Experimental Protocols

Broth Microdilution MIC Testing for Nontuberculous Mycobacteria (NTM)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M24-A3 for the susceptibility testing of mycobacteria.[12][13]

Materials:

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Oleic acid-albumin-dextrose-catalase (OADC) supplement (5%)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension

  • Sterile deionized water or appropriate solvent for this compound

  • Incubator (36 ± 1 °C with 5% CO₂)

  • Plate reader or manual reading mirror

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1 mg/mL.[14]

    • Filter-sterilize the stock solution through a 0.22-µm filter.

  • Preparation of Microtiter Plates:

    • Perform two-fold serial dilutions of the this compound stock solution in CAMHB supplemented with 5% OADC to achieve the desired final concentration range in the microtiter plates.[13][14]

    • The final volume in each well should be 100 µL.

    • Include a growth control well (no drug) and a sterility control well (no bacteria) for each isolate tested.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final inoculum concentration of approximately 1-5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 36 ± 1 °C in a 5% CO₂ atmosphere for 7 to 10 days, or until sufficient growth is observed in the growth control well.[13]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Read the plates visually using a reading mirror or with a plate reader.

A Prepare this compound Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B E Inoculate Microtiter Plate B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to Final Concentration C->D D->E F Incubate at 36°C with 5% CO2 for 7-10 days E->F G Read MIC (Lowest concentration with no visible growth) F->G

Caption: Broth Microdilution Workflow.

Checkerboard Synergy Testing

This method can be used to assess the interaction between this compound and other antimicrobial agents.

Procedure:

  • Prepare serial dilutions of this compound in one direction of a 96-well plate and the second antimicrobial agent in the perpendicular direction.

  • Inoculate the plate with the test organism as described in the broth microdilution protocol.

  • Following incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, indifference, or antagonism based on EUCAST criteria.[12]

  • Synergy: FIC index ≤ 0.5

  • Additive: 0.5 < FIC index ≤ 1

  • Indifference: 1 < FIC index ≤ 2

  • Antagonism: FIC index > 2

Quality Control

For all susceptibility testing, it is crucial to include appropriate quality control (QC) strains with known MIC values to ensure the accuracy and reproducibility of the results. For M. abscessus testing, M. peregrinum ATCC 700686 has been used as a QC strain, with an expected this compound MIC range of 0.03–0.12 mg/L.[6]

Conclusion

The provided protocols and data offer a comprehensive resource for the in vitro evaluation of this compound's antimicrobial activity. Adherence to standardized methodologies, such as those outlined by CLSI, is essential for generating reliable and comparable susceptibility data. This information is critical for the continued development and potential clinical application of this compound in treating challenging bacterial infections.

References

Determining the Susceptibility of Epetraborole: A Standardized Broth Microdilution Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epetraborole is a novel, boron-containing antimicrobial agent that inhibits the bacterial leucyl-tRNA synthetase, a crucial enzyme in protein synthesis.[1][2][3] Its potent in vitro activity against various bacteria, including multidrug-resistant strains, has positioned it as a promising candidate for treating challenging infections. This document provides a detailed, standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. This standardized protocol is essential for obtaining reproducible and comparable MIC data, which is critical for the preclinical and clinical development of new antimicrobial agents like this compound. The following sections detail the necessary reagents, equipment, and a step-by-step protocol for performing the assay, along with guidelines for data interpretation and quality control.

Data Presentation: this compound MIC Values

The following tables summarize the in vitro activity of this compound against various bacterial species as determined by the broth microdilution method.

Table 1: this compound MIC Distribution for Mycobacterium abscessus [1][4][5]

StatisticMIC (mg/L)
Range0.03 - 0.25
MIC500.06
MIC900.12

Table 2: this compound MIC Distribution for Mycobacterium avium Complex (MAC) [2][6]

StatisticMIC (µg/mL)
Range0.25 - 16
MIC502
MIC904

Table 3: Quality Control Ranges for this compound

Quality Control StrainMIC Range (mg/L)
Mycobacterium peregrinum ATCC 7006860.03 - 0.12[4]
Pseudomonas aeruginosa ATCC 278532[7]

Experimental Workflow Diagram

BrothMicrodilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) serial_dilution Perform 2-fold Serial Dilutions of this compound in Microtiter Plate prep_media->serial_dilution prep_this compound Prepare this compound Stock Solution (in sterile deionized water) prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (e.g., to 0.5 McFarland standard) inoculate_wells Inoculate Wells with Standardized Bacterial Suspension prep_inoculum->inoculate_wells serial_dilution->inoculate_wells controls Include Sterility and Growth Controls inoculate_wells->controls incubate Incubate Plates at 35-37°C (Duration organism-dependent) controls->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic qc_check Verify QC Strain MICs are within Range read_mic->qc_check record_data Record and Analyze Data qc_check->record_data

Caption: Workflow for this compound MIC determination.

Experimental Protocols

Preparation of Media and Reagents
  • Broth Medium: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. For fastidious organisms like mycobacteria, supplement the CAMHB with 5% oleic acid-albumin-dextrose-catalase (OADC).[2] Sterilize by autoclaving.

  • This compound Stock Solution: Aseptically prepare a stock solution of this compound in sterile deionized water.[8] The concentration of the stock solution should be at least 10 times the highest concentration to be tested. Filter-sterilize the stock solution through a 0.22-µm filter.

Inoculum Preparation
  • Bacterial Culture: From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspension: Transfer the colonies to a tube containing sterile saline or broth.

  • Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

  • Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. For Mycobacterium abscessus, a final inoculum of 10⁵ CFU is used.[8]

Broth Microdilution Assay
  • Plate Preparation: Use sterile 96-well microtiter plates. Add 50 µL of the appropriate broth to all wells except the first column.

  • Serial Dilution: Add 100 µL of the this compound working solution to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column. This will result in a range of this compound concentrations.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: One well containing 100 µL of broth and the bacterial inoculum, but no this compound.

    • Sterility Control: One well containing 100 µL of uninoculated broth.

  • Quality Control: Concurrently test a reference quality control (QC) strain with a known this compound MIC range (e.g., Mycobacterium peregrinum ATCC 700686).[4]

Incubation
  • Seal the microtiter plates to prevent evaporation.

  • Incubate the plates at 35 ± 2°C in ambient air.

  • Incubation duration is dependent on the organism:

    • For rapidly growing bacteria: 16-20 hours.

    • For Mycobacterium abscessus: 3-5 days.[3][4]

    • For Mycobacterium avium complex (MAC): 7-10 days.[2]

Reading and Interpreting Results
  • Visual Inspection: After incubation, examine the plates. The sterility control should show no growth, and the growth control should show turbidity.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection from the bottom of the plate using a reading mirror.

  • Quality Control Check: The MIC of the QC strain must fall within the established acceptable range for the results to be considered valid.

Conclusion

This standardized broth microdilution protocol provides a reliable and reproducible method for determining the in vitro susceptibility of bacterial isolates to this compound. Adherence to these guidelines is crucial for generating high-quality data to support the continued research and development of this promising antimicrobial agent. Consistent application of this method will facilitate the comparison of data across different laboratories and contribute to a comprehensive understanding of this compound's spectrum of activity.

References

Application Notes and Protocols for Epetraborole Efficacy Studies in Mycobacterium abscessus Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to assess the in vivo efficacy of epetraborole against Mycobacterium abscessus (M. abscessus). The included methodologies are based on established preclinical studies and are intended to guide researchers in designing and executing robust efficacy experiments.

Introduction to this compound and M. abscessus

Mycobacterium abscessus is a rapidly growing, multidrug-resistant nontuberculous mycobacterium responsible for a wide range of infections, particularly pulmonary disease in individuals with underlying lung conditions like cystic fibrosis.[1][2][3][4] Treatment is challenging due to the bacterium's intrinsic and acquired resistance to many antibiotics.[1][2][5][6] this compound (EBO) is a novel benzoxaborole antimicrobial agent that inhibits leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis.[1][2][7][8][9][10] Its unique mechanism of action makes it a promising candidate for treating M. abscessus infections.[7][8] Preclinical studies have demonstrated the in vitro and in vivo activity of this compound against M. abscessus.[1][7][8]

Animal Models for this compound Efficacy Testing

The selection of an appropriate animal model is critical for evaluating the preclinical efficacy of new antimicrobial agents. Two primary models have been utilized for assessing this compound's efficacy against M. abscessus: murine models (immunocompromised and immunocompetent) and the zebrafish embryo model.[1][4][7]

Murine Models

Mouse models are invaluable for studying the pathogenesis of M. abscessus and for drug efficacy testing.[5][11][12] However, establishing a progressive and sustained pulmonary infection in mice can be challenging.[5][6][11][12] Various immunocompromised and mildly immunosuppressed immunocompetent mouse strains have been used to overcome this.[1][3][7][13]

  • Immunocompromised Mouse Models (e.g., NOD SCID mice): These models, lacking functional B and T cells, are highly susceptible to infection and are useful for acute infection studies.[1]

  • Mildly Immunosuppressed Immunocompetent Mouse Models (e.g., C3HeB/FeJ mice): These mice, when treated with corticosteroids, can develop a more chronic infection with lung pathology that better mimics human disease.[3][14]

Zebrafish Embryo Model

The zebrafish (Danio rerio) embryo model offers several advantages, including optical transparency for real-time imaging of infection, rapid development, and the ability to screen compounds in a high-throughput manner.[1][4][15] It serves as an excellent initial in vivo screening tool to assess drug efficacy and toxicity.[1][15]

Quantitative Data Summary

The following tables summarize the quantitative data from key this compound efficacy studies in various animal models.

Table 1: Efficacy of this compound in Murine Models of M. abscessus Infection

Mouse StrainInfection Route & InoculumTreatment RegimenDurationEfficacy EndpointResultsReference
NOD SCIDIntranasal (~106 CFU)This compound (10 mg/kg, oral, once daily)10 daysLung Bacterial Burden (log10 CFU)<1 log10 CFU reduction[1][3]
NOD SCIDIntranasal (M. abscessus K21, ~106 CFU)This compound (300 mg/kg, oral, once daily)10 daysLung & Spleen Bacterial Burden (log10 CFU)~1-log reduction in lung CFU, similar reduction in spleen[7]
C3HeB/FeJ (corticosteroid-immunosuppressed)Intranasal (M. abscessus ATCC 19977)This compound (25 mg/kg & 50 mg/kg, oral, once daily)4 weeksLung Bacterial Burden (log10 CFU)Net reduction of 1.1 log10 CFU for both doses[3][8]
C3HeB/FeJ (corticosteroid-immunosuppressed)Intranasal (M. abscessus M9501)This compound (100 mg/kg, oral, once daily)4 weeksLung Bacterial Burden (log10 CFU)Net reduction of 2.7 log10 CFU[3]
C3HeB/FeJ (corticosteroid-immunosuppressed)Intranasal (M. abscessus M9530)This compound (50 mg/kg, oral, once daily)4 weeksLung Bacterial Burden (log10 CFU)More efficacious than 25 mg/kg and comparable to imipenem[3][8]
SCIDIntranasal (~106 CFU)This compound (10 mg/kg) + Norvaline (3.3 mg/kg), oral, once dailyNot specifiedLung Bacterial Burden (log10 CFU)Improved efficacy compared to this compound alone[1]

Table 2: Efficacy of this compound in the Zebrafish Embryo Model of M. abscessus Infection

Zebrafish StrainInfection Route & InoculumTreatment RegimenDurationEfficacy EndpointResultsReference
EmbryonicCaudal vein injection (~200 CFUs)This compound (40 µg/mL in fish water, daily renewal)5 daysSurvival Rate & Bacterial Burden (fluorescent pixel counting)Significantly improved survival and decreased bacterial burden[1]

Experimental Protocols

Protocol 1: Acute M. abscessus Infection in NOD SCID Mice

This protocol describes an acute model of pulmonary infection useful for initial efficacy screening.

Materials:

  • NOD SCID mice

  • M. abscessus strain (e.g., ATCC 19977 or a clinical isolate)

  • Middlebrook 7H9 broth supplemented with ADC or OADC

  • Phosphate-buffered saline (PBS)

  • This compound

  • Vehicle control (e.g., carboxymethylcellulose)

  • Oral gavage needles

  • Anesthetic (e.g., isoflurane)

  • Sterile surgical instruments

  • 7H10 agar plates

Procedure:

  • Bacterial Culture Preparation: Culture M. abscessus in 7H9 broth to mid-log phase. Wash the bacterial cells with PBS and resuspend to the desired concentration for infection.

  • Infection: Anesthetize mice and infect intranasally with approximately 106 CFU of M. abscessus in a small volume (e.g., 20-30 µL).

  • Treatment: Begin treatment one day post-infection. Administer this compound (e.g., 10 mg/kg, 150 mg/kg, or 300 mg/kg) or vehicle control daily via oral gavage for 10 days.[1][7][8]

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in PBS.

    • Prepare serial dilutions of the homogenates and plate on 7H10 agar.

    • Incubate plates at 37°C for 3-5 days and enumerate colony-forming units (CFU).

  • Data Analysis: Calculate the mean log10 CFU per organ for each treatment group and compare to the vehicle control group.

Protocol 2: Chronic M. abscessus Infection in C3HeB/FeJ Mice

This protocol establishes a more chronic infection model that better reflects human lung pathology.

Materials:

  • C3HeB/FeJ mice

  • Corticosteroid (e.g., dexamethasone or cortisone)

  • M. abscessus strain

  • All materials listed in Protocol 1

Procedure:

  • Immunosuppression: Administer a corticosteroid to the mice to permit M. abscessus proliferation. For example, provide dexamethasone in the drinking water or administer cortisone daily starting two weeks prior to infection.[3][13][14]

  • Bacterial Culture and Infection: Follow the procedures outlined in Protocol 1 for bacterial preparation and intranasal infection.

  • Treatment: Initiate treatment at a predetermined time point post-infection (e.g., 1 day or later to allow infection to establish). Administer this compound (e.g., 25 mg/kg or 50 mg/kg) or vehicle control daily via oral gavage for an extended period (e.g., 4 weeks).[3][8]

  • Efficacy Assessment: At various time points during and after treatment, euthanize subsets of mice and determine the lung bacterial burden as described in Protocol 1.

  • Data Analysis: Compare the change in log10 CFU over time between the treatment and control groups.

Protocol 3: M. abscessus Infection in Zebrafish Embryos

This protocol provides a rapid in vivo screening method.

Materials:

  • Zebrafish embryos (e.g., 30 hours post-fertilization)

  • M. abscessus strain expressing a fluorescent protein (e.g., Wasabi)

  • This compound

  • Fish water (e.g., E3 medium)

  • Microinjection setup

  • Fluorescence microscope

Procedure:

  • Bacterial Culture Preparation: Prepare a single-cell suspension of fluorescent M. abscessus.

  • Infection: Inject approximately 200 CFU of fluorescent M. abscessus into the caudal vein of zebrafish embryos.

  • Treatment: Following infection, immerse the embryos in fish water containing this compound (e.g., 10-40 µg/mL) or a vehicle control. Renew the treatment solution daily.[1]

  • Efficacy Assessment:

    • Survival: Monitor and record embryo survival daily for up to 11 days.[1]

    • Bacterial Burden: At various days post-infection, anesthetize the embryos and quantify the bacterial burden by measuring the fluorescent signal (e.g., fluorescent pixel counting) using a fluorescence microscope.[1]

  • Data Analysis: Compare the survival curves and bacterial burden between the treated and control groups.

Visualizations

Epetraborole_Mechanism_and_Workflow cluster_mechanism This compound Mechanism of Action cluster_workflow General Experimental Workflow LeuRS Leucyl-tRNA Synthetase (LeuRS) Protein_Synthesis Protein Synthesis LeuRS->Inhibition tRNA_Leu tRNA-Leu Adduct This compound-tRNA-Leu Adduct tRNA_Leu->Adduct This compound This compound This compound->Adduct Forms adduct with Adduct->LeuRS Traps in editing site Inhibition->Protein_Synthesis Inhibition Animal_Model Select Animal Model (Mouse or Zebrafish) Infection Infect with M. abscessus Animal_Model->Infection Treatment Administer this compound or Vehicle Control Infection->Treatment Assessment Assess Efficacy (CFU, Survival, etc.) Treatment->Assessment Data_Analysis Data Analysis Assessment->Data_Analysis

Caption: Mechanism of this compound and general experimental workflow.

Murine_Model_Workflow cluster_0 Murine Model Experimental Workflow start Start culture Prepare M. abscessus Culture start->culture infect Intranasal Infection of Mice culture->infect group Randomize into Treatment Groups infect->group treat Daily Oral Gavage (this compound or Vehicle) group->treat euthanize Euthanize Mice treat->euthanize After treatment period harvest Harvest Lungs and Spleen euthanize->harvest homogenize Homogenize Tissues harvest->homogenize plate Plate Serial Dilutions homogenize->plate incubate Incubate Plates plate->incubate count Enumerate CFUs incubate->count end End count->end

Caption: Detailed workflow for murine model efficacy studies.

Zebrafish_Model_Workflow cluster_0 Zebrafish Embryo Model Workflow start Start culture Prepare Fluorescent M. abscessus Culture start->culture inject Inject Embryos (Caudal Vein) culture->inject treat Immerse in this compound Solution inject->treat monitor Daily Monitoring treat->monitor assess_survival Record Survival monitor->assess_survival assess_burden Quantify Bacterial Burden (Fluorescence Imaging) monitor->assess_burden end End assess_survival->end assess_burden->end

Caption: Workflow for zebrafish embryo efficacy studies.

References

Application Notes and Protocols for Determining the Intracellular Activity of Epetraborole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epetraborole (EBO) is a novel, orally bioavailable, boron-containing antimicrobial agent with potent activity against a broad spectrum of Gram-negative bacteria and nontuberculous mycobacteria (NTM), including clinically important intracellular pathogens such as Mycobacterium avium complex (MAC) and Burkholderia pseudomallei.[1][2][3] Its unique mechanism of action involves the inhibition of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2][3] This document provides detailed application notes and protocols for cell-based assays to determine the intracellular activity of this compound.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

This compound targets the editing domain of bacterial LeuRS. By binding to this site, it traps the uncharged tRNALeu, preventing the aminoacylation of tRNALeu with leucine. This leads to a depletion of charged leucyl-tRNA, which in turn inhibits protein synthesis and ultimately leads to bacterial cell death.[4]

cluster_0 Bacterial Cell This compound This compound LeuRS LeuRS This compound->LeuRS Inhibits Leucyl_tRNA_Leu Leucyl-tRNA-Leu (Charged) LeuRS->Leucyl_tRNA_Leu Charges tRNA_Leu_uncharged Uncharged tRNA-Leu tRNA_Leu_uncharged->LeuRS Protein_Synthesis Protein Synthesis Leucyl_tRNA_Leu->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to (when inhibited)

Figure 1: Mechanism of action of this compound.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound against various bacterial species.

Table 1: this compound MICs against Mycobacterium avium Complex (MAC)

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
MAC110 (Japan)240.25 - 16[5][6]
MAC51140.25 - 8[7]

Table 2: this compound MICs against Mycobacterium abscessus

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
M. abscessus1470.060.120.03 - 0.25

Table 3: this compound MICs against Burkholderia pseudomallei

OrganismNumber of IsolatesMIC Range (µg/mL)Reference
B. pseudomallei160.25 - 4[3][8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of this compound using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Bacterial isolates

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Protocol:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Serially dilute the this compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculate each well of the 96-well plate containing the this compound dilutions with the bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubate the plates at the appropriate temperature and duration for the specific bacterial species (e.g., 37°C for 16-20 hours for many Gram-negative bacteria; longer for mycobacteria).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

start Start prep_drug Prepare this compound Serial Dilutions start->prep_drug prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Figure 2: Workflow for MIC determination.
Intracellular Activity Assay in Macrophages

This protocol outlines a method to assess the intracellular activity of this compound against bacteria within macrophage cell lines (e.g., THP-1 or RAW 264.7).

Materials:

  • Macrophage cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Fetal bovine serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Bacterial culture

  • This compound

  • Gentamicin or other suitable antibiotic to kill extracellular bacteria

  • Sterile water or Triton X-100 for cell lysis

  • Phosphate-buffered saline (PBS)

  • Agar plates for CFU enumeration

Protocol:

  • Macrophage Seeding and Differentiation:

    • Seed macrophage cells into 24-well plates at an appropriate density.

    • For THP-1 cells, differentiate them into adherent macrophages by treating with PMA for 24-48 hours.

  • Bacterial Infection:

    • Wash the differentiated macrophages with PBS.

    • Infect the macrophages with the bacterial suspension at a specific multiplicity of infection (MOI).

    • Incubate for a defined period to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • Wash the infected macrophages with PBS to remove non-phagocytosed bacteria.

    • Treat the cells with a high concentration of an antibiotic (e.g., gentamicin) that does not penetrate mammalian cells to kill any remaining extracellular bacteria.

  • This compound Treatment:

    • Wash the cells again with PBS.

    • Add fresh cell culture medium containing various concentrations of this compound to the infected macrophages. Include a no-drug control.

  • Incubation and Cell Lysis:

    • Incubate the treated, infected macrophages for a specified duration (e.g., 24, 48, or 72 hours).

    • At the desired time points, wash the cells with PBS and lyse them with sterile water or a detergent solution (e.g., Triton X-100) to release the intracellular bacteria.

  • CFU Enumeration:

    • Serially dilute the cell lysates and plate them on appropriate agar plates.

    • Incubate the plates until bacterial colonies are visible.

    • Count the colonies to determine the number of viable intracellular bacteria (CFU/mL).

  • Data Analysis:

    • Compare the CFU counts from this compound-treated wells to the no-drug control to determine the reduction in intracellular bacterial viability.

start Start seed_cells Seed and Differentiate Macrophages start->seed_cells infect_cells Infect Macrophages with Bacteria seed_cells->infect_cells remove_extracellular Remove Extracellular Bacteria infect_cells->remove_extracellular treat_cells Treat with this compound remove_extracellular->treat_cells incubate Incubate treat_cells->incubate lyse_cells Lyse Macrophages incubate->lyse_cells plate_lysate Plate Lysate for CFU Counting lyse_cells->plate_lysate count_cfu Count CFUs and Analyze Data plate_lysate->count_cfu end End count_cfu->end

Figure 3: Workflow for intracellular activity assay.
Leucyl-tRNA Synthetase (LeuRS) Activity Assay (Principle)

A direct cell-based assay to measure LeuRS inhibition by this compound would involve quantifying the ratio of charged to uncharged tRNALeu within bacterial cells.

Principle: This assay is based on the separation of charged (aminoacylated) and uncharged tRNA species using denaturing polyacrylamide gel electrophoresis followed by Northern blotting.

General Approach:

  • Bacterial Culture and Treatment:

    • Grow bacterial cultures to mid-log phase.

    • Expose the cultures to different concentrations of this compound for a short period.

  • tRNA Extraction:

    • Rapidly harvest the bacterial cells and extract the total RNA under acidic conditions to preserve the aminoacyl-tRNA linkage.

  • Electrophoresis and Northern Blotting:

    • Separate the charged and uncharged tRNALeu on an acid-urea polyacrylamide gel.

    • Transfer the RNA to a nylon membrane.

    • Probe the membrane with a labeled oligonucleotide specific for tRNALeu.

  • Detection and Quantification:

    • Detect the probe signal and quantify the band intensities corresponding to charged and uncharged tRNALeu.

  • Data Analysis:

    • Calculate the ratio of charged to uncharged tRNALeu in treated versus untreated cells to determine the extent of LeuRS inhibition.

Conclusion

The provided protocols offer robust methods for evaluating the in vitro and intracellular activity of this compound. The MIC assay is fundamental for determining the baseline potency of the compound, while the intracellular activity assay in macrophages provides crucial insights into its ability to combat infections caused by intracellular pathogens. Understanding the direct inhibition of LeuRS through specialized assays can further elucidate the molecular mechanism of this compound's action. These assays are essential tools for the continued research and development of this promising antimicrobial agent.

References

Application Notes and Protocols for Epetraborole Formulation in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and administration of epetraborole in preclinical animal models, primarily focusing on murine studies. The information compiled is based on findings from various in vivo efficacy and pharmacokinetic assessments.

Overview of this compound

This compound is a novel, boron-containing antimicrobial agent that exhibits broad-spectrum activity against various bacterial pathogens. Its mechanism of action involves the inhibition of the bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][2][3][4][5] By binding to the editing site of LeuRS, this compound effectively blocks the attachment of leucine to its cognate tRNA, leading to the cessation of protein production and subsequent bacterial cell death.[1] This unique mechanism makes it a promising candidate for treating infections caused by drug-resistant bacteria.

This compound Formulation for In Vivo Administration

The successful delivery of this compound in animal models is critically dependent on the appropriate formulation. The choice of vehicle and preparation method is dictated by the intended route of administration.

Oral Administration (Gavage)

Vehicle Options:

  • Sterile Water (pH adjusted): this compound solutions for oral gavage have been prepared in sterile water with the pH adjusted to 5.02 using sodium hydroxide (NaOH).[6]

  • Phosphate-Buffered Saline (PBS): Sterile 1x PBS at a pH of 7.4 has also been utilized as a vehicle for oral administration.[6]

  • DMSO and Corn Oil Mixture: For compounds with limited aqueous solubility, a mixture of 10% Dimethyl Sulfoxide (DMSO) and 90% Corn Oil can be considered.[7]

Protocol for Preparation in Sterile Water (pH 5.02):

  • Materials:

    • This compound powder

    • Sterile, deionized water

    • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Sterile conical tubes or vials

    • Vortex mixer

    • pH meter

  • Procedure:

    • Weigh the required amount of this compound powder based on the desired concentration and final volume.

    • Transfer the powder to a sterile conical tube.

    • Add a portion of the sterile water to the tube.

    • Vortex the mixture thoroughly to aid in dissolution.

    • If precipitation occurs, gentle heating and/or sonication may be applied to facilitate dissolution.[7]

    • Once the this compound is dissolved, adjust the pH of the solution to 5.02 using the NaOH solution. Monitor the pH closely with a calibrated pH meter.

    • Add the remaining sterile water to reach the final desired volume.

    • Vortex the final solution to ensure homogeneity.

    • It is recommended to prepare the dosing solution fresh on the day of the experiment.[7]

Subcutaneous (SC) and Intraperitoneal (IP) Injection

Vehicle Options:

  • Sterile Water (pH adjusted): For subcutaneous and intraperitoneal injections, this compound has been formulated in sterile water with the pH adjusted to 5.[1][8]

  • Phosphate-Buffered Saline (PBS): Sterile 1x PBS with a pH of 7.4 is another suitable vehicle for parenteral administration.[1][6][8]

Protocol for Preparation in Sterile 1x PBS (pH 7.4):

  • Materials:

    • This compound powder

    • Sterile 1x Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile conical tubes or vials

    • Vortex mixer

  • Procedure:

    • Weigh the necessary amount of this compound powder.

    • Transfer the powder to a sterile container.

    • Add the sterile 1x PBS (pH 7.4).

    • Vortex the mixture until the powder is completely dissolved.

    • Visually inspect the solution for any particulates before administration.

    • Prepare the formulation fresh for each experiment to ensure stability and sterility.

Data from In Vivo Animal Studies

The following tables summarize quantitative data from various preclinical studies involving this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice
Animal ModelRoute of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
C3HeB/FeJ MiceOral Gavage100.420.52.7[6]
C3HeB/FeJ MiceOral Gavage50---[6]
C3HeB/FeJ MiceOral Gavage100---[6]
C3HeB/FeJ MiceOral Gavage200---[6]
C3HeB/FeJ MiceOral Gavage300---[6]
BALB/c MiceSubcutaneous305.10 ± 0.470.57.23 ± 0.52[9]
BALB/c MiceSubcutaneous100-0.5-[9]
BALB/c MiceSubcutaneous200-0.5110[9][10]
BALB/c MiceSubcutaneous300-0.5-[9]
BALB/c MiceSubcutaneous400-0.5-[9]
BALB/c MiceSubcutaneous60068.23 ± 18.950.5267.8 ± 54.57[9]

"-" indicates data not explicitly provided in the cited source.

Table 2: Efficacy of this compound in Murine Infection Models
Infection ModelBacterial StrainRoute of AdministrationDose (mg/kg) & RegimenTreatment DurationOutcomeReference
Lung InfectionMycobacteroides abscessus ATCC 19977Oral Gavage25 mg/kg, Once Daily4 weeks~1.1 log10 CFU reduction in lungs[11]
Lung InfectionMycobacteroides abscessus ATCC 19977Oral Gavage50 mg/kg, Once Daily4 weeks~1.1 log10 CFU reduction in lungs[11]
Lung InfectionMycobacteroides abscessus M9501Oral Gavage25 mg/kg, Once Daily4 weeks~2.1 log10 CFU reduction in lungs[6]
Lung InfectionMycobacteroides abscessus M9501Oral Gavage100 mg/kg, Once Daily4 weeks~2.7 log10 CFU reduction in lungs[6]
Lung InfectionMycobacterium avium 2285ROral Gavage1, 10, 30, 100, 300, 500 mg/kg, Once Daily56 daysSignificant reduction in lung CFU compared to control[12]
Pulmonary MelioidosisBurkholderia pseudomalleiOral15 mg/kg, Twice Daily-~1.5 log10 CFU reduction in lungs[1]
Pulmonary MelioidosisBurkholderia pseudomalleiOral30 mg/kg, Twice Daily-~3.5 log10 CFU reduction in lungs[1]
Pulmonary MelioidosisBurkholderia pseudomalleiIntraperitoneal100 mg/kg, Twice Daily-~3.4 log10 CFU reduction in lungs[1]
Pulmonary MelioidosisBurkholderia pseudomalleiIntraperitoneal200 mg/kg, Twice Daily-~4.8 log10 CFU reduction in lungs[1]

CFU: Colony-Forming Units

Experimental Protocols and Visualizations

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

This compound targets the essential bacterial enzyme, leucyl-tRNA synthetase (LeuRS). The following diagram illustrates this inhibitory pathway.

G This compound inhibits bacterial protein synthesis by targeting LeuRS. cluster_protein_synthesis Bacterial Protein Synthesis Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Leu_tRNA_Leu Leucyl-tRNA(Leu) LeuRS->Leu_tRNA_Leu Aminoacylation Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->Inhibition Inhibition->LeuRS

Caption: this compound's mechanism of action.

Experimental Workflow for In Vivo Efficacy Studies

The diagram below outlines a typical workflow for assessing the in vivo efficacy of this compound in a murine infection model.

G Typical workflow for an in vivo efficacy study of this compound. cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Animal_Acclimatization Animal Acclimatization Infection Bacterial Infection (e.g., Intranasal) Animal_Acclimatization->Infection 1 week Treatment_Initiation Treatment Initiation (this compound or Vehicle) Infection->Treatment_Initiation 24 hours post-infection Dosing Daily Dosing (Oral Gavage or Injection) Treatment_Initiation->Dosing Daily Monitoring Monitoring of Animal Health Dosing->Monitoring Euthanasia Euthanasia & Tissue Collection Dosing->Euthanasia End of study Analysis Bacterial Load Quantification (e.g., CFU counting) Euthanasia->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis G Formulation selection based on administration route. cluster_oral Oral cluster_parenteral Parenteral Route Route of Administration Oral_Vehicle Vehicle Selection: - Water (pH 5.02) - PBS (pH 7.4) - DMSO/Corn Oil Route->Oral_Vehicle Oral Gavage Parenteral_Vehicle Vehicle Selection: - Water (pH 5) - PBS (pH 7.4) Route->Parenteral_Vehicle SC or IP Injection Preparation Solution Preparation Oral_Vehicle->Preparation Parenteral_Vehicle->Preparation Administration Administration to Animal Preparation->Administration

References

Application Notes and Protocols for Epetraborole Dose-Response Studies in a Hollow Fiber System Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epetraborole is a novel boron-containing antimicrobial agent that inhibits bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2][3] This unique mechanism of action makes it a promising candidate for treating infections caused by various pathogens, including nontuberculous mycobacteria (NTM) and Mycobacterium tuberculosis.[1][4] The hollow fiber infection model (HFIM) is a dynamic in vitro system that allows for the simulation of human pharmacokinetics (PK), providing a valuable tool for studying the pharmacodynamics (PD) of antimicrobial agents and optimizing dosing regimens.[5][6] These application notes provide detailed protocols for utilizing the hollow fiber system to conduct dose-response studies of this compound.

Mechanism of Action of this compound

This compound targets LeuRS, a crucial enzyme responsible for attaching leucine to its corresponding transfer RNA (tRNA) during protein synthesis.[2] Specifically, this compound utilizes an oxaborole tRNA-trapping (OBORT) mechanism.[7] The boron atom in this compound forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of uncharged tRNALeu. This complex then binds to the editing domain of LeuRS, effectively trapping the tRNA and preventing the synthesis of leucyl-tRNALeu, which ultimately halts protein synthesis and leads to bacterial cell death.[2][7]

Epetraborole_Mechanism cluster_bacterium Bacterial Cell This compound This compound tRNA_Leu Uncharged tRNA-Leu This compound->tRNA_Leu Forms adduct with terminal adenosine LeuRS Leucyl-tRNA Synthetase (LeuRS) (Editing Domain) tRNA_Leu->LeuRS Complex binds to editing domain Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Hollow Fiber System Setup and Sterilization

This protocol outlines the initial setup and sterilization of the hollow fiber system, a critical step to ensure the validity of experimental results.

Materials:

  • Hollow fiber cartridge (e.g., C3008, FiberCell Systems)

  • Peristaltic pump

  • Silicone tubing

  • Central reservoir bottle

  • Waste bottle

  • Appropriate growth medium (e.g., Middlebrook 7H9 broth for mycobacteria)

  • Autoclave

Procedure:

  • Assemble the hollow fiber circuit by connecting the central reservoir, peristaltic pump, hollow fiber cartridge, and waste bottle with silicone tubing.

  • Ensure all connections are secure to prevent leakage.

  • Fill the central reservoir with a sufficient volume of distilled water to flush the system.

  • Run the pump to circulate the water through the entire system, ensuring all air bubbles are removed.

  • Drain the water from the system.

  • Fill the central reservoir with the appropriate growth medium.

  • Autoclave the entire assembled circuit, including the medium-filled reservoir.

  • After autoclaving, place the system in a biosafety cabinet to cool and to perform all subsequent manipulations.

Protocol 2: Inoculation and Establishment of Infection

This protocol describes the introduction of the bacterial culture into the hollow fiber system.

Materials:

  • Sterilized hollow fiber system

  • Log-phase bacterial culture (e.g., M. tuberculosis or M. avium complex)

  • Syringes and needles

  • Spectrophotometer

Procedure:

  • Grow the desired bacterial strain to a mid-logarithmic phase in an appropriate liquid medium.

  • Measure the optical density (OD) of the culture and correlate it to a known colony-forming unit (CFU) concentration.

  • Dilute the bacterial culture to the desired starting inoculum concentration.

  • Using a sterile syringe and needle, inoculate the bacterial suspension into the extracapillary space of the hollow fiber cartridge through a sample port.

  • Allow the bacteria to acclimate within the cartridge for a specified period (e.g., 24 hours) before initiating the drug exposure experiment.

  • Take a baseline sample from the extracapillary space to determine the starting CFU/mL.

Protocol 3: this compound Dose-Response Study

This protocol details the administration of this compound to the hollow fiber system to simulate human pharmacokinetic profiles and assess its dose-dependent effects.

Materials:

  • This compound stock solution of known concentration

  • Fresh sterile growth medium

  • Computer-controlled syringe pumps for drug infusion and clearance simulation

  • Sampling vials

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent and sterilize by filtration.

  • Program the syringe pumps to simulate the desired human pharmacokinetic profile of this compound, including absorption and elimination phases. The elimination rate is controlled by the addition of fresh medium to the central reservoir, which dilutes the drug concentration.

  • For dose-response studies, set up multiple hollow fiber systems, each receiving a different simulated dose of this compound. Dosing can be administered as once-daily, twice-daily, or other desired regimens.[8][9]

  • Initiate the this compound dosing regimen.

  • Collect samples from the central reservoir at predetermined time points to measure this compound concentrations using a validated analytical method (e.g., LC-MS/MS). This confirms that the target pharmacokinetic profile is achieved.

  • Collect samples from the extracapillary space of the hollow fiber cartridge at regular intervals (e.g., daily or every few days) to determine the bacterial burden (CFU/mL).

  • Plate the samples on appropriate agar plates (e.g., Middlebrook 7H10 agar) to quantify the total bacterial population and, if applicable, the subpopulation resistant to this compound by plating on drug-containing agar.[8]

  • Continue the experiment for the desired duration (e.g., 28 days).[8]

  • At the end of the experiment, process all samples and analyze the data to determine the relationship between this compound exposure (e.g., AUC/MIC) and its antimicrobial effect.

HFS_Workflow cluster_setup System Setup cluster_experiment Experiment Execution cluster_analysis Data Analysis A1 Assemble Hollow Fiber Circuit A2 Sterilize Assembled System A1->A2 B1 Inoculate Cartridge with Bacterial Culture A2->B1 B2 Initiate this compound Dosing Regimen B1->B2 B3 Monitor Drug Concentration and Bacterial Burden B2->B3 C1 Determine PK/PD Indices (e.g., AUC/MIC) B3->C1 Collect Samples C2 Model Dose-Response Relationship C1->C2

Caption: Experimental workflow for a hollow fiber system study.

Data Presentation

The following tables summarize key quantitative data for this compound derived from hollow fiber system model studies.

Table 1: Pharmacokinetic Parameters of this compound in the Hollow Fiber System Model of M. tuberculosis

ParameterValueReference
Clearance Rate (L/h)0.01 ± 0.00[4]
Volume of Distribution (L)0.25 ± 0.04[4]
Half-life (h)15.59 ± 1.72[4]

Table 2: this compound Pharmacodynamic Targets Against Mycobacteria in the Hollow Fiber System

OrganismPK/PD IndexTarget Value for EfficacyReference
M. tuberculosisAUC0-24/MIC327.1[4][10]
M. avium complexAUC0-24EC50: 22 mgh/L[8][11]
M. avium complexAUC0-24EC80: 47.5 mgh/L[8][11]
M. abscessusAUC0–24/MICEC80: 202.73[12]

AUC0-24/MIC: Ratio of the area under the concentration-time curve over 24 hours to the minimum inhibitory concentration. EC50/EC80: The concentration that elicits 50% or 80% of the maximal effect.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Against Mycobacterial Isolates

OrganismMIC50 (mg/L)MIC90 (mg/L)Reference
M. abscessus0.1250.25[12]
M. tuberculosisNot specifiedNot specified[4]

MIC50/MIC90: The concentration of the drug that inhibits the growth of 50% or 90% of isolates, respectively.

Conclusion

The hollow fiber system model is a powerful tool for the preclinical evaluation of this compound. By simulating human pharmacokinetics, this system allows for the determination of key PK/PD parameters that are predictive of clinical efficacy. The detailed protocols and compiled data presented here serve as a comprehensive resource for researchers aiming to utilize this model for this compound dose-response studies, ultimately contributing to the development of optimized dosing strategies for this promising antimicrobial agent.

References

Application Notes and Protocols for Checkerboard Synergy Testing of Epetraborole with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epetraborole is a novel boron-containing inhibitor of bacterial leucyl-tRNA synthetase, an essential enzyme in protein synthesis. It has demonstrated potent activity against nontuberculous mycobacteria (NTM), including the Mycobacterium avium complex (MAC). As combination therapy is the standard of care for NTM infections, assessing the synergistic, additive, indifferent, or antagonistic effects of this compound with other antibiotics is crucial for optimizing treatment regimens. The checkerboard assay is a widely used in vitro method to determine the nature of these interactions.

These application notes provide a summary of the known synergistic interactions of this compound and a detailed protocol for performing checkerboard synergy testing.

Mechanism of Action of this compound

This compound's novel mechanism of action involves the inhibition of the bacterial leucyl-tRNA synthetase (LeuRS). This enzyme is critical for the attachment of leucine to its corresponding transfer RNA (tRNA), a vital step in protein synthesis. By inhibiting LeuRS, this compound effectively halts protein production in susceptible bacteria, leading to a bacteriostatic or bactericidal effect.

This compound This compound LeuRS Leucyl-tRNA Synthetase (LeuRS) This compound->LeuRS Inhibits Leucine_tRNA Leucyl-tRNA LeuRS->Leucine_tRNA Catalyzes formation of Protein_Synthesis Protein Synthesis Leucine_tRNA->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of this compound.

Summary of this compound Synergy Testing Data

In vitro checkerboard studies have been conducted to evaluate the synergistic potential of this compound with other antibiotics against various NTM strains. The primary findings from a study by DeStefano et al. presented at IDWeek 2022 are summarized below.[1] The interactions were characterized based on the Fractional Inhibitory Concentration (FIC) index.

Antibiotic Combination Organism(s) Observed Interaction
This compound + Ethambutol (EMB)Mycobacterium avium complex (MAC)Synergy in 2 strains, Additive in 2 strains
This compound + Clarithromycin (CLR)MAC, M. abscessus, M. peregrinumIndifference
This compound + Rifabutin (RBT)MAC, M. abscessus, M. peregrinumIndifference
This compound + Amikacin (AMK)MAC, M. abscessus, M. peregrinumIndifference
This compound + Bedaquiline (BDQ)MAC, M. abscessus, M. peregrinumIndifference

Note: Detailed quantitative data (MICs of individual drugs, MICs in combination, and specific FIC index values) from this study are not publicly available. The table represents the qualitative summary of the findings.

Experimental Protocol: Checkerboard Synergy Testing

This protocol outlines the steps for performing a checkerboard synergy assay to evaluate the in vitro interaction between this compound and another antibiotic against NTM.

Materials
  • This compound analytical powder

  • Second antibiotic for testing (e.g., ethambutol)

  • NTM isolate(s) for testing

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 5% OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile diluents (e.g., DMSO for this compound, water for other antibiotics)

  • Sterile reagent reservoirs

  • Multichannel pipettes

  • Incubator (30-37°C, depending on the NTM species)

  • Microplate reader (optional, for spectrophotometric reading)

  • Resazurin solution (for viability assessment)

Methods

1. Preparation of Antibiotic Stock Solutions

  • Prepare a high-concentration stock solution of this compound and the second antibiotic in their respective sterile diluents.

  • The exact concentration will depend on the expected Minimum Inhibitory Concentrations (MICs) of the test organism. Aim for a stock concentration that is at least 64-fold higher than the expected MIC.

2. Preparation of Bacterial Inoculum

  • Culture the NTM isolate on appropriate solid or in liquid medium until it reaches the mid-logarithmic growth phase.

  • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

  • Further dilute the inoculum in CAMHB with OADC to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Checkerboard Plate Setup

  • Dispense 50 µL of CAMHB with OADC into each well of a 96-well plate.

  • Prepare serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-10) and the second antibiotic along the y-axis (e.g., rows A-G).

  • Row H should contain serial dilutions of this compound alone, and column 11 should contain serial dilutions of the second antibiotic alone to determine their individual MICs.

  • Column 12 should serve as a growth control (no antibiotics).

cluster_0 Checkerboard Plate Setup Start Start Add_Broth Dispense 50 µL Broth to all wells Start->Add_Broth Dilute_this compound Serial Dilute this compound (x-axis) Add_Broth->Dilute_this compound Dilute_Antibiotic_B Serial Dilute Antibiotic B (y-axis) Dilute_this compound->Dilute_Antibiotic_B Add_Inoculum Add 50 µL Bacterial Inoculum to all wells Dilute_Antibiotic_B->Add_Inoculum Incubate Incubate Plates Add_Inoculum->Incubate Read_Results Read MICs Incubate->Read_Results Calculate_FIC Calculate FIC Index Read_Results->Calculate_FIC End End Calculate_FIC->End

Caption: Experimental workflow for checkerboard synergy testing.

4. Inoculation and Incubation

  • Inoculate each well with 50 µL of the prepared bacterial suspension, bringing the total volume in each well to 100 µL.

  • Seal the plates and incubate at the appropriate temperature for the NTM species being tested for 7-14 days, or until growth is visible in the control wells.

5. Determination of MICs

  • The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible growth of the organism.

  • Visual inspection is the primary method. The addition of a viability indicator like resazurin can aid in determining the endpoint.

6. Calculation of the Fractional Inhibitory Concentration (FIC) Index

The interaction between the two antibiotics is quantified by calculating the FIC index using the following formulas:

  • FIC of this compound (FICA) = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Antibiotic B (FICB) = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)

  • FIC Index (FICI) = FICA + FICB

7. Interpretation of Results

The calculated FICI is used to classify the interaction:

  • Synergy: FICI ≤ 0.5

  • Additivity: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

FICI Fractional Inhibitory Concentration Index (FICI) Synergy Synergy (FICI ≤ 0.5) FICI->Synergy Additivity Additivity (0.5 < FICI ≤ 1.0) FICI->Additivity Indifference Indifference (1.0 < FICI ≤ 4.0) FICI->Indifference Antagonism Antagonism (FICI > 4.0) FICI->Antagonism

References

Application Notes and Protocols for Establishing a Chronic Mouse Infection Model for Epetraborole Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epetraborole is a novel boron-containing oral antibiotic currently under development for the treatment of nontuberculous mycobacterial (NTM) lung disease, including infections caused by Mycobacterium avium complex (MAC) and Mycobacterium abscessus (M. abscessus).[1][2][3] Its unique mechanism of action involves the inhibition of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][4] Preclinical evaluation of this compound's efficacy requires robust and reproducible animal models that mimic the chronic nature of human NTM infections. This document provides detailed application notes and protocols for establishing a chronic mouse infection model suitable for studying the in vivo efficacy of this compound.

The protocols outlined below are synthesized from established methodologies for creating chronic pulmonary infections with M. abscessus and MAC in mice.[5][6][7][8] These models are crucial for assessing key pharmacodynamic parameters and determining the therapeutic potential of novel antimicrobial agents like this compound.

Data Presentation: Quantitative Summary

The following tables provide a summary of representative quantitative data that can be generated from the described chronic infection model.

Table 1: this compound Pharmacokinetics in Mice

Parameter30 mg/kg100 mg/kg200 mg/kg300 mg/kg400 mg/kg600 mg/kg
Administration Route SubcutaneousSubcutaneousSubcutaneousSubcutaneousSubcutaneousSubcutaneous
Mouse Strain BALB/cBALB/cBALB/cBALB/cBALB/cBALB/c
AUC₀₋₂₄ (µg·h/mL) ~18.6~62~110---
Data synthesized from studies on this compound pharmacokinetics in mice.[4][9][10]

Table 2: Efficacy of this compound in a Chronic M. abscessus Mouse Infection Model

Treatment GroupDosage (mg/kg, oral, QD)Duration of TreatmentMean Log₁₀ CFU Reduction in Lungs (vs. Untreated Control)
This compound 254 weeks1.1 - 1.8
This compound 504 weeks1.1 - 2.5
This compound 1004 weeks~2.7
Imipenem (Control) 100 (subcutaneous, BID)4 weeks1.9 - 2.9
Data is representative of efficacy studies against various M. abscessus strains.[11][12][13][14] QD: once daily, BID: twice daily.

Table 3: Efficacy of this compound against M. avium Complex (MAC) in a Chronic Mouse Model

Treatment GroupDosage (mg/kg, oral, QD)Duration of TreatmentMean Log₁₀ CFU Reduction in Lungs (vs. Day 28 Control)
This compound Monotherapy 100 - 40056 days2.0 - 4.8
Standard of Care (SOC) CLR 250, RFB 100, EMB 10056 daysVariable
This compound + SOC EBO 200 + SOC56 days4.6 - 5.6
Standard of Care (SOC) typically includes clarithromycin (CLR), rifabutin (RFB), and ethambutol (EMB).[2]

Experimental Protocols

Protocol 1: Preparation of M. abscessus Agar Beads

This protocol describes the preparation of bacteria-containing agar beads for intratracheal inoculation to establish a chronic pulmonary infection. This method helps to create a sustained infection in immunocompetent mice by protecting the bacteria from immediate clearance by the host's innate immune system.[5][7][8][15]

Materials:

  • Mycobacterium abscessus (e.g., ATCC 19977, smooth morphotype)

  • Middlebrook 7H9 broth with appropriate supplements

  • Noble Agar

  • Mineral oil, sterile

  • Phosphate-buffered saline (PBS), sterile

  • Roller bottles

  • Magnetic stirrer and stir bar

  • Water bath

Procedure:

  • Culture M. abscessus in Middlebrook 7H9 broth to mid-log phase.

  • Prepare a 2% solution of Noble Agar in PBS and autoclave. Cool to 50°C in a water bath.

  • Harvest and wash the bacterial culture by centrifugation and resuspend the pellet in PBS to a desired concentration (e.g., 10⁹ CFU/mL).

  • Warm the bacterial suspension to 50°C.

  • Mix the bacterial suspension with the 2% agar solution at a 1:9 ratio (bacteria to agar).

  • While stirring, add the bacteria-agar mixture to pre-warmed (50°C) sterile mineral oil on a magnetic stirrer to form an emulsion. The speed of stirring will influence bead size.

  • Rapidly cool the emulsion in an ice bath while continuing to stir to solidify the beads.

  • Wash the beads multiple times with sterile PBS to remove the mineral oil.

  • Filter the beads through a series of sterile cell strainers to obtain a uniform size of approximately 100-200 µm.[5][15]

  • Resuspend the final bead preparation in sterile PBS and determine the concentration of bacteria per volume of bead suspension by plating serial dilutions of homogenized beads.

Protocol 2: Chronic Mouse Infection Model Establishment

This protocol details the procedure for establishing a chronic pulmonary infection in mice using the prepared agar beads.

Materials:

  • C57BL/6 or BALB/c mice (female, 6-8 weeks old)[5][16]

  • M. abscessus agar beads (from Protocol 1)

  • Anesthesia (e.g., isoflurane)

  • Intratracheal inoculation device (e.g., metal gavage needle)[8]

Procedure:

  • Acclimatize mice for at least one week before infection.

  • Anesthetize the mouse using isoflurane.

  • Position the mouse in a recumbent or supine position to ensure proper delivery to the lungs.[8]

  • Intratracheally inoculate each mouse with a defined volume of the agar bead suspension (e.g., 50 µL) to deliver a target dose of approximately 1-5 x 10⁵ CFU.[5][15]

  • Monitor the mice for recovery from anesthesia and for any signs of distress post-infection.

  • Allow the infection to establish for a period of 21-28 days to enter the chronic phase before initiating treatment.[2][6] The bacterial load in the lungs should stabilize during this period.[6]

Protocol 3: this compound Treatment and Efficacy Assessment

This protocol outlines the procedure for treating infected mice with this compound and assessing its efficacy by quantifying the bacterial burden in the lungs.

Materials:

  • Chronically infected mice (from Protocol 2)

  • This compound, formulated for oral gavage

  • Vehicle control (e.g., PBS)

  • Oral gavage needles

  • Sterile dissection tools

  • 7H11 agar plates with appropriate supplements

  • Tissue homogenizer

Procedure:

  • At 28 days post-infection, randomize mice into treatment and control groups.

  • Administer this compound orally once daily at desired doses (e.g., 25, 50, 100 mg/kg).[11][13] Administer vehicle to the control group.

  • Continue treatment for the desired duration (e.g., 4-8 weeks).[2][11]

  • At the end of the treatment period, euthanize the mice.

  • Aseptically harvest the lungs.

  • Homogenize the lung tissue in a known volume of sterile PBS.[17][18]

  • Plate serial dilutions of the lung homogenate onto 7H11 agar plates.

  • Incubate the plates at 37°C for 5-7 days, or until colonies are visible.

  • Count the colonies to determine the number of colony-forming units (CFU) per gram of lung tissue.[17][19][20]

  • Compare the CFU counts between the this compound-treated groups and the vehicle control group to determine the reduction in bacterial load.

Protocol 4: Histopathological Analysis

This protocol describes the preparation of lung tissue for histological examination to assess the pathological changes associated with the chronic infection and the effect of treatment.

Materials:

  • Harvested lung tissue

  • 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and eosin (H&E) stain

  • Ziehl-Neelsen stain

Procedure:

  • Following euthanasia, perfuse the lungs with 10% neutral buffered formalin.

  • Excise the lungs and fix them in 10% neutral buffered formalin for at least 24 hours.

  • Process the fixed tissues and embed them in paraffin wax.

  • Section the paraffin-embedded tissues at 4-5 µm thickness using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform H&E staining to visualize tissue morphology and inflammatory infiltrates.[5][15][21]

  • Perform Ziehl-Neelsen staining to visualize acid-fast bacilli within the lung tissue.[8][21]

  • Examine the stained slides under a microscope to assess the extent of granulomatous inflammation, tissue damage, and bacterial localization.[5][15][22]

Mandatory Visualizations

G cluster_pre_infection Pre-Infection Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Animal Acclimatization (7 days) B Preparation of M. abscessus Agar Beads C Intratracheal Inoculation (Day 0) B->C Inoculum D Establishment of Chronic Infection (Days 1-28) C->D E Randomization and Start of Treatment (Day 28) D->E F Daily Oral Dosing with this compound (4-8 weeks) E->F G Euthanasia and Tissue Harvest F->G H Bacterial Load Determination (CFU) G->H I Histopathological Analysis G->I J Data Analysis and Comparison H->J I->J

Caption: Experimental workflow for a chronic mouse infection model.

G cluster_protein_synthesis Bacterial Protein Synthesis Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Leu_tRNA_Leu Leucyl-tRNA(Leu) LeuRS->Leu_tRNA_Leu Aminoacylation Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->LeuRS Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Epetraborole Solubility Challenges in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with epetraborole in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound hydrochloride is soluble in water and Dimethyl Sulfoxide (DMSO).[1][2] Its solubility can be significantly influenced by the solvent, pH, and the presence of co-solvents. For instance, in DMSO, concentrations as high as 200 mg/mL have been reported, often requiring ultrasonication to achieve full dissolution.[2] In aqueous solutions like water or PBS, the solubility is lower but can be enhanced with sonication.[1][3]

Q2: I'm observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for a cell-based assay. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. To mitigate this, consider the following:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of 1-2% or less in your cell culture medium, as higher concentrations can be toxic to cells.[4]

  • Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) aqueous medium can sometimes help maintain solubility.

  • Increase the volume of the aqueous medium: A larger dilution volume can help to keep the compound in solution.

  • Consider co-solvents: For in vivo or certain in vitro applications, co-solvents like PEG300, Tween 80, or cyclodextrins (SBE-β-CD) can be used to improve aqueous solubility.[2][3]

Q3: Can I use sonication to dissolve this compound?

A3: Yes, sonication is a recommended and effective method to aid in the dissolution of this compound in various solvents, including water and DMSO.[1][2][3] It is advisable to use a low-frequency sonicator to avoid potential degradation of the compound.[5]

Q4: How should I prepare stock solutions of this compound?

A4: For most in vitro assays, preparing a high-concentration stock solution in a suitable organic solvent like DMSO is recommended.[3] It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the product.[2][5] For in vivo experiments, specific formulations involving co-solvents are often necessary.

Q5: Are there alternative solvents to DMSO for this compound?

A5: While DMSO is a common choice, this compound hydrochloride also has solubility in water.[1][2] For specific applications, other solvents or co-solvent systems may be suitable. The choice of solvent should always be guided by the specific requirements and constraints of your experimental assay.[5]

Troubleshooting Guides

Issue 1: this compound Powder is Difficult to Dissolve

Possible Cause: The compound may have aggregated or may not be readily soluble in the chosen solvent at the desired concentration.

Troubleshooting Steps:

  • Verify the Solvent: Ensure you are using a recommended solvent such as high-purity DMSO or water for the hydrochloride salt.[1][2][5]

  • Apply Sonication: Use a bath sonicator or a probe sonicator at low frequency to aid dissolution.[2][3]

  • Gentle Heating: If sonication is insufficient, gentle warming of the solution may help. However, be cautious as excessive heat can degrade the compound.

  • Reduce Concentration: If the desired concentration is not achievable, try preparing a more dilute stock solution.

Issue 2: Precipitation Observed in Cell Culture Media

Possible Cause: The aqueous environment of the cell culture medium is causing the this compound to precipitate out of the DMSO stock solution.

Troubleshooting Steps:

  • Optimize Dilution: As detailed in the FAQs, minimize the final DMSO concentration and consider the temperature of the medium.

  • Use a Serum-Containing Medium: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize small molecules and prevent precipitation.

  • Test Alternative Formulations: If permissible for your assay, explore the use of co-solvents like PEG300 or solubilizing agents like SBE-β-CD.[2][3]

Quantitative Data Summary

The following tables summarize the reported solubility data for this compound and its hydrochloride salt in various solvents and formulations.

Table 1: Solubility of this compound Hydrochloride

Solvent/FormulationConcentrationMolarityNotes
DMSO200 mg/mL731.21 mMUltrasonic assistance recommended; use newly opened DMSO.[2]
H₂O≥ 28 mg/mL102.37 mMSonication is recommended.[1][2]
PBS100 mg/mL365.60 mMUltrasonication required.[3]
10% DMSO + 90% Corn Oil≥ 5 mg/mL18.28 mMClear solution.[2]
5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline≥ 2.5 mg/mL9.14 mMClear solution.[2][3]
5% DMSO + 95% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL9.14 mMClear solution.[2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound hydrochloride (MW: 273.52 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Weigh out 2.74 mg of this compound hydrochloride. b. Add 1 mL of anhydrous DMSO to the vial. c. Vortex thoroughly. d. If necessary, sonicate in a water bath for 5-10 minutes until the solution is clear. e. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. f. Store at -20°C or -80°C.[3]

Protocol 2: Preparation of an In Vivo Formulation with Co-solvents

This protocol is based on a formulation reported to achieve a concentration of ≥ 2.5 mg/mL.[2][3]

  • Materials: this compound hydrochloride, DMSO, PEG300, Tween-80, Saline (0.9% NaCl in sterile water).

  • Procedure: a. Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). b. In a sterile tube, add the required volume of the DMSO stock solution. c. Sequentially add the following co-solvents, ensuring the solution is mixed and clear after each addition: i. 40% of the final volume with PEG300. ii. 5% of the final volume with Tween-80. iii. 50% of the final volume with Saline. d. The final concentration of DMSO in this formulation is 5%.

Visualizations

Signaling Pathway of this compound's Mechanism of Action

This compound functions by inhibiting bacterial leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis.[3][6][7][8][9] This inhibition prevents the attachment of leucine to its corresponding transfer RNA (tRNA), thereby halting the production of proteins essential for bacterial survival.

Epetraborole_Mechanism cluster_bacterium Bacterial Cell Leucine Leucine Aminoacylation Aminoacylation Leucine->Aminoacylation tRNA_Leu tRNA(Leu) tRNA_Leu->Aminoacylation LeuRS Leucyl-tRNA Synthetase (LeuRS) LeuRS->Aminoacylation catalyzes This compound This compound This compound->LeuRS Inhibition Inhibition Leu_tRNA_Leu Leucyl-tRNA(Leu) Aminoacylation->Leu_tRNA_Leu Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Bacterial_Growth Bacterial Growth & Survival Protein_Synthesis->Bacterial_Growth Inhibition->Aminoacylation

Caption: Mechanism of action of this compound.

Experimental Workflow for Troubleshooting Solubility Issues

This workflow provides a logical sequence of steps for researchers to follow when encountering solubility problems with this compound.

Solubility_Troubleshooting_Workflow Start Start: This compound Solubility Issue Check_Solvent 1. Verify Solvent Quality (e.g., anhydrous DMSO) Start->Check_Solvent Precipitation_Dilution Issue: Precipitation on Dilution Start->Precipitation_Dilution Sonication 2. Apply Sonication Check_Solvent->Sonication Is_Dissolved1 Is it dissolved? Sonication->Is_Dissolved1 Gentle_Heat 3. Apply Gentle Heat Is_Dissolved1->Gentle_Heat No Success Success: Solution Prepared Is_Dissolved1->Success Yes Is_Dissolved2 Is it dissolved? Gentle_Heat->Is_Dissolved2 Lower_Concentration 4. Lower Stock Concentration Is_Dissolved2->Lower_Concentration No Is_Dissolved2->Success Yes Lower_Concentration->Is_Dissolved1 Contact_Support Further Assistance Needed: Contact Technical Support Lower_Concentration->Contact_Support Optimize_Dilution 5. Optimize Dilution Protocol (e.g., lower final DMSO) Precipitation_Dilution->Optimize_Dilution Use_Cosolvents 6. Consider Co-solvents (for specific assays) Optimize_Dilution->Use_Cosolvents Use_Cosolvents->Success Use_Cosolvents->Contact_Support

Caption: Troubleshooting workflow for this compound solubility.

Logical Relationships in Solvent and Formulation Selection

The choice of solvent or formulation for this compound is dictated by the experimental context. This diagram illustrates the decision-making process.

Solvent_Selection_Logic Experiment_Type Experimental Context In_Vitro In Vitro Assay Experiment_Type->In_Vitro In_Vivo In Vivo Study Experiment_Type->In_Vivo Cell_Based Cell-Based Assay In_Vitro->Cell_Based Biochemical Biochemical Assay In_Vitro->Biochemical Cosolvent_Formulation Co-solvent Formulation (e.g., PEG300, Tween-80) In_Vivo->Cosolvent_Formulation DMSO_Stock High-Concentration DMSO Stock Cell_Based->DMSO_Stock Biochemical->DMSO_Stock Aqueous_Dilution Dilution in Aqueous Buffer DMSO_Stock->Aqueous_Dilution

Caption: Solvent selection logic for this compound assays.

References

Technical Support Center: Optimizing Epetraborole Dosage for Murine Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Epetraborole dosage for murine efficacy studies, particularly in the context of nontuberculous mycobacterial (NTM) infections.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a boron-containing inhibitor of bacterial leucyl-tRNA synthetase (LeuRS).[1][2][3][4][5][6] By inhibiting LeuRS, this compound blocks the synthesis of leucyl-tRNA, an essential step in bacterial protein synthesis, ultimately leading to bacterial growth inhibition.[1][2] Its novel mechanism involves trapping tRNALeu in the editing active site of the enzyme.[2][7]

Q2: What are the reported efficacious oral dosage ranges for this compound in murine models of mycobacterial infection?

A2: Efficacious oral dosages of this compound in murine models of Mycobacterium abscessus and Mycobacterium avium complex (MAC) infection have been reported to range from 0.5 mg/kg to 500 mg/kg, administered once daily.[3][6][8][9] The specific optimal dose depends on the mycobacterial strain, the mouse model used, and the desired therapeutic endpoint.[8][9]

Q3: How do murine doses of this compound translate to human equivalent doses?

A3: Pharmacokinetic (PK) studies have been conducted to correlate this compound exposures in mice with those in humans. For instance, a 50 mg/kg oral dose in C3HeB/FeJ mice was found to achieve plasma exposures similar to a 500 mg oral dose in humans.[9][10] Similarly, a 25 mg/kg dose in mice was chosen to approximate the exposure of a 250 mg human dose.[8][9]

Q4: What mouse strains are commonly used for this compound efficacy studies against NTM?

A4: Several mouse strains have been utilized, including immunocompetent strains like BALB/c and C57BL/6, as well as immunodeficient strains such as SCID (Severe Combined Immunodeficient) mice.[7][11][12][13] The choice of mouse strain depends on the specific research question and the desire to model an acute or chronic infection.[14][15] For instance, establishing a sustained pulmonary infection with M. abscessus can be challenging in immunocompetent mice, sometimes necessitating the use of immunodeficient models or immunosuppressive agents like cyclophosphamide.[13][16][17]

Q5: How is the efficacy of this compound typically assessed in these models?

A5: The primary endpoint for efficacy is typically the reduction in bacterial burden in the lungs and sometimes other organs like the spleen.[7][8][18][19] This is quantified by determining the number of colony-forming units (CFU) per gram of tissue at various time points during and after treatment.[3][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent bacterial load post-infection - Inaccurate inoculum preparation or delivery.- Variability in mouse immune response.[20]- Standardize aerosol generator calibration for consistent delivery of bacilli.[18]- Use a well-characterized bacterial stock.- Increase the number of mice per group to account for biological variability.- Consider using immunodeficient mouse strains for more consistent infection establishment.[14][15]
Poor oral absorption or variable plasma concentrations of this compound - Improper gavage technique.- Formulation issues (e.g., precipitation of the drug).[21]- Dehydration or illness in mice affecting consumption of medicated water/food.- Ensure proper training in oral gavage techniques.- Prepare fresh drug formulations daily and ensure complete solubilization.- For administration in drinking water, use a vehicle that ensures drug stability and palatability.[21]- Monitor animal health and water/food intake daily.- Conduct satellite pharmacokinetic studies to confirm drug exposure.[9][19]
Unexpected toxicity or adverse events in treated mice - Dose is too high for the specific mouse strain.- Off-target effects of the drug.- Interaction with other components of the treatment regimen.- Perform a dose-ranging study to determine the maximum tolerated dose (MTD).- Reduce the dosage or the frequency of administration.- Closely monitor mice for clinical signs of toxicity (weight loss, lethargy, ruffled fur).- If using a combination therapy, evaluate the toxicity of each component individually.
Lack of this compound efficacy at previously reported dosages - Intrinsic resistance of the specific mycobacterial strain.- Suboptimal treatment duration.- The chosen mouse model does not sustain the infection long enough to observe a treatment effect.[16][17]- Determine the in vitro minimum inhibitory concentration (MIC) of this compound against the specific bacterial isolate.- Extend the duration of the treatment period.- Select a mouse model known to establish a chronic, persistent infection with the pathogen of interest.[13][14][15]

Quantitative Data Summary

Table 1: Summary of this compound Oral Dosages in Murine Efficacy Studies against Mycobacterium abscessus

Mouse StrainM. abscessus Isolate(s)Dosage (mg/kg, once daily)Treatment DurationObserved Efficacy (Lung CFU Reduction)Reference
SCIDNot specified150, 30010 days~0.3 and ~0.7 log10 CFU reduction, respectively[7][9]
C3HeB/FeJATCC 19977, M950125, 504 weeks~1.1 log10 CFU reduction for both doses against ATCC 19977[8][9]
C3HeB/FeJM953025, 504 weeks50 mg/kg was more efficacious than 25 mg/kg[8][9]
C3HeB/FeJM95010.5, 5, 10, 25, 1004 weeksDose-dependent reduction, with 100 mg/kg being as effective as imipenem[8][9]

Table 2: Summary of this compound Oral Dosages in Murine Efficacy Studies against Mycobacterium avium Complex (MAC)

Mouse StrainMAC Isolate(s)Dosage (mg/kg, once daily)Treatment DurationObserved EfficacyReference
C57BL/6M. avium 2285R1, 10, 30, 100, 300, 50056 daysAll doses were significantly better than clarithromycin (250 mg/kg)[3][6]
C57BL/64 additional MAC strains100, 200, 300, 400Not specifiedEfficacy was comparable or better than standard of care. 200 mg/kg in combination with standard of care increased bacterial killing.[3][6]

Experimental Protocols

Protocol 1: Murine Model of Chronic Mycobacterium abscessus Pulmonary Infection
  • Animal Model: Use C3HeB/FeJ mice or an appropriate immunodeficient strain (e.g., SCID) to establish a chronic infection.[8][9]

  • Bacterial Culture: Grow M. abscessus (e.g., ATCC 19977) in Middlebrook 7H9 broth supplemented with OADC and Tween 80 to mid-log phase.

  • Inoculum Preparation: Wash bacterial cells in phosphate-buffered saline (PBS) and adjust the concentration to deliver the desired inoculum size (e.g., 106 - 107 CFU) in a volume of 25-50 µL.

  • Infection: Lightly anesthetize mice and infect via the intranasal or intratracheal route.

  • Confirmation of Infection: At a predetermined time point post-infection (e.g., day 1 or day 7), sacrifice a subset of mice to determine the initial bacterial load in the lungs by plating lung homogenates on Middlebrook 7H11 agar.

  • Treatment Initiation: Begin treatment at a time point when a stable, chronic infection is established (e.g., 1-2 weeks post-infection).

  • Drug Administration: Prepare this compound in a suitable vehicle (e.g., sterile water) and administer daily via oral gavage at the desired dosages.

  • Efficacy Assessment: At the end of the treatment period (e.g., 4 weeks), euthanize the mice. Aseptically remove the lungs, homogenize in PBS, and plate serial dilutions on 7H11 agar to determine the final CFU count.

  • Data Analysis: Compare the log10 CFU in the lungs of treated groups to the untreated control group.

Protocol 2: Pharmacokinetic Study of this compound in Mice
  • Animal Model: Use the same mouse strain as in the efficacy studies (e.g., BALB/c or C3HeB/FeJ).[9][19][22]

  • Drug Administration: Administer a single oral dose of this compound at various concentrations (e.g., 30, 100, 300 mg/kg).[22]

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[22]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizations

Epetraborole_Mechanism_of_Action cluster_bacterium Bacterial Cell Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Leu_tRNA_Leu Leucyl-tRNA(Leu) LeuRS->Leu_tRNA_Leu Aminoacylation Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->Inhibition Inhibition->LeuRS Inhibition

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

Murine_Efficacy_Study_Workflow Start Start: Select Mouse and Bacterial Strain Infection Infect Mice (e.g., aerosol) Start->Infection Establishment Allow Infection to Establish (1-2 weeks) Infection->Establishment Grouping Randomize Mice into Treatment Groups Establishment->Grouping Treatment Administer this compound (Daily Oral Gavage) Grouping->Treatment Monitoring Monitor Animal Health and Weight Treatment->Monitoring Endpoint Endpoint: Euthanize Mice (e.g., 4 weeks) Treatment->Endpoint Analysis Determine Bacterial Load (CFU) in Lungs Endpoint->Analysis Result Compare CFU between Treated and Control Groups Analysis->Result Dosage_Optimization_Logic Start Start: Define Therapeutic Goal (e.g., CFU reduction) PK_Study Conduct Pharmacokinetic (PK) Study to determine mouse exposure Start->PK_Study Dose_Selection Select Initial Dose Range (based on literature & PK data) PK_Study->Dose_Selection Efficacy_Study Perform Dose-Ranging Efficacy Study Dose_Selection->Efficacy_Study Evaluate_Efficacy Evaluate Efficacy (CFU reduction) Efficacy_Study->Evaluate_Efficacy Evaluate_Toxicity Evaluate Toxicity (adverse events, weight loss) Efficacy_Study->Evaluate_Toxicity Decision Optimal Dose? Evaluate_Efficacy->Decision Evaluate_Toxicity->Decision Refine_Dose Refine Dose Range (Increase or Decrease) Decision->Refine_Dose No Optimal_Dose Optimal Dose Identified Decision->Optimal_Dose Yes Refine_Dose->Efficacy_Study

References

Impact of culture conditions on Epetraborole MIC values

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epetraborole. It focuses on the impact of culture conditions on Minimum Inhibitory Concentration (MIC) values to ensure accurate and reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during this compound MIC testing.

Problem Possible Cause Recommended Solution
High MIC value variability between experiments. Inconsistent inoculum size.Strictly adhere to the standardized inoculum preparation protocol to ensure a consistent starting concentration of bacteria. A significant increase in inoculum size (e.g., from ~10^5 to 10^7 CFU/mL) can lead to a substantial (e.g., ~64-fold) increase in MIC values for Mycobacterium avium complex (MAC).[1][2]
Variation in media composition.Use the same manufacturer and lot number for media and supplements (like OADC) whenever possible. Although studies have shown minimal variation in this compound MICs between Middlebrook 7H9 and Cation-Adjusted Mueller-Hinton Broth (CAMHB) for MAC, consistency is key.[1][2]
Differences in pH of the media.Ensure the pH of the prepared media is consistent and within the recommended range for the specific bacterium being tested. While minor pH variations may have little effect, significant deviations can alter drug activity.[1][2]
Unexpectedly high MIC values for M. abscessus. Use of cation-adjusted Mueller Hinton (CaMH) media.Be aware that this compound can lose potency in CaMH media. This is thought to be due to the chelation of divalent metal ions by some antimicrobials, which can limit their uptake by the cells.[3]
Inconsistent results with MAC isolates. Addition of casitone.While generally having little effect, the addition of casitone to the medium has been observed to affect the this compound MIC for some individual MAC isolates.[1][2] If you observe variability, consider testing with and without casitone.
Difficulty in determining the MIC endpoint. Suboptimal incubation conditions.Ensure proper incubation time and temperature as specified by CLSI guidelines for the organism being tested. For M. abscessus, MICs are typically read after 3-5 days of incubation.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a boron-containing inhibitor of bacterial leucyl-tRNA synthetase (LeuRS).[6][7][8] It works by trapping tRNALeu in the editing domain of the enzyme, which blocks protein synthesis and ultimately inhibits bacterial growth.[9][10][11]

Q2: Which culture media are recommended for this compound MIC testing against Mycobacterium avium complex (MAC)?

A2: Both Middlebrook 7H9 with 5% OADC and Cation-Adjusted Mueller-Hinton Broth (CAMHB) with 5% OADC have been shown to be suitable for testing this compound against MAC isolates, yielding similar MIC distributions.[1][2] Therefore, CAMHB can be used as per CLSI guidelines.[1][2]

Q3: Does the source of the culture medium affect this compound MIC values?

A3: A study comparing media from different manufacturers found no significant variation in this compound MIC values against MAC strains.[1][2] However, for maximum consistency, it is good laboratory practice to use media from the same manufacturer for a given set of experiments.

Q4: What is the effect of inoculum size on this compound MICs?

A4: Inoculum size has a significant impact. For Mycobacterium avium complex, increasing the inoculum from approximately 105 to 107 CFU/mL resulted in an approximately 64-fold increase in the MIC value.[1][2]

Q5: Do variations in pH or oxygen levels in the culture medium affect this compound's activity?

A5: Studies on MAC isolates have shown that varying pH levels and oxygen depletion (through the addition of Oxyrase) have very little effect on this compound MIC values.[1][2]

Q6: Is there any cross-resistance between this compound and other antibiotics?

A6: No cross-resistance has been observed between this compound and clarithromycin or amikacin in MAC and M. abscessus isolates.[1][2][4] this compound MICs remained low against isolates that were resistant to these other agents.[4][5]

Experimental Protocols

Standard Broth Microdilution Method for MIC Determination

This protocol is a generalized representation based on CLSI guidelines and findings from studies on this compound. Specific parameters should be optimized for the bacterial species being tested.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution (e.g., in sterile deionized water) D Perform Two-Fold Serial Dilutions of this compound in 96-well microtiter plate A->D B Prepare Bacterial Inoculum (grown to exponential phase) E Inoculate Wells with Standardized Bacterial Suspension (e.g., 10^5 CFU/well) B->E C Prepare Culture Medium (e.g., CAMHB with supplements) C->D D->E F Include Positive (no drug) and Negative (no bacteria) Controls E->F G Incubate Plates at Appropriate Temperature (e.g., 30°C for 72h for M. abscessus) F->G H Read MIC (Lowest concentration with no visible growth) G->H

Standard Broth Microdilution Workflow
Factors Influencing this compound MIC Values

This diagram illustrates the logical relationships between various culture conditions and their impact on the measured MIC of this compound.

Logical_Relationships MIC This compound MIC Value Inoculum Inoculum Size Inoculum->MIC High Impact MediaComp Media Composition (e.g., Cations in CaMH) MediaComp->MIC Potential Impact pH pH Variation pH->MIC Low Impact Oxygen Oxygen Depletion Oxygen->MIC Low Impact MediaManu Media Manufacturer MediaManu->MIC Low Impact

Impact of Culture Conditions on MIC

Quantitative Data Summary

The following tables summarize the MIC data for this compound against various mycobacterial species under different conditions.

Table 1: this compound MIC Distribution for Mycobacterium avium Complex (MAC) Isolates (n=51)

MediumMIC Range (mg/L)Modal MIC (mg/L)MIC50 (mg/L)MIC90 (mg/L)
CAMHB + 5% OADC0.25 - 8228
Middlebrook 7H9 + 5% OADC0.25 - 8114

Data from DeStefano et al.[1][2]

Table 2: this compound MIC Distribution for Mycobacterium abscessus Isolates (n=147)

SubspeciesNumber of IsolatesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
All1470.03 - 0.250.060.12
M. abscessus subsp. abscessus1010.03 - 0.250.060.12
M. abscessus subsp. bolletii60.06 - 0.120.060.12
M. abscessus subsp. massiliense400.03 - 0.250.060.12

Data from a study on 147 international clinical isolates.[4][5][12]

Table 3: Effect of Culture Conditions on this compound MIC against Selected MAC Strains

ConditionObservation
Media Type MIC distribution was similar in Middlebrook 7H9 and CAMHB.[1][2]
Inoculum Size Increasing inoculum from ~105 to 107 CFU/mL caused an ~64-fold increase in MIC.[1][2]
pH Variation Very little variation in MIC values.[1][2]
Oxygen Depletion Very little variation in MIC values.[1][2]
Addition of Casitone Affected MIC for 1 out of 6 MAC isolates tested.[1][2]
Carbon Source (for M. abscessus) Active in both glycerol and acetate, but lost potency in cation-adjusted Mueller-Hinton (CaMH) media.[3]

References

Epetraborole Resistance Mitigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with epetraborole. Our focus is on strategies to mitigate the development of resistance to this novel leucyl-tRNA synthetase (LeuRS) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound?

A1: The predominant mechanism of resistance to this compound is the acquisition of mutations in the target enzyme, leucyl-tRNA synthetase (LeuRS), encoded by the leuS gene.[1][2][3] These mutations typically occur in the editing domain of LeuRS, which is the binding site for this compound.[1][2]

Q2: Are efflux pumps a significant contributor to this compound resistance?

A2: Current evidence suggests that efflux pumps have a minimal impact on the in vitro activity of this compound, particularly in organisms like Burkholderia pseudomallei.[4] The primary driver of clinically relevant resistance is target site modification.

Q3: What is the reported frequency of spontaneous resistance to this compound?

A3: The spontaneous resistance frequency to this compound varies among bacterial species. For instance, in Mycobacterium abscessus, the frequency has been reported to be approximately 5.4 x 10⁻⁸ CFU.[1] In Gram-negative bacteria, the frequency can range from 3.8 x 10⁻⁸ to 8.1 x 10⁻⁷ CFU.[1] For M. avium, the frequency has been observed to be between 1.58 x 10⁻⁷ and 8.48 x 10⁻⁹.[5]

Q4: How can the development of this compound resistance be mitigated in vitro?

A4: Combination therapy is a key strategy to suppress the emergence of this compound resistance. Co-administration of this compound with standard-of-care antibiotics has been shown to significantly reduce the frequency of resistance.[5] A particularly promising approach is the combination with L-norvaline.[6][7]

Q5: What is the mechanism behind the synergistic effect of this compound and norvaline?

A5: this compound-resistant mutants with altered LeuRS editing domains lose their proofreading capability. This makes them unable to distinguish between leucine and the non-proteinogenic amino acid L-norvaline.[6][7] Consequently, in the presence of norvaline, these resistant bacteria misincorporate it into their proteins, leading to proteotoxic stress and cell death.[6][7][8]

Troubleshooting Guide

Problem 1: Higher than expected Minimum Inhibitory Concentrations (MICs) of this compound in your experiments.

  • Possible Cause 1: Pre-existing resistant subpopulations.

    • Solution: Perform population analysis by plating a large inoculum on agar containing 2-4x the expected MIC of this compound to isolate and characterize potential resistant colonies. Sequence the leuS gene of any resistant isolates to identify mutations.

  • Possible Cause 2: Experimental conditions.

    • Solution: Ensure that the correct media and incubation conditions are used as specified in standard protocols (e.g., CLSI guidelines). Variations in media composition can sometimes affect the activity of antimicrobial agents.

Problem 2: Rapid emergence of resistant mutants during in vitro passages.

  • Possible Cause: High selective pressure of monotherapy.

    • Solution 1: Implement combination therapy. Perform checkerboard assays to identify synergistic or additive interactions with other antibiotics. The addition of a second agent can significantly reduce the likelihood of resistance emerging.[5]

    • Solution 2: Introduce L-norvaline. For this compound-resistant mutants, the addition of L-norvaline can selectively inhibit their growth.[6][7]

Problem 3: Difficulty confirming the mechanism of resistance in isolated mutants.

  • Possible Cause: Resistance mechanism other than leuS mutation.

    • Solution: While leuS mutations are the most common, consider whole-genome sequencing of highly resistant isolates to identify other potential resistance determinants. However, it is important to first rule out mutations in the leuS gene by targeted sequencing.

Quantitative Data Summary

Table 1: Spontaneous Resistance Frequencies to this compound

OrganismResistance Frequency (per CFU)Reference
Mycobacterium abscessus5.4 x 10⁻⁸[1]
Gram-negative species (range)3.8 x 10⁻⁸ to 8.1 x 10⁻⁷[1]
Mycobacterium avium1.58 x 10⁻⁷ to 8.48 x 10⁻⁹[5]

Table 2: Characterization of this compound-Resistant M. abscessus Mutants

Mutant IDleuS MutationThis compound MIC (µg/mL)Fold Increase in MICReference
RM1G393V>100>128[1]
RM2T322I>100>128[1]
RM3T323P>100>128[1]
RM4S303L>100>128[1]
RM7Y421D>100>128[1]
RM9F321V>100>128[1]

Table 3: Effect of Combination Therapy on this compound Resistance Frequency in M. avium

CombinationResistance Frequency (per CFU)Fold ReductionReference
This compound alone1.58 x 10⁻⁷-[5]
This compound + Ethambutol< 2.13 x 10⁻¹⁰>700[5]
This compound + Clarithromycin< 2.13 x 10⁻¹⁰>700[5]
This compound + Rifabutin< 2.13 x 10⁻¹⁰>700[5]
This compound + Amikacin< 2.13 x 10⁻¹⁰>700[5]

Experimental Protocols

Protocol 1: Determination of Spontaneous Mutation Frequency

This protocol is adapted from standard methods for determining mutation rates.[9]

  • Preparation of Cultures:

    • Inoculate a single colony of the test organism into a small volume of non-selective broth.

    • Grow the culture to saturation.

    • Prepare a series of parallel cultures (e.g., 10-20) by inoculating a small number of cells (e.g., 100-1000 CFU) from the initial culture into a larger volume of non-selective broth.

  • Growth Phase:

    • Incubate the parallel cultures without shaking until they reach saturation. This allows for the spontaneous development of mutants.

  • Plating for Mutants:

    • Plate the entire volume of each parallel culture onto agar plates containing a selective concentration of this compound (typically 2-8x the MIC).

  • Plating for Total Viable Count:

    • Prepare serial dilutions of a few of the parallel cultures and plate onto non-selective agar to determine the total number of viable cells (CFU/mL).

  • Incubation and Counting:

    • Incubate all plates until colonies are visible.

    • Count the number of colonies on the selective plates (mutants) and the non-selective plates (total viable cells).

  • Calculation of Mutation Frequency:

    • The spontaneous mutation frequency is calculated by dividing the number of mutant colonies by the total number of viable cells.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol outlines a method for assessing the interaction between this compound and another antimicrobial agent.[10][11][12][13]

  • Preparation of Drug Dilutions:

    • In a 96-well microtiter plate, prepare serial dilutions of this compound along the y-axis and the second antimicrobial agent along the x-axis.

    • The concentrations should range from sub-inhibitory to supra-inhibitory levels.

    • Include wells with each drug alone and a drug-free control.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test organism (e.g., 0.5 McFarland standard).

    • Dilute the inoculum in the appropriate broth medium to the desired final concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation:

    • Add the prepared inoculum to all wells of the microtiter plate.

  • Incubation:

    • Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

  • Determination of MICs:

    • Read the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index:

    • Calculate the FIC for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Calculate the FIC Index: FIC Index = FIC of this compound + FIC of the second drug.

    • Interpret the results:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Indifference (or additive)

      • FIC Index > 4: Antagonism

Visualizations

Epetraborole_Mechanism_and_Resistance cluster_0 Wild-Type Bacterium cluster_1 This compound Action cluster_2 Resistance Mechanism cluster_3 Mitigation Strategy: Combination with Norvaline Leucine Leucine LeuRS_WT Leucyl-tRNA Synthetase (LeuRS) (Wild-Type) Leucine->LeuRS_WT tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS_WT Charged_tRNA_WT Leu-tRNA(Leu) LeuRS_WT->Charged_tRNA_WT Aminoacylation Protein_Synthesis_WT Protein Synthesis Charged_tRNA_WT->Protein_Synthesis_WT Bacterial Growth Bacterial Growth Protein_Synthesis_WT->Bacterial Growth This compound This compound LeuRS_WT_Inhibited Leucyl-tRNA Synthetase (LeuRS) (Wild-Type) This compound->LeuRS_WT_Inhibited Binds to editing domain Inhibition Inhibition of Protein Synthesis LeuRS_WT_Inhibited->Inhibition Bacterial Death Bacterial Death Inhibition->Bacterial Death LeuRS_Mutant Mutant LeuRS (leuS mutation) Protein_Synthesis_Res Protein Synthesis (Restored) LeuRS_Mutant->Protein_Synthesis_Res Epetraborole_Res This compound Epetraborole_Res->LeuRS_Mutant Reduced binding Bacterial Survival Bacterial Survival Protein_Synthesis_Res->Bacterial Survival Norvaline Norvaline LeuRS_Mutant_Nor Mutant LeuRS (Impaired Editing) Norvaline->LeuRS_Mutant_Nor Mischarged_tRNA Norvaline-tRNA(Leu) LeuRS_Mutant_Nor->Mischarged_tRNA Misincorporation Proteotoxic_Stress Proteotoxic Stress & Cell Death Mischarged_tRNA->Proteotoxic_Stress

Caption: this compound mechanism, resistance, and mitigation strategy.

Experimental_Workflow_Resistance_Characterization cluster_0 Step 1: Isolate Resistant Mutants cluster_1 Step 2: Phenotypic Characterization cluster_2 Step 3: Genotypic Characterization Start Bacterial Culture Plate Plate on this compound -containing agar (2-8x MIC) Start->Plate Isolate Isolate Resistant Colonies Plate->Isolate MIC_Test Determine MIC of this compound and other antibiotics Isolate->MIC_Test DNA_Extraction Genomic DNA Extraction Isolate->DNA_Extraction Data_Analysis Calculate Fold-Change in MIC MIC_Test->Data_Analysis Correlate_Phenotype Correlate Genotype with Phenotype Data_Analysis->Correlate_Phenotype leuS_Sequencing Sequence the leuS gene DNA_Extraction->leuS_Sequencing Identify_Mutations Identify Amino Acid Substitutions leuS_Sequencing->Identify_Mutations Identify_Mutations->Correlate_Phenotype

Caption: Workflow for characterizing this compound-resistant mutants.

Logical_Relationship_Norvaline_Synergy Epetraborole_Treatment This compound Treatment Selection_Pressure Selective Pressure Epetraborole_Treatment->Selection_Pressure leuS_Mutation Emergence of leuS mutations Selection_Pressure->leuS_Mutation Impaired_Editing Impaired LeuRS Editing Function leuS_Mutation->Impaired_Editing Epetraborole_Resistance This compound Resistance leuS_Mutation->Epetraborole_Resistance Norvaline_Susceptibility Increased Susceptibility to Norvaline Impaired_Editing->Norvaline_Susceptibility Norvaline_Addition Addition of Norvaline Norvaline_Addition->Norvaline_Susceptibility Cell_Death Cell Death Norvaline_Susceptibility->Cell_Death

Caption: Logical relationship of norvaline synergy with this compound resistance.

References

Technical Support Center: Epetraborole and Efflux Pump-Mediated Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating efflux pump-mediated resistance to epetraborole.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, providing step-by-step guidance.

Question 1: My bacterial strain shows an increased Minimum Inhibitory Concentration (MIC) for this compound. How can I determine if this is due to efflux pump activity?

Answer:

An increased MIC for this compound can be due to several factors, including target modification (mutations in the leuS gene) or the upregulation of efflux pumps.[1][2] To investigate the role of efflux pumps, follow this troubleshooting workflow:

Step 1: Perform MIC Potentiation Assays with an Efflux Pump Inhibitor (EPI).

The first step is to determine if the this compound MIC can be reduced by co-incubation with a known broad-spectrum EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP).[3][4] A significant reduction (four-fold or greater) in the this compound MIC in the presence of the EPI suggests the involvement of an efflux pump.

Step 2: Compare MICs in Wild-Type vs. Efflux Pump Knockout Strains.

If available, compare the this compound MIC in your resistant strain to its isogenic parent and a panel of strains with knockouts of known efflux pump genes (e.g., acrB, mexB).[5][6] If this compound is a substrate for a specific pump, the knockout strain for that pump should exhibit a significantly lower MIC compared to the wild-type.

Step 3: Conduct a Real-Time Efflux Assay.

Directly measure the extrusion of an efflux pump substrate from the bacterial cells. Assays using fluorescent dyes like ethidium bromide (EtBr) or Hoechst 33342 can quantify efflux activity.[7][8] A higher rate of dye extrusion in your resistant strain compared to a susceptible control strain indicates upregulated efflux activity. You can also test if this compound can competitively inhibit the efflux of the dye.[7]

Step 4: Quantify Efflux Pump Gene Expression.

Use quantitative real-time PCR (qRT-PCR) to measure the transcript levels of known efflux pump genes (e.g., acrA, acrB, tolC in E. coli).[9] A significant upregulation of these genes in the resistant strain compared to the susceptible parent strain points to a transcriptional mechanism of resistance.

Below is a logical workflow to diagnose the cause of increased this compound MIC.

G start Increased this compound MIC Observed mic_epi Perform MIC Assay with Efflux Pump Inhibitor (EPI) start->mic_epi mic_reduced MIC Reduced ≥4-fold? mic_epi->mic_reduced efflux_suspected Efflux Pump Involvement Suspected mic_reduced->efflux_suspected  Yes other_mech Consider Other Mechanisms (e.g., target mutation) mic_reduced->other_mech No   knockout_test Test MIC in Efflux Knockout Strains efflux_suspected->knockout_test mic_lower_ko MIC Lower in Knockout? knockout_test->mic_lower_ko specific_pump Specific Efflux Pump Identified mic_lower_ko->specific_pump  Yes efflux_assay Perform Real-Time Fluorescent Efflux Assay mic_lower_ko->efflux_assay No   expression_analysis Analyze Efflux Pump Gene Expression (qRT-PCR) specific_pump->expression_analysis sequence_leus Sequence leuS Gene for Mutations other_mech->sequence_leus efflux_assay->expression_analysis confirm_efflux Confirm Upregulated Efflux Activity expression_analysis->confirm_efflux

Caption: Troubleshooting workflow for investigating this compound resistance.
Question 2: How do I perform a checkerboard assay to test for synergy between this compound and an efflux pump inhibitor?

Answer:

A checkerboard assay is a two-dimensional dilution method used to assess the interaction between two compounds. Here is a detailed protocol to test for synergy between this compound and an EPI.

Objective: To determine if an EPI can potentiate the activity of this compound against a bacterial strain, and to calculate the Fractional Inhibitory Concentration (FIC) index.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard and then diluted to a final concentration of ~5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • Stock solutions of this compound and the chosen EPI (e.g., PAβN).

  • Sterile MHB.

Protocol:

  • Plate Preparation:

    • Along the x-axis of the 96-well plate, prepare serial two-fold dilutions of this compound in MHB.

    • Along the y-axis, prepare serial two-fold dilutions of the EPI.

    • The final volume in each well should be 50 µL.

    • Include a row and column with no drug (growth control) and wells with no bacteria (sterility control).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except sterility controls), bringing the total volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

  • Calculating the FIC Index:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)

    • FIC Index (ΣFIC) = FIC of this compound + FIC of EPI

Interpretation of FIC Index:

  • Synergy: ΣFIC ≤ 0.5

  • Additive/Indifference: 0.5 < ΣFIC ≤ 4.0[10]

  • Antagonism: ΣFIC > 4.0

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is a boron-containing antibiotic that inhibits bacterial leucyl-tRNA synthetase (LeuRS).[11][12] It traps tRNALeu in the editing site of the enzyme, which blocks protein synthesis and leads to bacterial cell death.[12]

Q2: What are the main families of bacterial efflux pumps? A2: Bacterial efflux pumps are categorized into five main superfamilies: the ATP-binding cassette (ABC) family, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the multidrug and toxic compound extrusion (MATE) family, and the resistance-nodulation-cell division (RND) family.[5][13] RND pumps, such as AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa, are particularly significant in conferring multidrug resistance in Gram-negative bacteria.[6][14]

Q3: Can resistance to this compound develop through mechanisms other than efflux pumps? A3: Yes. The most commonly reported mechanism of resistance to this compound is the acquisition of missense mutations in the leuS gene, which encodes the drug's target, LeuRS.[1][2]

Q4: What is the typical frequency of spontaneous resistance to this compound? A4: The frequency of spontaneous resistance to this compound varies by bacterial species. For example, in several Gram-negative species, it has been reported in the range of 3.8 x 10-8 to 8.1 x 10-7 CFU.[2] In M. abscessus, the frequency was found to be lower, at approximately 5.4 x 10-8/CFU.[2][15]

Q5: Are there any known efflux pump inhibitors (EPIs) in clinical use? A5: Despite extensive research and many promising candidates identified in vitro, no EPIs have been approved for clinical use in combination with antibiotics to date.[14] This is often due to issues with toxicity, poor pharmacokinetic properties, or lack of in vivo efficacy.

Q6: Besides resistance, what other roles do efflux pumps play in bacteria? A6: Efflux pumps are not just involved in antibiotic resistance. They also play crucial roles in bacterial virulence, biofilm formation, and the extrusion of toxic metabolic byproducts and quorum-sensing signal molecules.[14][16]

Data Presentation

The following tables provide examples of how to structure quantitative data from experiments investigating this compound resistance.

Table 1: Example MIC Data for this compound Against E. coli Strains

Strain DescriptionEfflux Pump Inhibitor (PAβN, 20 µg/mL)This compound MIC (µg/mL)Fold-Change in MIC
Wild-Type-4-
Wild-Type+0.58-fold Decrease
ΔacrB (Knockout)-0.2516-fold Decrease
Clinical Isolate (Resistant)-328-fold Increase
Clinical Isolate (Resistant)+216-fold Decrease

Table 2: Spontaneous Resistance Frequency of this compound

Bacterial SpeciesSelection Plate ConcentrationResistance Frequency (per CFU)Reference
M. avium ATCC 7008982x - 8x MIC1.58 x 10-7 to 8.48 x 10-9[10]
M. abscessus10x - 40x MIC~2.0 x 10-9[15]
Gram-negative species (range)Not specified3.8 x 10-8 to 8.1 x 10-7[2]

Experimental Protocols & Visualizations

Protocol: Real-Time Ethidium Bromide (EtBr) Efflux Assay

This protocol measures the activity of efflux pumps by monitoring the fluorescence of EtBr as it is pumped out of bacterial cells.

Principle: Cells are first loaded with EtBr in the presence of an agent that de-energizes the cell membrane (like CCCP), allowing the dye to accumulate and intercalate with DNA, causing it to fluoresce. After washing, a carbon source (e.g., glucose) is added to re-energize the cells. Active efflux pumps will transport EtBr out of the cell, leading to a decrease in fluorescence over time.[7][8]

Workflow Diagram:

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Efflux Measurement p1 Grow cells to log phase p2 Harvest & wash cells p1->p2 p3 Resuspend in PBS p2->p3 l1 Add EtBr and CCCP (Efflux Inhibitor) p3->l1 l2 Incubate to load cells l1->l2 l3 Wash to remove extracellular dye l2->l3 m1 Place cells in fluorometer cuvette l3->m1 m2 Add Glucose to energize cells m1->m2 m3 Monitor fluorescence decrease over time m2->m3

Caption: Experimental workflow for a real-time ethidium bromide efflux assay.

Procedure:

  • Cell Preparation: Grow bacterial culture to mid-log phase. Harvest cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a final OD600 of ~0.5.

  • Loading: Add EtBr (final concentration 1-2 µg/mL) and CCCP (final concentration 100 µM) to the cell suspension. Incubate at 37°C for 1 hour to allow dye accumulation.

  • Washing: Centrifuge the cells to pellet them, discard the supernatant, and wash with ice-cold PBS to remove extracellular EtBr and CCCP. Resuspend the pellet in PBS.

  • Measurement: Transfer the cell suspension to a cuvette in a fluorometer. Record the baseline fluorescence (Excitation: ~530 nm, Emission: ~600 nm).

  • Initiate Efflux: Add glucose (final concentration ~0.4%) to the cuvette to energize the cells and immediately begin recording fluorescence readings every 30-60 seconds for 10-15 minutes.

  • Analysis: Plot fluorescence versus time. A rapid decrease in fluorescence indicates active efflux. Compare the rate of efflux between your test strain, a susceptible control, and a strain with a known efflux pump knockout.

Mechanism of RND Efflux Pumps

Resistance-Nodulation-Division (RND) family pumps are tripartite systems that span the inner and outer membranes of Gram-negative bacteria, creating a continuous channel to expel substrates directly outside the cell.[16]

RND_Pump cluster_OM Outer Membrane cluster_PP Periplasm cluster_IM Inner Membrane OMF Outer Membrane Factor (e.g., TolC) PAP Periplasmic Adapter Protein (e.g., AcrA) OMF->PAP IMT Inner Membrane Transporter (e.g., AcrB) PAP->IMT Proton_in H+ IMT->Proton_in Epetraborole_out This compound IMT->Epetraborole_out 3. Expulsion Epetraborole_in This compound Epetraborole_in->IMT 1. Binding Proton_out H+ Proton_out->IMT 2. Proton Motive Force

Caption: Mechanism of a tripartite RND efflux pump in Gram-negative bacteria.

References

Validation & Comparative

Epetraborole vs. Other Leucyl-tRNA Synthetase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching leucine to its corresponding tRNA during protein synthesis, has emerged as a promising target for novel antimicrobial agents.[1][2] Its inhibition halts protein production, leading to cell growth cessation and death.[1] A key class of LeuRS inhibitors is the benzoxaboroles, which leverage a unique boron-based mechanism. This guide provides a detailed comparison of epetraborole, a clinical-stage antibacterial candidate, with other notable LeuRS inhibitors, supported by experimental data and methodologies.

Mechanism of Action: The Oxaborole tRNA-Trapping (OBORT) Pathway

Benzoxaborole compounds, including this compound and tavaborole, function through a distinct mechanism known as Oxaborole tRNA-Trapping (OBORT).[3][4][5] Unlike inhibitors that might target the enzyme's synthesis (aminoacylation) site, these compounds target the editing site, which serves as a quality control checkpoint to hydrolyze incorrectly charged tRNAs.[6] The boron atom in the oxaborole ring forms a stable covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine on an uncharged tRNALeu molecule.[6][7] This drug-tRNA adduct then binds tightly to the editing site of the LeuRS enzyme, effectively trapping it in a non-productive complex and blocking the entire protein synthesis pathway.[4][7]

OBORT_Mechanism cluster_LeuRS Leucyl-tRNA Synthetase (LeuRS) Enzyme cluster_substrates Substrates cluster_inhibitor Inhibitor synthesis_site Synthesis Site charged_tRNA Charged tRNA-Leu synthesis_site->charged_tRNA 3. Leucyl-tRNA-Leu (Charged tRNA) editing_site Editing Site protein_synthesis Protein Synthesis editing_site->protein_synthesis BLOCKS leucine Leucine leucine->synthesis_site 1. Binds tRNA tRNA-Leu tRNA->synthesis_site 2. Binds adduct This compound-tRNA Adduct tRNA->adduct atp ATP atp->synthesis_site This compound This compound This compound->adduct Forms Adduct charged_tRNA->protein_synthesis 4. To Ribosome adduct->editing_site Traps in Editing Site

Caption: The Oxaborole tRNA-Trapping (OBORT) mechanism of this compound.

Comparative Overview of Key LeuRS Inhibitors

This compound's profile is best understood in the context of its predecessors and contemporaries. Tavaborole (AN2690) was the first FDA-approved benzoxaborole, establishing the class's clinical viability for topical antifungal treatment.[2][8] GSK2251052 (AN3365) was a promising antibacterial candidate whose development was halted due to the rapid emergence of resistance, providing a critical lesson for the class.[2][9]

Table 1: High-Level Profile of Selected Leucyl-tRNA Synthetase Inhibitors

Compound Chemical Class Primary Indication(s) Development Status Key Features/Outcomes
This compound (AN3365) BenzoxaboroleNontuberculous mycobacteria (NTM) lung disease, Melioidosis.[10][11]Phase 2/3 trial for NTM terminated due to insufficient efficacy.[12] Phase 2 planned for melioidosis.Orally bioavailable, broad-spectrum antibacterial activity.[13] Granted Fast Track and Orphan Drug designations by FDA.[14][15]
Tavaborole (AN2690) BenzoxaboroleOnychomycosis (toenail fungal infection).[8][16]FDA Approved (Brand name: Kerydin).[8]Topical antifungal. High affinity for fungal LeuRS over the human version.[17] Low molecular weight aids nail penetration.[16]
GSK2251052 (AN3365) BenzoxaboroleComplicated Urinary Tract Infections (cUTI), Intra-abdominal Infections.[9]Phase 2 trials terminated.[2][9]Potent against a wide range of Gram-negative bacteria.[9] Development halted due to rapid emergence of high-level resistance during clinical trials.[9]
GSK3036656 (GSK656) BenzoxaboroleTuberculosis (TB).[18]Phase 2a clinical trial.[18]Potent and selective inhibitor of M. tuberculosis LeuRS. Good oral bioavailability and efficacy in mouse TB models.[18]

Quantitative Performance: In Vitro Potency

The minimum inhibitory concentration (MIC) is a crucial metric for comparing the potency of antimicrobial agents. This compound has demonstrated potent activity against a range of clinically important bacteria, particularly nontuberculous mycobacteria.

Table 2: Comparative In Vitro Potency (MIC) of LeuRS Inhibitors Against Various Pathogens

Inhibitor Organism MIC50 / MIC90 (µg/mL) Comments Reference(s)
This compound Mycobacterium avium complex (MAC)1 / 4 (in 7H9 broth) 2 / 8 (in CAMHB)Activity demonstrated against 51 clinical isolates. No cross-resistance observed with clarithromycin or amikacin.[19]
This compound Mycobacterium abscessus0.031 - 0.0625 (for most isolates)Effective against multiple clinical isolates.[20]
GSK2251052 Anaerobic organisms (916 isolates)2 / 4Broad activity against various anaerobes.[21][22]
GSK2251052 Bacteroides fragilis group (302 isolates)4 / 8Generally potent, though some species like C. perfringens showed high MICs (>32 µg/mL).[21][22]
Tavaborole Trichophyton rubrum0.25Potent antifungal activity against dermatophytes.[23]

Clinical Development and Outcomes

While in vitro data are promising, clinical trial results provide the ultimate test of a drug's utility. The LeuRS inhibitors have had varied success in clinical settings.

Table 3: Summary of Clinical Trial Outcomes

Inhibitor Trial Phase Indication Key Efficacy Findings Reason for Discontinuation / Outcome
This compound Phase 2/3 (EBO-301)Treatment-Refractory MAC Lung DiseaseSputum culture conversion at Month 6 was similar between this compound (13.2%) and placebo (10.0%).Trial terminated due to potentially lower-than-expected efficacy; not due to safety concerns.[12][24]
Tavaborole Phase 3OnychomycosisIn two pivotal trials, complete cure rates were 6.5% and 9.1% vs. 0.5% for vehicle. Mycological cure rates were 31.1% and 35.9%.[17][25]Successful trials led to FDA approval.[8]
GSK2251052 Phase 2Complicated UTIRapid development of resistance (≥32-fold MIC increase) was observed in 3 of 14 treated subjects, some within the first two days of therapy.[9]Study was terminated due to the high rate and speed of resistance development.[9]

Experimental Protocols

Reproducibility and standardization are paramount in drug development research. Below are methodologies for key experiments used to evaluate LeuRS inhibitors.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method, a standard assay for determining the in vitro potency of an antimicrobial agent.

Objective: To determine the lowest concentration of an inhibitor that prevents visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: A pure culture of the test organism is grown overnight on appropriate agar. Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: The LeuRS inhibitor is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or another appropriate medium (e.g., Middlebrook 7H9 for mycobacteria) in a 96-well microtiter plate.[19]

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

  • Incubation: The plates are incubated under appropriate atmospheric conditions and temperatures (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Result Interpretation: The MIC is recorded as the lowest concentration of the drug at which there is no visible growth (turbidity) compared to the growth control.[21]

MIC_Workflow start Start prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate 3. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution 2. Perform Serial Dilution of Inhibitor in 96-Well Plate serial_dilution->inoculate incubate 4. Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read_results 5. Read Results Visually (Assess Turbidity) incubate->read_results determine_mic 6. Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for an MIC (Broth Microdilution) assay.
Frequency of Resistance (FoR) Assay

This protocol is used to quantify the rate at which spontaneous resistance to an antibiotic emerges in a bacterial population.

Objective: To calculate the proportion of cells in a bacterial population that are spontaneously resistant to a specific concentration of an inhibitor.

Methodology:

  • Culture Preparation: A large population of the test organism is grown in drug-free liquid media to a high density (e.g., 109 - 1010 CFU/mL).

  • Plating: The high-density culture is plated onto agar plates containing the LeuRS inhibitor at a concentration that is a multiple of the MIC (e.g., 2x, 4x, or 8x MIC). A separate, serially diluted sample of the culture is plated onto drug-free agar to determine the total viable cell count (total CFU).[9]

  • Incubation: Plates are incubated until colonies appear (typically 24-48 hours or longer for slow-growing organisms).

  • Colony Counting: The number of colonies on the drug-containing plates (resistant colonies) and the drug-free plates (total viable colonies) are counted.

  • Calculation: The frequency of resistance is calculated by dividing the total number of resistant colonies by the total number of viable CFUs plated.[9] Studies have shown that combining this compound with other standard-of-care agents can lower the frequency of resistance by over 700-fold.[26]

Mechanisms and Propensity for Resistance

A critical differentiating factor among LeuRS inhibitors is the propensity for resistance development. The clinical failure of GSK2251052 was attributed to the rapid selection of high-level resistant mutants.[9]

Mechanism: Resistance to benzoxaborole LeuRS inhibitors almost invariably arises from specific point mutations in the leuS gene, which codes for the LeuRS enzyme.[5] These mutations typically occur in the editing domain, altering the binding site of the drug-tRNA adduct and reducing the inhibitor's affinity. This allows the enzyme to function even in the presence of the drug.

Comparative Propensity:

  • GSK2251052: Showed an alarmingly high frequency of resistance in clinical trials, with resistant mutants selected on the first day of therapy in some patients.[27]

  • This compound: Preclinical data suggest a lower frequency of resistance compared to what was observed clinically for GSK2251052.[28] Furthermore, combination therapy with standard-of-care drugs or with leucine mimics like norvaline has been shown to significantly limit the emergence of this compound resistance in vitro and in vivo.[26][28]

Resistance_Pathway start Large Bacterial Population (Susceptible) exposure Exposure to LeuRS Inhibitor start->exposure pressure High Selection Pressure exposure->pressure mutation Spontaneous Mutation in leuS Gene (Editing Domain) pressure->mutation Selects for altered_enzyme Altered LeuRS Editing Site mutation->altered_enzyme reduced_binding Reduced Binding of Inhibitor-tRNA Adduct altered_enzyme->reduced_binding resistance Resistant Phenotype Emerges (Cell Survival and Proliferation) reduced_binding->resistance

Caption: Logical pathway for the development of resistance to LeuRS inhibitors.

Conclusion

This compound is a potent, orally available LeuRS inhibitor with significant in vitro activity against challenging pathogens like nontuberculous mycobacteria. It shares the sophisticated OBORT mechanism with other benzoxaboroles like the approved antifungal tavaborole. However, the shadow of its predecessor, GSK2251052, looms large; the rapid emergence of resistance seen with that compound led to its clinical failure and highlights a key vulnerability for this drug class.

While this compound's clinical trial for NTM lung disease was terminated for insufficient efficacy rather than resistance or safety issues, preclinical data suggest its resistance profile may be more manageable, especially when used in combination therapy. Future development for other indications, such as melioidosis, will depend on demonstrating clear clinical benefit and overcoming the inherent risk of resistance. For researchers, the comparative study of these compounds underscores the delicate balance between potency, spectrum, and resistance that governs the success of any new antimicrobial agent.

References

Epetraborole: A Novel Contender in the Fight Against Multi-Drug Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of epetraborole's in vitro activity against challenging multi-drug resistant (MDR) clinical isolates reveals its potential as a promising new therapeutic agent. This guide provides a detailed comparison of this compound's performance against current standard-of-care antibiotics, supported by experimental data and protocols.

This compound, a novel boron-containing compound, is demonstrating significant promise in pre-clinical studies against a range of multi-drug resistant (MDR) bacteria. Its unique mechanism of action, targeting leucyl-tRNA synthetase (LeuRS), offers a new avenue of attack against pathogens that have developed resistance to conventional antibiotics.[1][2][3][4] This guide summarizes the current in vitro data, comparing the activity of this compound with other antibiotics against key MDR clinical isolates, and provides detailed experimental methodologies for the cited studies.

Comparative In Vitro Activity of this compound

The in vitro potency of an antimicrobial agent is a critical indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure of in vitro activity. The following tables present a compilation of MIC data for this compound and comparator antibiotics against various MDR clinical isolates.

Activity Against Mycobacterium avium Complex (MAC)

Nontuberculous mycobacterial (NTM) infections, particularly those caused by the Mycobacterium avium complex (MAC), are notoriously difficult to treat due to intrinsic and acquired drug resistance. This compound has shown potent activity against MAC isolates, including those resistant to clarithromycin, a cornerstone of current therapy.

Table 1: Comparative MIC Values (μg/mL) of this compound and Other Antimicrobials Against MAC Clinical Isolates

Organism/Isolate TypeThis compoundClarithromycinAmikacinEthambutolRifabutin
MAC (110 Japanese clinical isolates)
MIC₅₀21840.06
MIC₉₀4416160.25
MIC Range0.25 - 160.125 - >322 - 322 - >32≤0.03 - 2
Clarithromycin-Resistant MAC (4 isolates) 0.25 - 2≥32---
MAC (51 US clinical isolates)
MIC₅₀22880.12
MIC₉₀43216160.5
MIC Range0.25 - 80.25 - >642 - 322 - >320.03 - 2
Amikacin-Resistant MAC (isolates with MIC ≥64) No noticeable effect on this compound MICs-≥64--

Data compiled from studies by Aono et al. (2023) and DeStefano et al. (2022).[5][6]

Activity Against Mycobacterium abscessus

Mycobacterium abscessus is another highly drug-resistant NTM that poses a significant therapeutic challenge. This compound has demonstrated potent in vitro activity against a large panel of clinical M. abscessus isolates, including those resistant to amikacin and clarithromycin.

Table 2: Comparative MIC Values (μg/mL) of this compound and Other Antimicrobials Against M. abscessus Clinical Isolates

Organism/Isolate TypeThis compoundAmikacinClarithromycinImipenemLinezolidMoxifloxacin
M. abscessus (147 international clinical isolates)
MIC₅₀0.064>328164
MIC₉₀0.1216>32326416
MIC Range0.03 - 0.25≤0.5 - >64≤0.03 - >32≤1 - >321 - >640.12 - >16
Amikacin-Resistant M. abscessus (18 isolates) 0.06/0.12 (MIC₅₀/MIC₉₀)16/64 (MIC₅₀/MIC₉₀)----
Clarithromycin-Resistant M. abscessus (95 isolates) 0.06/0.12 (MIC₅₀/MIC₉₀)->32/>32 (MIC₅₀/MIC₉₀)---

Data from a study by Loo et al. (2024).[7]

Activity Against Gram-Negative Bacteria

This compound has also shown activity against clinically important Gram-negative bacteria, such as Burkholderia pseudomallei, the causative agent of melioidosis.

Table 3: Comparative MIC Values (μg/mL) of this compound and Ceftazidime Against B. pseudomallei Strains

StrainThis compound MICCeftazidime MIC
1026b14
K9624312
DD5030.252
Bp400 (efflux deficient)0.252
Clinical Isolates (13 strains)
MIC Range0.5 - 42 - 8
Mode14

Data from a study by DeStefano et al. (2023).[2]

Experimental Protocols

The following methodologies are based on the protocols described in the cited literature for determining the in vitro susceptibility of bacterial isolates to this compound and other antimicrobial agents.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterial isolate.

1. Preparation of Materials:

  • Bacterial Culture: Isolates are grown to a specific optical density to ensure a standardized inoculum.
  • Antimicrobial Agents: Stock solutions of this compound and comparator drugs are prepared and serially diluted in appropriate broth media.
  • Growth Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is commonly used, often supplemented with 5% oleic acid-albumin-dextrose-catalase (OADC) for mycobacteria.[5]
  • 96-Well Microtiter Plates: Used for setting up the serial dilutions and bacterial inoculation.

2. Inoculum Preparation:

  • Bacterial colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
  • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

3. Assay Procedure:

  • The 96-well plates are prepared with serial twofold dilutions of each antimicrobial agent.
  • Each well is inoculated with the standardized bacterial suspension.
  • Control wells containing no antimicrobial agent (growth control) and no bacteria (sterility control) are included.
  • The plates are incubated at an appropriate temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours for many Gram-negative bacteria; longer for mycobacteria).

4. MIC Determination:

  • After incubation, the plates are visually inspected for bacterial growth.
  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Mechanism and Workflow

To better understand the processes involved in evaluating this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

Epetraborole_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound LeuRS Leucyl-tRNA Synthetase (LeuRS) This compound->LeuRS Binds to editing site Charged_tRNA Leucyl-tRNA-Leu LeuRS->Charged_tRNA Charges tRNA Inhibition Inhibition tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein

Caption: Mechanism of action of this compound.

MIC_Testing_Workflow start Start isolate_culture Culture of MDR Clinical Isolate start->isolate_culture prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) isolate_culture->prepare_inoculum inoculate_plates Inoculate Plates with Bacteria prepare_inoculum->inoculate_plates prepare_plates Prepare 96-well Plates with Serial Drug Dilutions prepare_plates->inoculate_plates incubate Incubate Plates inoculate_plates->incubate read_results Read and Record MIC Values incubate->read_results end End read_results->end

References

Epetraborole: A Comparative Analysis of Cross-Resistance with Other Antibiotic Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of epetraborole's performance against other antibiotic classes, with a specific focus on cross-resistance. The data presented herein is compiled from in vitro studies and is intended to inform research and development efforts in the field of antibacterial therapeutics.

This compound is a novel, boron-containing inhibitor of the bacterial enzyme leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2][3][4][5][6][7][8] Its unique mechanism of action suggests a low potential for cross-resistance with other antibiotic classes that target different cellular pathways. This guide will explore the experimental evidence supporting this hypothesis.

Executive Summary

Studies on Mycobacterium avium complex (MAC) and Mycobacterium abscessus have demonstrated that this compound maintains its potency against strains resistant to other common antibiotics, such as clarithromycin and amikacin.[4][6][9] The development of resistance to this compound in vitro has been shown to not significantly affect the minimum inhibitory concentrations (MICs) of other antibacterial agents. This lack of cross-resistance is a critical advantage for this compound, particularly in the context of treating infections caused by multidrug-resistant organisms.

Quantitative Data: In Vitro Susceptibility

The following tables summarize the in vitro activity of this compound and comparator antibiotics against various bacterial isolates, including those with pre-existing resistance to other drugs.

Table 1: this compound Activity against Clarithromycin-Resistant Mycobacterium avium Complex (MAC) Isolates

Isolate CategoryNumber of IsolatesThis compound MIC Range (µg/mL)Clarithromycin MIC (µg/mL)
Clarithromycin-Resistant MAC40.25 - 2≥ 32
Overall MAC Isolates1100.25 - 160.125 - >32

Data sourced from a study on recent clinical isolates from Japan.[2][3]

Table 2: this compound Activity against Clarithromycin- and Amikacin-Resistant Mycobacterium avium Complex (MAC) Isolates

Isolate Resistance ProfileThis compound MIC (µg/mL)
Clarithromycin-Resistant Isolate 10.5
Clarithromycin-Resistant Isolate 21
Clarithromycin-Resistant Isolate 32
Amikacin-Resistant IsolatesNo noticeable effect on this compound MICs

Data from a study evaluating 51 MAC isolates. Amikacin resistance was defined as MIC ≥64 µg/L.[4][9]

Table 3: MICs of Various Antibiotics against this compound-Resistant Mutants of M. avium ATCC 700898

AntibioticMIC Change in this compound-Resistant Mutants
AmikacinNo significant change
BedaquilineNo significant change
ClofazimineNo significant change
ClarithromycinNo significant change
EthambutolNo significant change

In this study, the MIC for this compound in the resistant mutants increased 32- to >256-fold, while the MICs for the other tested drugs did not change significantly.[1]

Table 4: this compound Activity against Mycobacterium abscessus Subspecies and Resistant Phenotypes

Isolate CategoryMIC₅₀ (mg/L)MIC₉₀ (mg/L)
All M. abscessus isolates (n=147)0.060.12
M. abscessus subsp. abscessus (n=101)0.060.12
M. abscessus subsp. bolletii (n=6)0.060.12
M. abscessus subsp. massiliense (n=40)0.060.12
Amikacin-Resistant Isolates0.060.12
Clarithromycin-Resistant Isolates0.060.12

This study highlights that resistance to clarithromycin and amikacin did not affect the in vitro activity of this compound against M. abscessus.[6]

Experimental Protocols

The data presented in this guide were primarily generated using the broth microdilution method to determine Minimum Inhibitory Concentrations (MICs), following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), specifically the M24-A3 document.[1][2][3]

MIC Determination by Broth Microdilution (CLSI M24-A3)
  • Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Drug Dilution Series: A serial two-fold dilution of this compound and comparator antibiotics is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) or other appropriate broth media (e.g., Middlebrook 7H9 with 5% OADC for mycobacteria).[2][4][9]

  • Inoculation: The standardized bacterial suspension is added to each well of a microtiter plate containing the drug dilutions, resulting in a final target inoculum concentration.

  • Incubation: The microtiter plates are incubated under specific conditions (temperature, CO₂ concentration, and duration) suitable for the growth of the test organism. For MAC isolates, incubation is typically at 36 ± 1 °C under 5% CO₂ for 7 to 10 days.[2]

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Spontaneous Resistance Frequency Determination
  • Inoculum Preparation: A high-density bacterial culture is prepared.

  • Plating: The bacterial culture is plated on agar medium containing various concentrations of the antibiotic (e.g., 2x, 4x, and 8x the MIC).

  • Incubation: Plates are incubated until colonies of resistant mutants appear.

  • Calculation: The resistance frequency is calculated by dividing the number of resistant colonies by the total number of plated bacteria.

Visualizations

Mechanism of Action and Lack of Cross-Resistance

The unique mechanism of action of this compound is the primary reason for the observed lack of cross-resistance with other antibiotic classes.

Caption: this compound's unique mechanism of action targeting LeuRS.

Experimental Workflow for Cross-Resistance Assessment

The following diagram illustrates the experimental workflow used to assess cross-resistance between this compound and other antibiotics.

G cluster_resistance Resistance Selection cluster_cross_resistance Cross-Resistance Testing start Start: Bacterial Isolate mic_this compound Determine MIC of This compound start->mic_this compound mic_comparators Determine MIC of Comparator Antibiotics start->mic_comparators select_epetraborole_resistant Select for This compound-Resistant Mutants mic_this compound->select_epetraborole_resistant mic_comparators_on_resistant Determine MIC of Comparator Antibiotics on this compound-Resistant Mutants select_epetraborole_resistant->mic_comparators_on_resistant end Conclusion: No Cross-Resistance mic_comparators_on_resistant->end

Caption: Workflow for evaluating cross-resistance.

References

In vivo efficacy of Epetraborole compared to amikacin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of antibacterial drug development, the emergence of novel compounds with unique mechanisms of action is critical in the fight against resistant pathogens. This guide provides a detailed, data-driven comparison of the in vivo efficacy of epetraborole, a novel leucyl-tRNA synthetase inhibitor, and amikacin, a well-established aminoglycoside antibiotic. While direct head-to-head in vivo studies are not yet available, this document synthesizes data from independent research to offer an objective comparison for researchers, scientists, and drug development professionals.

Quantitative Efficacy: A Comparative Overview

The following tables summarize the in vivo efficacy of this compound and amikacin against various bacterial pathogens in murine models of infection. The data is presented as the mean log10 reduction in colony-forming units (CFU) in the target organ, providing a standardized measure of antibacterial activity.

This compound: In Vivo Efficacy Data
PathogenAnimal ModelDosing RegimenTreatment DurationLog10 CFU Reduction (Lungs)Reference
Mycobacterium avium complex (MAC)Chronic Mouse Lung Infection100 mg/kg, PO, QD56 days>2.0 - 4.8[1]
Mycobacterium avium complex (MAC)Chronic Mouse Lung Infection200 mg/kg, PO, QD56 days>2.0 - 4.8[1]
Mycobacterium avium complex (MAC)Chronic Mouse Lung Infection300 mg/kg, PO, QD56 days>2.0 - 4.8[1]
Mycobacterium avium complex (MAC)Chronic Mouse Lung Infection400 mg/kg, PO, QD56 days>2.0 - 4.8[1]
Mycobacteroides abscessus (ATCC 19977)Mouse Lung Infection25 mg/kg, PO, QD4 weeks1.1[2][3]
Mycobacteroides abscessus (ATCC 19977)Mouse Lung Infection50 mg/kg, PO, QD4 weeks1.1[2][3]
Mycobacteroides abscessus (M9501)Mouse Lung Infection25 mg/kg, PO, QD4 weeks1.8[4]
Mycobacteroides abscessus (M9501)Mouse Lung Infection50 mg/kg, PO, QD4 weeks1.6[4]
Mycobacteroides abscessus (M9501)Mouse Lung Infection100 mg/kg, PO, QD4 weeks2.7[2][3]
Mycobacteroides abscessusAcute Mouse Lung Infection150 mg/kg, PO, QD10 days~0.3[2][3]
Mycobacteroides abscessusAcute Mouse Lung Infection300 mg/kg, PO, QD10 days~0.7[2][3]

PO: Per os (by mouth); QD: Qua que die (once a day)

Amikacin: In Vivo Efficacy Data
PathogenAnimal ModelDosing RegimenTreatment DurationLog10 CFU Reduction (Lungs/Blood)Reference
Pseudomonas aeruginosaPeritonitis Mouse Model0.5 x MIC + 0.25 x MIC Imipenem27 hoursSignificant reduction (39.6% from initial count)[5]
Mycobacterium aviumMurine Respiratory Infection100 mg/kg/day, parenteral28 daysSignificant reduction (compared to saline control)[6]
Mycobacterium abscessus (M9501)Mouse Lung InfectionAmikacin + Imipenem4 weeks2.4
Mycobacterium abscessus (M9507)Mouse Lung InfectionAmikacin + Imipenem4 weeks2.0

MIC: Minimum Inhibitory Concentration. Note: Quantitative data for amikacin monotherapy in lung infection models with log10 CFU reduction is limited in the reviewed literature, with many studies focusing on combination therapies or different efficacy endpoints.

Experimental Protocols

This compound: Murine Model of Lung Infection

A common experimental workflow for evaluating the in vivo efficacy of this compound against mycobacterial lung infections is as follows:

  • Animal Model: C57BL/6 or severe combined immunodeficient (SCID) mice are commonly used.

  • Infection: Mice are infected via aerosol exposure to a suspension of the bacterial strain (e.g., M. avium complex or M. abscessus) to establish a pulmonary infection.[1][3]

  • Treatment Initiation: Treatment with this compound or a vehicle control typically begins at a specified time point post-infection, for instance, 28 days for a chronic infection model or 1 day for an acute model.[1][3]

  • Dosing: this compound is administered orally (PO) via gavage, once daily (QD), at various dosages.[1][2]

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs are aseptically harvested. The lungs are then homogenized, and serial dilutions are plated on appropriate agar to enumerate the bacterial burden (CFU). The log10 CFU reduction is calculated by comparing the bacterial counts in the treated groups to the vehicle control group.[1]

Amikacin: Murine Model of Lung and Systemic Infection

The protocols for assessing amikacin's in vivo efficacy vary depending on the infection model:

  • Animal Model: ICR or C3H/HeN mice are frequently used.[7]

  • Infection:

    • Lung Infection: Mice are infected intranasally or via aerosol with the bacterial pathogen (e.g., P. aeruginosa or M. avium).[6]

    • Peritonitis/Sepsis Model: A bacterial suspension (e.g., E. coli or P. aeruginosa) is injected intraperitoneally to induce a systemic infection.[5]

  • Treatment Initiation: Treatment with amikacin is typically initiated a few hours after infection.

  • Dosing: Amikacin is administered parenterally, either subcutaneously (SC) or intramuscularly (IM), as it has poor oral bioavailability. Dosing schedules can vary from once daily to multiple times a day.[7][8]

  • Efficacy Assessment:

    • Lung Infection: Similar to the this compound studies, lung homogenates are cultured to determine the bacterial load.[6]

    • Peritonitis/Sepsis Model: Blood samples are collected at various time points to determine the bacterial count in the bloodstream (CFU/mL). Survival rates are also a key endpoint in these models.[5]

Visualizing Mechanisms and Workflows

To further elucidate the comparison, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action of both drugs and a generalized experimental workflow.

Epetraborole_Mechanism cluster_bacterium Bacterial Cell This compound This compound LeuRS Leucyl-tRNA Synthetase This compound->LeuRS Inhibits tRNA_Leu Leucyl-tRNA LeuRS->tRNA_Leu Charges Leucine onto tRNA Protein_Synthesis Protein Synthesis tRNA_Leu->Protein_Synthesis Essential for Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound.

Amikacin_Mechanism cluster_bacterium Bacterial Cell Amikacin Amikacin Ribosome_30S 30S Ribosomal Subunit Amikacin->Ribosome_30S Binds to mRNA_Translation mRNA Translation Ribosome_30S->mRNA_Translation Causes misreading of mRNA Protein_Synthesis Protein Synthesis mRNA_Translation->Protein_Synthesis Disrupts Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

Caption: Mechanism of action of Amikacin.

Experimental_Workflow Start Start Animal_Model Select Animal Model (e.g., Mice) Start->Animal_Model Infection Induce Infection (e.g., Aerosol, IP) Animal_Model->Infection Treatment Administer Treatment (this compound or Amikacin) Infection->Treatment Monitoring Monitor Animal Health and Survival Treatment->Monitoring Endpoint Endpoint Reached (End of Treatment Period) Monitoring->Endpoint Harvest Harvest Target Organs (e.g., Lungs, Blood) Endpoint->Harvest CFU_Enumeration Enumerate Bacterial Load (CFU) Harvest->CFU_Enumeration Data_Analysis Analyze Data (Log10 CFU Reduction) CFU_Enumeration->Data_Analysis End End Data_Analysis->End

Caption: Generalized in vivo efficacy experimental workflow.

References

Epetraborole and Ethambutol: A Synergistic Approach to Combat Mycobacterium avium Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant nontuberculous mycobacterial (NTM) infections, particularly those caused by the Mycobacterium avium complex (MAC), presents a significant challenge in clinical practice. Standard treatment regimens are lengthy, often poorly tolerated, and face increasing issues with resistance. This guide provides a comparative overview of the synergistic interaction between epetraborole, a novel leucyl-tRNA synthetase inhibitor, and ethambutol, a cornerstone of current MAC therapy. This analysis is based on available preclinical data and is intended to inform further research and development in this critical area.

Data Presentation: In Vitro Synergy Against MAC

The primary evidence for the synergistic activity of this compound and ethambutol comes from in vitro studies using the checkerboard broth microdilution method. This technique allows for the simultaneous assessment of various concentrations of two drugs to determine their combined effect on bacterial growth. The interaction is typically quantified by the Fractional Inhibitory Concentration Index (FICI).

While specific FICI values from published studies are not publicly available, qualitative descriptions of these experiments have been presented. The table below summarizes the reported findings on the synergy between this compound and ethambutol against clinical isolates of Mycobacterium avium complex.

MetricThis compound + EthambutolInterpretationSupporting Evidence
Synergy (FICI ≤ 0.5) Observed in 2 out of 4 MAC strains testedThe combined effect of the drugs is significantly greater than the sum of their individual effects.DeStefano et al., IDWeek 2022
Additivity (0.5 < FICI ≤ 1.0) Observed in 2 out of 4 MAC strains testedThe combined effect of the drugs is equal to the sum of their individual effects.DeStefano et al., IDWeek 2022
Indifference (1.0 < FICI ≤ 4.0) Not reportedThe drugs do not interact and their combined effect is no different than their individual effects.N/A
Antagonism (FICI > 4.0) No evidence of antagonism observedThe combination of the drugs is less effective than the individual drugs.DeStefano et al., IDWeek 2022

Experimental Protocols

The following is a detailed methodology for a checkerboard broth microdilution assay tailored for assessing the synergy between this compound and ethambutol against M. avium complex, based on established protocols.

Checkerboard Broth Microdilution Assay for M. avium Complex

1. Isolate Preparation:

  • Clinical isolates of M. avium complex are cultured on Middlebrook 7H10 or 7H11 agar supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) for 7-14 days at 37°C.

  • Colonies are then transferred to a tube containing sterile saline and glass beads and vortexed to create a homogenous suspension.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL. This suspension is then further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay plate.

2. Drug Dilution and Plate Preparation:

  • Stock solutions of this compound and ethambutol are prepared in appropriate solvents (e.g., water, DMSO).

  • A 96-well microtiter plate is used. Along the x-axis, serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) with OADC supplement.

  • Along the y-axis, serial twofold dilutions of ethambutol are prepared in the same broth.

  • This creates a checkerboard pattern where each well contains a unique combination of concentrations of the two drugs. Wells with single drugs and no drugs are included as controls.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • The plates are sealed and incubated at 37°C for 7 to 14 days, or until growth is clearly visible in the drug-free control wells.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • The MIC is determined for each drug alone and for each combination.

5. Calculation of the Fractional Inhibitory Concentration Index (FICI):

  • The FICI is calculated for each well showing no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • The ΣFICI is determined as the lowest FICI value for each isolate.

  • The results are interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Additivity: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Mandatory Visualization

Mechanisms of Action of this compound and Ethambutol

The following diagram illustrates the distinct and complementary mechanisms by which this compound and ethambutol inhibit the growth of Mycobacterium avium complex.

G cluster_0 Mycobacterium avium Complex Cell cluster_1 Protein Synthesis cluster_2 Cell Wall Synthesis Leucyl-tRNA Synthetase Leucyl-tRNA Synthetase Protein Protein Leucyl-tRNA Synthetase->Protein Leucylation Leucine Leucine Leucine->Leucyl-tRNA Synthetase tRNA-Leu tRNA-Leu tRNA-Leu->Leucyl-tRNA Synthetase Arabinogalactan Synthesis Arabinogalactan Synthesis Mycolic Acid Layer Mycolic Acid Layer Arabinogalactan Synthesis->Mycolic Acid Layer Cell Wall Formation This compound This compound This compound->Leucyl-tRNA Synthetase Inhibits Ethambutol Ethambutol Ethambutol->Arabinogalactan Synthesis Inhibits Arabinosyl Transferase

Caption: Mechanisms of action of this compound and ethambutol against M. avium complex.

Experimental Workflow for Synergy Testing

The diagram below outlines the key steps involved in the checkerboard assay to determine the synergistic interaction between two antimicrobial agents.

G start Start: Prepare MAC Inoculum drug_prep Prepare Serial Dilutions of this compound & Ethambutol start->drug_prep plate_setup Dispense Drug Dilutions into 96-Well Plate (Checkerboard Format) drug_prep->plate_setup inoculation Inoculate Plate with MAC Suspension plate_setup->inoculation incubation Incubate at 37°C for 7-14 Days inoculation->incubation read_mic Read MICs for Each Drug Alone and in Combination incubation->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpretation Interpret Synergy: Synergy (FICI ≤ 0.5) Additivity (0.5 < FICI ≤ 1.0) Indifference (1.0 < FICI ≤ 4.0) Antagonism (FICI > 4.0) calc_fici->interpretation end End: Report Synergy Results interpretation->end

Caption: Workflow for determining drug synergy using the checkerboard assay.

Benchmarking Epetraborole's Potency Against Novel Antibiotic Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antibiotic resistance necessitates a robust pipeline of novel antimicrobial agents. This guide provides a comparative overview of the in vitro potency of epetraborole, a novel leucyl-tRNA synthetase inhibitor, against several promising antibiotic candidates currently in development or recently approved. The data presented is compiled from various studies and is intended to offer a benchmark for researchers and drug development professionals.

Comparative Potency Analysis

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and selected novel antibiotic candidates against key Gram-negative pathogens. It is important to note that these data are derived from separate studies and do not represent a direct head-to-head comparison.

Table 1: In Vitro Activity of this compound

Organism/GroupMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation(s)
Mycobacterium abscessus0.03 - 0.250.060.12[1][2]
Mycobacterium avium complex0.25 - 1624[3]

Table 2: In Vitro Activity of Cefepime-Taniborbactam

Organism/GroupPercent SusceptibleMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation(s)
Enterobacterales99.5%≤0.060.25[4]
Meropenem-resistant Enterobacterales≥89%0.252[4]
Pseudomonas aeruginosa96.5%28[4]
Meropenem-resistant P. aeruginosa85%832[4]

Note: Taniborbactam was tested at a fixed concentration of 4 µg/mL. Susceptibility percentages are based on a cefepime-taniborbactam MIC of ≤16 µg/mL.

Table 3: In Vitro Activity of QPX7728 in Combination with Beta-Lactams

Organism/GroupBeta-Lactam PartnerPercent SusceptibleMIC₉₀ of Partner (µg/mL)Citation(s)
Carbapenem-Resistant Enterobacterales (CRE)Meropenem>90%1[5]
"Challenge" P. aeruginosaCeftolozane78.6%-[6]
"Challenge" P. aeruginosaPiperacillin70.3%-[6]
"Challenge" P. aeruginosaCefepime70.3%-[6]

Note: QPX7728 was tested at a fixed concentration of 4 µg/mL or 8 µg/mL depending on the study. Susceptibility is based on the CLSI breakpoints for the partner beta-lactam alone.[5][6]

Table 4: In Vitro Activity of Zosurabalpin

Organism/GroupMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation(s)
Carbapenem-Resistant Acinetobacter baumannii (CRAB)0.12 - 80.120.25 - 0.5[7][8]

Note: MIC values can be affected by the testing media, with supplementation of cation-adjusted Mueller Hinton broth with serum providing more accurate results.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the determination of antibiotic potency.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI/EUCAST Guidelines)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[9][10] Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for this method.[9][10]

Principle: Serial dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are observed for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that inhibits visible growth.

Detailed Methodology:

  • Preparation of Antimicrobial Agent: The antibiotic is reconstituted and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium as specified by CLSI or EUCAST guidelines.[9][10][11]

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[12] This is typically achieved by suspending colonies from an overnight culture in sterile saline or broth and adjusting the turbidity to a 0.5 McFarland standard.[12]

  • Inoculation of Microtiter Plates: Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included on each plate.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.[10]

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., no turbidity) in the well. This can be assessed visually or with a plate reader.[11]

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamic properties of an antibiotic, specifically its bactericidal or bacteriostatic activity over time.[13][14]

Principle: A standardized inoculum of bacteria is exposed to a specific concentration of the antibiotic (often at multiples of the MIC). At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[13][14]

Detailed Methodology:

  • Inoculum Preparation: A starting bacterial inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL is prepared in a suitable broth medium.[13]

  • Exposure to Antibiotic: The antibiotic is added to the bacterial suspension at the desired concentration (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is run in parallel.

  • Sampling Over Time: At predefined time points (e.g., 0, 2, 4, 6, 8, 24 hours), samples are withdrawn from the test and control tubes.

  • Quantification of Viable Bacteria: The samples are serially diluted in a neutralizing buffer to inactivate the antibiotic and then plated on agar plates.

  • Incubation and Colony Counting: The plates are incubated until colonies are visible, and the number of CFUs is counted.

  • Data Analysis: The log10 CFU/mL is plotted against time. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14] Synergy between two drugs can be assessed by comparing the killing rate of the combination to that of the most active single agent.[13]

Mechanisms of Action and Experimental Workflow

The following diagrams illustrate the mechanisms of action for this compound and the novel antibiotic candidates, as well as a generalized workflow for determining Minimum Inhibitory Concentration.

G cluster_this compound This compound Mechanism of Action LeuRS Leucyl-tRNA Synthetase Inhibited_Complex Inhibited LeuRS-tRNA-Epetraborole Complex LeuRS->Inhibited_Complex Inhibition tRNA_Leu Leucine-specific tRNA tRNA_Leu->LeuRS Leucine Leucine Leucine->LeuRS This compound This compound This compound->LeuRS Protein_Synthesis Protein Synthesis Inhibited_Complex->Protein_Synthesis Blocks Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: this compound's mechanism of action.

G cluster_blis Beta-Lactamase Inhibitor Mechanism of Action Beta_Lactam Beta-Lactam Antibiotic (e.g., Cefepime) PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Binds and Inhibits Beta_Lactamase Beta-Lactamase Enzyme Beta_Lactamase->Beta_Lactam Hydrolyzes and Inactivates BLI Beta-Lactamase Inhibitor (Taniborbactam, QPX7728) BLI->Beta_Lactamase Inhibits Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Essential for Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Inhibition leads to

Caption: Beta-lactamase inhibitor mechanism.

G cluster_zosurabalpin Zosurabalpin Mechanism of Action Zosurabalpin Zosurabalpin Lpt_Complex LPS Transport Complex (LptB2FGC) Zosurabalpin->Lpt_Complex Inhibits LPS Lipopolysaccharide (LPS) LPS->Lpt_Complex Transported by Outer_Membrane Outer Membrane Lpt_Complex->Outer_Membrane Transports to LPS_Accumulation LPS Accumulation in Periplasm Lpt_Complex->LPS_Accumulation Inhibition leads to Inner_Membrane Inner Membrane Cell_Death Bacterial Cell Death LPS_Accumulation->Cell_Death Causes

Caption: Zosurabalpin's mechanism of action.

G cluster_workflow Experimental Workflow for MIC Determination Start Start Prepare_Antibiotic Prepare Serial Dilutions of Antibiotic Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Antibiotic->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: MIC determination workflow.

References

Epetraborole's In Vitro Activity: A Comparative Analysis for Clinical Relevance

Author: BenchChem Technical Support Team. Date: November 2025

Menlo Park, CA – Epetraborole, a novel boron-containing inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), is demonstrating potent in vitro activity against clinically challenging nontuberculous mycobacteria (NTM), including Mycobacterium abscessus and Mycobacterium avium complex (MAC).[1][2] This comparison guide provides a detailed assessment of its in vitro performance against key pathogens, benchmarked against existing antimicrobial agents, to assist researchers, scientists, and drug development professionals in evaluating its clinical potential.

This compound's unique mechanism of action, which involves trapping tRNALeu in the editing site of LeuRS, leads to the inhibition of protein synthesis.[3] This novel target engagement translates to significant in vitro potency, particularly against drug-resistant strains of NTM.

Comparative In Vitro Susceptibility

The in vitro activity of this compound has been rigorously evaluated against a large panel of clinical isolates. The minimum inhibitory concentration (MIC) data, a key measure of an antibiotic's potency, underscores its potential.

This compound Activity against Mycobacterium abscessus

A study of 147 clinical M. abscessus isolates revealed that this compound exhibited potent activity, with MIC50 and MIC90 values of 0.06 mg/L and 0.12 mg/L, respectively.[1] These values were noted to be at least 8-fold lower than comparator antimycobacterials.[1] Importantly, this activity was consistent across all subspecies (abscessus, bolletii, and massiliense) and was not affected by resistance to clarithromycin or amikacin, indicating a lack of cross-resistance.[1]

PathogenDrugMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
M. abscessus This compound 0.06 0.12 0.03 - 0.25
(n=147)Amikacin8321 - >64
Cefoxitin16642 - >64
Clarithromycin0.25>4≤0.06 - >4
Imipenem8161 - >32
Linezolid8161 - 64
Moxifloxacin240.25 - >16
Tigecycline120.12 - 4

Table 1: Comparative MICs against M. abscessus. Data extracted from a study of 147 clinical isolates.[1]

This compound Activity against Mycobacterium avium Complex (MAC)

Against a collection of 110 recent clinical MAC isolates from Japan, this compound demonstrated an MIC50 of 2 µg/mL and an MIC90 of 4 µg/mL.[2] Notably, this compound maintained its activity against clarithromycin-resistant isolates, with MICs ranging from 0.25 to 2 µg/mL for these strains.[2]

PathogenDrugMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
M. avium complex This compound 2 4 0.25 - 16
(n=110)Amikacin8162 - 32
Clarithromycin140.125 - >32
Ethambutol4162 - >32
Rifabutin0.060.25≤0.03 - 2

Table 2: Comparative MICs against M. avium complex. Data from a study of 110 clinical isolates from Japan.[2]

Mechanism of Action: Leucyl-tRNA Synthetase Inhibition

This compound's mechanism of action is a key differentiator. By targeting LeuRS, an essential enzyme for protein synthesis, it disrupts a fundamental bacterial process.[3] This targeted inhibition is achieved by the boron atom in this compound forming a stable adduct with the terminal adenosine of tRNALeu within the editing domain of the enzyme, effectively trapping the tRNA and halting protein synthesis.[3]

cluster_0 Bacterial Cytoplasm cluster_1 Normal Protein Synthesis cluster_2 Inhibition by this compound LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucyl-tRNA Leu Leucyl-tRNA Leu LeuRS->Leucyl-tRNA Leu Aminoacylation LeuRS_complex This compound-tRNA Leu-LeuRS Complex LeuRS->LeuRS_complex tRNA_Leu tRNA Leu tRNA_Leu->LeuRS tRNA_Leu->LeuRS_complex Leucine Leucine Leucine->LeuRS ATP ATP ATP->LeuRS This compound This compound This compound->LeuRS_complex Binding to Editing Domain Ribosome Ribosome Leucyl-tRNA Leu->Ribosome Incorporation into Protein Inhibition of Protein Synthesis Inhibition of Protein Synthesis LeuRS_complex->Inhibition of Protein Synthesis

Mechanism of this compound's action on Leucyl-tRNA Synthetase.

Experimental Protocols

The in vitro data presented in this guide were generated using standardized methodologies to ensure reproducibility and comparability.

Minimum Inhibitory Concentration (MIC) Determination

MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) guidelines for nontuberculous mycobacteria.[2][4]

  • Inoculum Preparation: Bacterial isolates were cultured on appropriate solid media. Colonies were then used to prepare a standardized inoculum suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Preparation: 96-well microtiter plates containing serial twofold dilutions of this compound and comparator agents in cation-adjusted Mueller-Hinton broth were used.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Plates were incubated at 30°C or 37°C for a specified period, typically 3-5 days for rapidly growing mycobacteria and 7-14 days for slow-growing species.

  • Reading: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the microorganism.

cluster_workflow Broth Microdilution MIC Assay Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare 96-well Plates with Serial Drug Dilutions prep_plates->inoculate incubate Incubate Plates (3-14 days) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.
Time-Kill Assays

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Culture Preparation: A log-phase bacterial culture is prepared in a suitable broth medium.

  • Drug Exposure: The culture is exposed to the antimicrobial agent at various concentrations (e.g., 1x, 4x, 10x MIC).

  • Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quantification: Serial dilutions of the samples are plated on agar plates to determine the number of viable bacteria (CFU/mL).

  • Analysis: The change in bacterial count over time is plotted to determine the rate and extent of bacterial killing. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Conclusion

This compound exhibits potent and consistent in vitro activity against key NTM pathogens, including drug-resistant isolates. Its novel mechanism of action, targeting LeuRS, provides a valuable new approach to combatting these difficult-to-treat infections. The presented data, generated through standardized in vitro methodologies, strongly support the continued clinical development of this compound as a promising therapeutic option for NTM lung disease. Further in vivo and clinical studies are warranted to fully elucidate its clinical relevance and efficacy.

References

Epetraborole: A Comparative Analysis of In Vitro Activity Against Recent International Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro performance of epetraborole, a novel boron-containing inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), against recent international clinical isolates. The data presented is compiled from recent studies, offering a valuable resource for researchers in antimicrobial drug development.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2][3] Specifically, this compound traps tRNALeu in the editing site of the enzyme, preventing the attachment of leucine to its cognate tRNA. This leads to a cessation of protein synthesis and subsequent bacterial cell death.

cluster_0 Bacterial Cell Leu Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leu->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Leu_tRNA_Leu Leucyl-tRNA(Leu) LeuRS->Leu_tRNA_Leu Aminoacylation Ribosome Ribosome Leu_tRNA_Leu->Ribosome Protein Protein Synthesis Ribosome->Protein This compound This compound This compound->Inhibition Inhibition->LeuRS Inhibition

Caption: this compound's mechanism of action.

Comparative In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator agents against various international clinical isolates.

Table 1: Activity Against Mycobacterium abscessus

A study of 147 recent clinical isolates from the USA (n=122, collected in 2021) and Europe (n=25, collected 2019-2022) demonstrated potent activity of this compound.

Organism (n=147)DrugMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
M. abscessus complexThis compound 0.03 - 0.25 0.06 0.12
Amikacin-1664
Clarithromycin->32>32

Data from a 2024 study on international M. abscessus isolates.

Notably, this compound's activity was consistent across all subspecies (abscessus, bolletii, and massiliense) and was not affected by resistance to amikacin or clarithromycin.

Table 2: Activity Against Mycobacterium avium Complex (MAC)

Data from 110 recent MAC clinical isolates collected from Japanese patients in 2020.

Organism (n=110)DrugMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
MACThis compound 0.25 - 16 2 4
Amikacin2 - 32816
Clarithromycin0.125 - >3214
Ethambutol2 - >32416
Rifabutin≤0.03 - 20.060.25

Source: Study on MAC isolates from Japan presented in 2023.[4]

This compound maintained its activity against four clarithromycin-resistant isolates with MIC values ranging from 0.25 to 2 µg/mL.[4]

Table 3: Activity Against Key Gram-Negative Bacilli

The following data is from a 2023 review, which references earlier studies.

OrganismDrugMIC50 (µg/mL)MIC90 (µg/mL)
Acinetobacter baumannii (wild-type)This compound 2 -
A. baumannii (multidrug-resistant)This compound 8 -
Pseudomonas aeruginosaThis compound - -
Klebsiella pneumoniaeThis compound - -

Note: More recent, large-scale surveillance data for these pathogens was not available in the reviewed literature.

A 2023 study on Burkholderia pseudomallei showed this compound MICs ranging from 0.25 to 4 µg/mL against 13 clinical and 3 reference strains.[5]

Experimental Protocols

The in vitro susceptibility data presented was primarily generated using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Mycobacteria
  • Methodology: Conformed to CLSI document M24-A3.[6]

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB), often supplemented with 5% oleic acid-albumin-dextrose-catalase (OADC).

  • Inoculum Preparation: Bacterial suspension is adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 1-5 x 105 CFU/mL in the test wells.

  • Incubation: Plates are incubated at 36 ± 1 °C, sometimes under 5% CO2, for 7 to 14 days, depending on the species.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Broth Microdilution for Gram-Negative Bacteria
  • Methodology: Follows CLSI guidelines.

  • Media: Cation-adjusted Mueller-Hinton broth (caMHB).

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and diluted to a final inoculum density of approximately 5 x 105 CFU/mL.

  • Incubation: Plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the drug that prevents visible turbidity.

cluster_workflow Broth Microdilution Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of this compound in 96-well plate prep_plate->inoculate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read_results Read Results (Visual Inspection or Plate Reader) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: A generalized workflow for MIC determination.

Summary and Outlook

This compound demonstrates potent and consistent in vitro activity against recent international clinical isolates of M. abscessus and M. avium complex, including drug-resistant strains. Its novel mechanism of action makes it a promising candidate for treating these challenging infections.

While existing data suggests activity against key Gram-negative pathogens like A. baumannii, P. aeruginosa, and K. pneumoniae, there is a clear need for more recent, large-scale surveillance studies to fully delineate its performance against contemporary international isolates of these bacteria. Further research will be crucial to establish the full potential of this compound in the evolving landscape of antimicrobial resistance.

References

Safety Operating Guide

Navigating the Safe Handling of Epetraborole: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Menlo Park, CA – As Epetraborole (GSK2251052) emerges as a promising novel leucyl-tRNA synthetase (LeuRS) inhibitor with significant potential in combating multidrug-resistant gram-negative pathogens, this document provides essential, immediate safety and logistical information for researchers and drug development professionals. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.

Immediate Safety and Handling Protocols

This compound hydrochloride is classified under the Globally Harmonized System (GHS) as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3)[1]. Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive assessment of potential exposure should be conducted before handling this compound. The following personal protective equipment is required to minimize risk:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact[1].

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected before use and disposed of properly after handling the compound[1].

  • Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact[1]. In cases of potential significant exposure, additional protective garments may be necessary.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used[1]. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Handling and Storage

Proper handling and storage are crucial for both safety and maintaining the compound's stability.

  • Handling:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].

    • Wash hands thoroughly after handling[1].

    • Do not eat, drink, or smoke in areas where this compound is handled[1].

    • Use only in a well-ventilated area or outdoors[1].

  • Storage:

    • Store in a cool, well-ventilated area in a tightly sealed container[1].

    • The recommended storage temperature for the solid powder is 4°C[2].

    • Solutions in solvents can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[2].

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound hydrochloride.

PropertyValueSource
Molecular FormulaC₁₁H₁₇BClNO₄MedChemExpress
Molecular Weight273.52 g/mol MedChemExpress
CAS Number1234563-16-6MedChemExpress
Storage Temperature (Solid)4°C[2]
Storage Temperature (in Solvent)-20°C (1 month), -80°C (6 months)[2]

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory is essential for safety and regulatory compliance.

Receiving and Inspection

Upon receipt of the this compound shipment, visually inspect the packaging for any signs of damage or leakage. Verify that the container is properly labeled and that the information matches the order details.

Stock Solution Preparation

The preparation of stock solutions should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Solubility: this compound hydrochloride is soluble in water (≥ 28 mg/mL) and DMSO (200 mg/mL, requires sonication)[2][3].

  • Procedure:

    • Ensure all necessary PPE is donned correctly.

    • Weigh the required amount of this compound powder in a tared, sealed container within a chemical fume hood.

    • Slowly add the desired solvent to the powder, mixing gently to dissolve. For DMSO, sonication may be necessary to achieve full dissolution[2].

    • Clearly label the stock solution container with the compound name, concentration, solvent, and date of preparation.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention[1].

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention[1].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention[1].

  • Spills:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, absorb with an inert material (e.g., sand, earth, universal binder) and place in a suitable container for disposal.

    • For large spills, prevent further leakage or spillage if safe to do so. Dike the spill and collect the material for disposal.

Disposal Plan

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing this compound in a labeled, sealed, and compatible waste container. Do not mix with incompatible wastes.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered contaminated and disposed of as chemical waste.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. While specific protocols will vary depending on the research objectives, the following provides a general framework based on published in vitro studies.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from studies evaluating the in vitro activity of this compound against various bacterial strains[4][5].

Materials:

  • This compound hydrochloride

  • Bacterial isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific McFarland turbidity

  • Incubator

Procedure:

  • Prepare this compound Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension from fresh colonies and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the inoculum to achieve the desired final concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterial species being tested.

  • Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizing Workflows and Relationships

To further clarify the procedural steps and safety relationships, the following diagrams have been generated.

Epetraborole_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weigh_Compound Weigh this compound in Fume Hood Don_PPE->Weigh_Compound Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Work_Area Decontaminate Work Area Conduct_Experiment->Decontaminate_Work_Area Dispose_Waste Dispose of Waste (Solid & Liquid) Decontaminate_Work_Area->Dispose_Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Safety_Measures_Relationship This compound This compound Hazards (Oral Toxicity, Skin/Eye Irritant) Engineering_Controls Engineering Controls (Fume Hood, Ventilation) This compound->Engineering_Controls Mitigated by Administrative_Controls Administrative Controls (SOPs, Training) This compound->Administrative_Controls Managed by PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) This compound->PPE Protected by Safe_Handling_Practices Safe Handling Practices Engineering_Controls->Safe_Handling_Practices Administrative_Controls->Safe_Handling_Practices PPE->Safe_Handling_Practices

Caption: Interrelationship of safety measures for handling this compound.

References

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Reactant of Route 1
Epetraborole
Reactant of Route 2
Reactant of Route 2
Epetraborole

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